12-Oxooctadecanoic acid
Description
12-Oxooctadecanoic acid has been reported in Gracilariopsis longissima with data available.
structure given in first source
Properties
IUPAC Name |
12-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWUDSDZLONKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239019 | |
| Record name | 12-Oxooctadecanoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-44-0 | |
| Record name | 12-Oxooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 12-Oxooctadecanoic acid | |
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| Record name | 12-Oxooctadecanoic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2103 | |
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| Record name | 12-Oxooctadecanoic acid | |
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| Record name | Octadecanoic acid, 12-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-OXOOCTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 12-Oxooctadecanoic Acid: Structure, Properties, and Scientific Applications
This guide provides a comprehensive technical overview of 12-oxooctadecanoic acid, a saturated oxo fatty acid of growing interest in various scientific disciplines. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its known biological significance, and practical methodologies for its study. Our focus is on delivering not just data, but also the underlying scientific rationale to empower your research and development endeavors.
Introduction to this compound: An Emerging Octadecanoid
This compound, also known by synonyms such as 12-ketostearic acid and lycaonic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the 12th carbon position.[1][2] As an oxylipin, it belongs to the broader class of octadecanoids, which are signaling molecules derived from the oxidation of 18-carbon fatty acids.[1][3] While the roles of other octadecanoids, particularly in plant defense pathways like the jasmonate signaling cascade, are well-documented, the specific biological functions of this compound, especially in mammalian systems, are an active area of investigation.[3][4] This guide aims to consolidate the current knowledge on this intriguing molecule and provide a solid foundation for future research.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical structure and physicochemical properties of this compound is fundamental for its application in research and development.
Chemical Identity
-
IUPAC Name: this compound[5]
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions for its extraction, purification, and analysis, as well as for understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Physical State | Solid | [2] |
| Melting Point | 76-77.2 °C | [1] |
| Boiling Point | 200-215 °C | [1] |
| Solubility | Soluble in chloroform and other organic solvents like ethanol and methanol. Poorly soluble in water. | [1][7] |
| Purity (typical) | >98% | [2] |
Spectral Data
Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported.[5][8] The presence of the carbonyl group from the carboxylic acid and the ketone, as well as the distinct signals of the methylene carbons in the long alkyl chain, are characteristic features.
-
Mass Spectrometry: Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS or LC-MS, is a powerful tool for the identification and quantification of this compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the ketone C=O stretching.
Biological Significance and Potential Roles
The biological role of this compound is an emerging field of study. As an octadecanoid, it is biosynthetically formed in various organisms through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) activities.[1]
Role in Plant Biology
In plants, the octadecanoid pathway is a crucial signaling cascade involved in defense against pathogens and herbivores.[4] This pathway leads to the synthesis of jasmonic acid and its precursors, such as 12-oxo-phytodienoic acid (OPDA).[3][4] While not identical, the structural similarity of this compound to these plant signaling molecules suggests a potential, though yet unexplored, role in plant physiology.
Occurrence in Nature
This compound has been identified in the marine red algae Gracilariopsis longissima.[1][5] Its presence in other biological systems is an area of ongoing research.
Potential Roles in Mammalian Systems
While the specific signaling pathways and biological activities of this compound in mammals are not yet well-defined, research on structurally related oxo-fatty acids provides some intriguing possibilities. For instance, other keto-octadecadienoic acids have been shown to exhibit cytotoxic activity against cancer cells and may play a role in regulating energy metabolism.[9][10] Given that octadecanoids are increasingly recognized as important mediators in inflammation, nociception, and cell proliferation in mammals, further investigation into the specific effects of this compound is warranted.[3]
Methodologies for the Study of this compound
Robust and validated analytical methods are essential for advancing our understanding of this compound. This section provides an overview of the key experimental approaches.
Synthesis of this compound
For research purposes, this compound can be synthesized through the selective oxidation of stearic acid at the 12-position.[1] This typically requires controlled oxidation conditions to achieve regioselectivity. Enzymatic synthesis approaches, inspired by the biosynthesis of related compounds like (+)-cis-12-Oxo-phytodienoic acid (OPDA), present a promising avenue for efficient and stereoselective synthesis.[1]
Extraction and Purification from Biological Samples
The extraction and purification of this compound from biological matrices typically involve the following steps, as illustrated in the workflow diagram below. The lipophilic nature of the molecule dictates the use of organic solvents for extraction.
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- 9. Buy 10-Oxooctadecanoic acid | 4158-12-7 [smolecule.com]
- 10. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 12-Ketostearic Acid: From Natural Sources and Discovery to a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Ketostearic acid (12-KSA), also known as 12-oxostearic acid, is a saturated oxo fatty acid with emerging interest in the scientific community. While its precursor, 12-hydroxystearic acid (12-HSA), has been widely utilized in industrial applications, the natural occurrence, biosynthesis, and biological activities of 12-KSA are less understood. This technical guide provides a comprehensive overview of 12-ketostearic acid, from its discovery and natural sources to its biosynthesis and potential as a therapeutic agent. Detailed methodologies for its extraction, purification, and analysis are also presented to facilitate further research and development in this area.
Introduction: The Emergence of 12-Ketostearic Acid
12-Ketostearic acid is an 18-carbon saturated fatty acid characterized by a ketone group at the 12th carbon position. It is structurally related to the more commonly known 12-hydroxystearic acid, which is primarily derived from the hydrogenation of ricinoleic acid found in castor oil.[1][2] The presence of the keto functional group imparts distinct chemical properties to 12-KSA, influencing its biological activities and potential applications. This guide will delve into the current understanding of 12-KSA, providing a foundational resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development.
Discovery and Natural Occurrence
The discovery of 12-ketostearic acid in nature is closely linked to the study of lipid metabolism in ruminants. It has been identified as a metabolite of ricinoleic acid and is naturally found in the milk of cows and goats.[3] The biohydrogenation and subsequent oxidation of dietary unsaturated fatty acids by rumen microorganisms are key processes leading to the formation of various oxo fatty acids, including 12-KSA.[4]
Beyond ruminant milk, 12-oxooctadecanoic acid has also been reported in the red algae Gracilariopsis longissima, suggesting its presence in the marine environment. The full extent of its distribution in the plant and microbial kingdoms remains an active area of research.
Table 1: Known Natural Sources of 12-Ketostearic Acid
| Natural Source | Organism/Matrix | Reference(s) |
| Ruminant Milk | Cow (Bos taurus), Goat (Capra aegagrus hircus) | [3] |
| Marine Algae | Gracilariopsis longissima |
Biosynthesis of 12-Ketostearic Acid
The primary biosynthetic pathway to 12-ketostearic acid involves the oxidation of its precursor, 12-hydroxystearic acid. 12-HSA is formed from the hydrogenation of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main fatty acid component of castor oil.[1][2]
The enzymatic conversion of the secondary alcohol group at the 12th position of 12-HSA to a ketone is likely catalyzed by a hydroxy fatty acid dehydrogenase or a similar alcohol dehydrogenase. While the specific enzymes responsible for this oxidation in ruminant microflora or algae have not been fully characterized, the general mechanism involves the transfer of electrons from the substrate to an acceptor molecule, such as NAD+ or FAD.[5]
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An In-depth Technical Guide to 12-Oxooctadecanoic Acid for Advanced Research
This guide provides a comprehensive technical overview of 12-Oxooctadecanoic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic identification to delve into its physicochemical properties, biological context, and robust analytical methodologies, ensuring a well-rounded understanding for practical application.
Core Chemical Identity and Nomenclature
This compound is a saturated oxo fatty acid (SOFA) characterized by an 18-carbon chain with a ketone group at the 12th position and a carboxylic acid at the C1 position.[1][2] This structure imparts specific chemical properties that differentiate it from its parent compound, stearic acid (octadecanoic acid).[1][3][4]
Its unambiguous identification is critical for experimental reproducibility and regulatory compliance. The primary identifier is its CAS (Chemical Abstracts Service) number.
Definitive Identifier:
For clarity in literature and databases, it is crucial to recognize its various synonyms. The compound is frequently referred to by several names, which are essential to know when conducting literature searches and procuring standards.
-
12-Ketooctadecanoic acid
-
12-Ketostearic acid
-
12-Oxostearic acid
-
Lycaonic acid
-
NSC 2103
A detailed summary of its chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₃ | [1][5] |
| Molecular Weight | 298.46 g/mol | [1][6] |
| Physical State | Solid at room temperature | [1][6] |
| Melting Point | 76-77.2°C | [1] |
| Boiling Point | 200-215°C | [1] |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and methanol. | [1][2][7] |
| InChI | InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | [5][6] |
| InChIKey | OFOWUDSDZLONKT-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | CCCCCCC(=O)CCCCCCCCCCC(=O)O | [5] |
Biological Significance and Context
This compound belongs to a class of molecules known as octadecanoids, which are oxygenated derivatives of 18-carbon fatty acids.[1][5] These molecules are often products of enzymatic or auto-oxidative processes in various organisms.[1][8]
Metabolic Origins and Natural Occurrence:
-
Metabolite: It is recognized as a metabolite of ricinoleic acid.[2]
-
Natural Sources: this compound has been identified in natural sources, including the marine red algae Gracilariopsis longissima and in cow and goat milk.[1][2][5]
-
Biosynthesis: Its formation can be attributed to the activity of enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[1][8]
While the biological roles of many oxo-fatty acids are still under active investigation, related hydroxy fatty acids like hydroxyoctadecadienoic acids (HODEs) are known to be potent agonists for peroxisome proliferator-activated receptors (PPARs) and are implicated in regulating inflammation and cell proliferation.[9][10] The presence of a ketone group suggests this compound may serve as a biomarker or bioactive mediator in specific metabolic or pathological pathways. For instance, elevated levels of HODEs and their oxo-derivatives have been observed in various diseases associated with oxidative stress, such as pancreatitis and Alzheimer's disease.[11]
Analytical Methodologies for Quantification
Accurate quantification of this compound in complex biological matrices is essential for understanding its function. The choice of analytical technique is critical for achieving the required sensitivity and selectivity.[12] The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12]
Comparative Analysis: GC-MS vs. LC-MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Derivatization | Required. To increase volatility, methods like silylation or esterification are necessary. | Not generally required. Simplifies sample preparation. |
| Sensitivity | Good, capable of achieving low detection limits. | Excellent, often provides higher sensitivity than GC-MS. |
| Selectivity | High, particularly with high-resolution mass analyzers. | Very high, especially in Multiple Reaction Monitoring (MRM) mode. |
| Throughput | Lower, due to the additional derivatization step and longer run times. | Higher, with faster analysis times. |
Source: Adapted from Benchchem (2025).[12]
For most applications involving biological fluids where high throughput and sensitivity are paramount, LC-MS/MS is the preferred platform.
Workflow for LC-MS/MS Analysis
The following diagram and protocol outline a robust, self-validating workflow for the extraction and quantification of this compound from a biological matrix (e.g., plasma).
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An In-depth Technical Guide to 12-Oxostearic Acid (12-oxo C18:0): Physical, Chemical, and Biological Characteristics
This guide provides a comprehensive technical overview of 12-oxostearic acid (12-oxo C18:0), a saturated oxo fatty acid with emerging interest in various scientific fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of 12-oxo C18:0, its biological significance, and detailed methodologies for its synthesis and analysis.
Introduction: Unveiling 12-Oxostearic Acid
12-Oxostearic acid, also known as 12-ketostearic acid, is a C18 saturated fatty acid characterized by a ketone group at the 12th carbon position. Its chemical formula is C₁₈H₃₄O₃, and it has a molecular weight of 298.46 g/mol .[1][2] As a metabolite of ricinoleic acid, the primary component of castor oil, 12-oxo C18:0 is found in natural sources such as cow and goat milk.[1] This document aims to provide a detailed exploration of its properties and potential applications, moving beyond a simple data sheet to offer insights into its scientific context and practical handling.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of 12-oxo C18:0 are fundamental to its application in research and development. While some data for the free acid is limited, properties of its precursor and methyl ester provide valuable insights.
Table 1: Physical and Chemical Properties of 12-Oxostearic Acid and Related Compounds
| Property | 12-Oxostearic Acid (12-oxo C18:0) | 12-Hydroxystearic Acid (12-HSA) | Methyl 12-oxostearate |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₆O₃ | C₁₉H₃₆O₃ |
| Molecular Weight | 298.46 g/mol [1][2] | 300.48 g/mol | 312.49 g/mol [3] |
| CAS Number | 925-44-0[1][2] | 106-14-9 | 2380-27-0[3] |
| Appearance | Solid[1] | White to cream-colored flakes or powder[4] | White to off-white solid[3] |
| Melting Point | Data not readily available | 72 - 82 °C[4][5] | 46 - 48 °C[3] |
| Boiling Point | Data not readily available | > 300 °C[4] | 178 - 180 °C at 0.8 mmHg[3] |
| Density | Data not readily available | ~0.94 - 0.95 g/cm³ (at 20 °C) | ~1.03 g/cm³ (estimate)[3] |
| Solubility | Soluble in chloroform.[1] | Insoluble in water; soluble in ethanol, methanol, acetone, chloroform, and benzene. | Slightly soluble in chloroform and methanol.[3] |
Spectral Data:
While comprehensive spectral data for 12-oxostearic acid is not widely available in public databases, the following provides information on its precursor, 12-hydroxystearic acid, to offer a comparative reference.
-
¹H NMR Spectroscopy of 12-Hydroxystearic Acid: A proton NMR spectrum of 12-hydroxystearic acid would exhibit characteristic signals for the fatty acid chain's methylene and methyl protons, a multiplet for the proton on the carbon bearing the hydroxyl group, and a signal for the carboxylic acid proton. A representative spectrum can be found in various scientific databases.[6]
-
Mass Spectrometry of 12-Hydroxystearic Acid: The mass spectrum of 12-hydroxystearic acid shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7][8]
-
Infrared (IR) Spectroscopy of 12-Hydroxystearic Acid: The IR spectrum of 12-hydroxystearic acid displays characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid (C=O and O-H) groups, and the C-H bonds of the alkyl chain.[8][9]
Chemical Synthesis and Reactivity
The primary route for synthesizing 12-oxostearic acid is through the oxidation of its precursor, 12-hydroxystearic acid (12-HSA). 12-HSA is industrially produced by the hydrogenation of ricinoleic acid from castor oil.
Synthesis of 12-Oxostearic Acid from 12-Hydroxystearic Acid
This protocol outlines a common laboratory-scale synthesis.
Experimental Protocol: Oxidation of 12-Hydroxystearic Acid
-
Esterification of 12-Hydroxystearic Acid:
-
Dissolve 12-hydroxystearic acid in a 10% methanolic hydrochloric acid solution.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the mixture and perform a liquid-liquid extraction with chloroform and water.
-
Wash the chloroform layer with an aqueous sodium hydrogen carbonate solution and then with water.
-
Dry the chloroform layer over anhydrous sodium sulfate and concentrate to yield the methyl ester of 12-hydroxystearic acid.[10]
-
-
Oxidation to Methyl 12-oxostearate:
-
Dissolve the methyl ester of 12-hydroxystearic acid in methylene chloride.
-
Add Celite and pyridinium chlorochromate (PCC).
-
Stir the mixture at room temperature for 24 hours.
-
Filter to remove the precipitates.
-
The filtrate is concentrated and purified by silica gel chromatography to yield the methyl ester of 12-oxostearic acid.[10]
-
-
Hydrolysis to 12-Oxostearic Acid:
-
Suspend the methyl ester of 12-oxostearic acid in a mixture of ethanol and water.
-
Add potassium hydroxide and heat the mixture to 70°C for 30 minutes.
-
Cool the reaction mixture and acidify with citric acid.
-
Extract the product with ethyl acetate.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate to obtain 12-oxostearic acid.[10]
-
Caption: Synthetic workflow for 12-Oxostearic Acid.
Biological Significance and Signaling Pathways
12-Oxostearic acid is classified as a saturated oxo fatty acid (SOFA), a class of lipids that are gaining recognition for their biological activities.
Role as a Metabolite and in Disease Models
12-oxo C18:0 has been identified as a metabolite of ricinoleic acid in ruminants and is present in their milk.[1] Early studies have shown that dietary administration of 12-oxo stearic acid can induce encephalomalacia in chicks, particularly in the context of a vitamin E-deficient diet.[1] This suggests a potential role in neurological conditions under specific dietary stresses.
Connection to the Jasmonate Pathway
While direct signaling pathways for 12-oxo C18:0 in mammals are still under investigation, its structural similarity to plant signaling molecules offers intriguing possibilities. In plants, the precursor to jasmonic acid is 12-oxophytodienoic acid (OPDA).[11][12] Research has shown that OPDA has signaling roles that are distinct from jasmonic acid itself, regulating a unique set of genes involved in defense and growth.[11][12][13] Given that 12-oxo C18:0 is an octadecanoid, it is plausible that it could interact with similar signaling pathways in mammalian systems, such as those involving peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by various fatty acids. Further research is warranted to explore these potential connections.
Caption: Simplified Jasmonate Pathway in Plants.
Analytical Methodologies
Accurate quantification of 12-oxo C18:0 is crucial for understanding its biological roles. Several analytical techniques can be employed for its detection and measurement.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for the detection and quantification of various saturated oxo fatty acids, including 12-oxostearic acid, in biological matrices like milk.[14][15] This method offers high sensitivity and specificity.
Experimental Protocol: LC-HRMS Analysis of SOFAs
-
Sample Preparation:
-
Simple protein precipitation of the sample (e.g., milk) with an organic solvent.
-
Centrifugation to remove precipitated proteins.
-
Direct injection of the supernatant for analysis.
-
-
LC-HRMS Conditions:
-
Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometry: High-resolution mass spectrometry is performed in negative ion mode. The precursor ion of 12-oxostearic acid ([M-H]⁻) is selected, and its fragmentation pattern is analyzed for confirmation and quantification.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of fatty acids. For non-volatile compounds like 12-oxo C18:0, derivatization is necessary to increase volatility.
Experimental Protocol: GC-MS Analysis of Fatty Acids
-
Derivatization:
-
Conversion of the carboxylic acid to a more volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.
-
-
GC-MS Conditions:
-
Gas Chromatography: A capillary column suitable for fatty acid analysis is used with a temperature gradient program to separate the different fatty acid derivatives.
-
Mass Spectrometry: The eluted compounds are ionized (e.g., by electron ionization) and the resulting mass spectra are used for identification and quantification.
-
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The Emerging Role of 12-Oxooctadecanoic Acid and its Isomers in Mammalian Fatty Acid Metabolism: A Technical Guide for Researchers
Foreword: Unveiling the Bioactivity of Oxo-Fatty Acids
For decades, the field of lipidomics has primarily focused on canonical fatty acids and their eicosanoid derivatives. However, a growing body of evidence is illuminating the profound biological activities of oxidized fatty acids, including the intriguing class of oxo-octadecanoids. Among these, 12-oxooctadecanoic acid (12-oxo-ODA) and its isomers, such as 9-oxo-ODA and 13-oxo-ODA, are emerging from the shadow of their well-studied plant analogs to reveal potent effects on mammalian cellular processes. This technical guide is designed for researchers, scientists, and drug development professionals to navigate the current understanding of 12-oxo-ODA's role in fatty acid metabolism. Given the nascent stage of research on 12-oxo-ODA in mammals, this guide will also draw upon the more extensive knowledge of its isomers to provide a comprehensive and comparative perspective on the potential mechanisms and therapeutic applications of this class of lipid mediators.
The Landscape of Oxo-Octadecanoids in Mammalian Systems
Oxo-octadecanoids are 18-carbon fatty acids containing a ketone functional group.[1] While extensively studied in plants as signaling molecules (phyto-oxylipins), their presence and function in mammals are areas of active investigation.[2] In mammalian systems, these molecules can be formed through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic autooxidation.[1] The gut microbiome is also emerging as a significant contributor to the biosynthesis of various octadecanoids.[1]
While direct evidence for the endogenous production and specific metabolic pathways of 12-oxo-ODA in mammals is still scarce, its stability in simulated gastric fluids suggests that dietary sources could contribute to its presence in the body.[3] In contrast, its isomers, 9-oxo-ODA and 13-oxo-ODA, have been identified in food sources like tomatoes and are known to be absorbed and exert biological effects.[4][5][6]
Biosynthesis of Oxo-Octadecanoids: A Comparative Overview
The biosynthesis of oxo-octadecanoids in mammals is a complex process that can occur through multiple enzymatic and non-enzymatic routes. While the specific pathways for 12-oxo-ODA are not yet fully elucidated in mammals, we can infer potential mechanisms from related pathways.
Inferred Biosynthesis of 12-Oxo-ODA
It is plausible that 12-oxo-ODA can be formed from the oxidation of oleic acid or stearic acid through the action of lipoxygenases and subsequent enzymatic conversions. The diagram below illustrates a hypothetical pathway.
Caption: A potential biosynthetic pathway for 12-oxo-ODA in mammals.
Established Biosynthesis of 9-oxo-ODA and 13-oxo-ODA
The formation of 9-oxo-ODA and 13-oxo-ODA from linoleic acid is better understood and often originates from dietary sources where plant enzymes have already initiated the oxidation process.
Caption: Simplified biosynthetic pathways for 9-oxo-ODA and 13-oxo-ODA.
Signaling Mechanisms: PPARα Agonism as a Central Hub
A significant body of research has identified Peroxisome Proliferator-Activated Receptor alpha (PPARα) as a key molecular target for 9-oxo-ODA and 13-oxo-ODA.[5][6][7] PPARα is a nuclear receptor that plays a pivotal role in regulating lipid and glucose metabolism, particularly in the liver.[5]
PPARα Activation by 9-oxo-ODA and 13-oxo-ODA
Both 9-oxo-ODA and 13-oxo-ODA have been shown to be potent PPARα agonists.[5][6][7] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA exhibits stronger PPARα activation than 9-oxo-ODA and even conjugated linoleic acid (CLA), a well-known PPARα activator.[5][7]
| Compound | Reported PPARα Agonist Activity | Reference |
| 9-oxo-ODA | Potent agonist | [6] |
| 13-oxo-ODA | Potent agonist, stronger than 9-oxo-ODA | [5][7] |
The activation of PPARα by these oxo-fatty acids leads to the transcriptional upregulation of target genes involved in fatty acid oxidation. This provides a direct mechanistic link between these molecules and the regulation of lipid metabolism.
Caption: Mechanism of PPARα activation by oxo-octadecanoids.
Physiological and Pathophysiological Roles
The ability of oxo-octadecanoids to modulate PPARα activity translates into significant physiological effects, particularly in the context of metabolic diseases and cancer.
Regulation of Lipid Metabolism
-
Amelioration of Dyslipidemia and Hepatic Steatosis: Studies in obese diabetic mice have shown that treatment with 13-oxo-ODA decreases plasma and hepatic triglyceride levels.[5][7] This effect is attributed to the enhanced fatty acid oxidation in the liver mediated by PPARα activation.[5] Similarly, 9-oxo-ODA has been found to inhibit cellular triglyceride accumulation in mouse primary hepatocytes.[6]
Anti-Cancer Activity
Several studies have highlighted the potential of oxo-octadecanoids as anti-cancer agents.
-
Induction of Apoptosis: 9-oxo-ODA has been shown to suppress the proliferation of human cervical and ovarian cancer cell lines by inducing apoptosis.[8][9] The IC50 values for proliferation inhibition in cervical cancer cells were in the range of 25-50 µM.[8] Mechanistically, 9-oxo-ODA treatment leads to alterations in the cell cycle and p53 signaling pathways.[8]
-
Targeting Cyclin D1: Interestingly, the plant-derived 12-oxo-phytodienoic acid (OPDA) has been demonstrated to induce growth arrest in human breast cancer cells by promoting the degradation of cyclin D1, a key regulator of the cell cycle.[10] This finding suggests that other 12-oxo fatty acids, including 12-oxo-ODA, might share similar anti-proliferative mechanisms that warrant further investigation.
Experimental Protocols: A Guide for the Bench Scientist
For researchers aiming to investigate the roles of 12-oxo-ODA and its isomers, robust analytical and functional assays are essential.
Detection and Quantification of 12-Oxo-ODA
Given its structural properties, liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific detection of 12-oxo-ODA in biological matrices.
Step-by-Step LC-MS Protocol Outline:
-
Lipid Extraction:
-
Homogenize tissue or cell pellets in a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Include an internal standard (e.g., a deuterated analog of 12-oxo-ODA) for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to enrich for fatty acids and remove interfering lipids.
-
Elute the fatty acid fraction with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
LC-MS Analysis:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of formic acid to improve ionization.
-
Detect the analyte using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Assessment of PPARα Activation
A luciferase reporter assay is a standard and reliable method to determine if a compound acts as a PPARα agonist.
Workflow for PPARα Luciferase Reporter Assay:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
A plasmid expressing human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of 12-oxo-ODA or its isomers for 24-48 hours.
-
Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Caption: Workflow for assessing PPARα agonism using a luciferase reporter assay.
Future Directions and Therapeutic Potential
The study of 12-oxo-ODA and its isomers in mammalian fatty acid metabolism is a field ripe with opportunities for discovery and therapeutic innovation.
Key Research Questions:
-
What are the endogenous biosynthetic and degradative pathways of 12-oxo-ODA in mammals?
-
Does 12-oxo-ODA act as a PPARα agonist, similar to its 9- and 13-oxo isomers?
-
What are the off-target effects and potential toxicities of these oxo-fatty acids?
-
Can these molecules be developed as novel therapeutics for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and certain types of cancer?
The potent biological activities of 9-oxo-ODA and 13-oxo-ODA provide a strong rationale for the continued investigation of 12-oxo-ODA as a potential signaling molecule and drug candidate. A deeper understanding of its metabolism and molecular targets will be crucial for harnessing its therapeutic potential.
References
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The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. ACS Publications. Available at: [Link]
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13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. ResearchGate. Available at: [Link]
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Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. PLOS One. Available at: [Link]
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The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. PubMed Central. Available at: [Link]
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A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1. PubMed. Available at: [Link]
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Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PubMed. Available at: [Link]
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Antitumor effects of 9-oxo-10,12-ODAs on human cervical cancer cells: novel insights into CDK regulators and opportunities for cancer therapy. ResearchGate. Available at: [Link]
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9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. PubMed. Available at: [Link]
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12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers. Available at: [Link]
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9-Oxo-(10E,12E)-octadecadienoic Acid, a Cytotoxic Fatty Acid Ketodiene Isolated From Eggplant Calyx, Induces Apoptosis in Human Ovarian Cancer (HRA) Cells. PubMed. Available at: [Link]
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The Genesis of Bioactivity: Biosynthesis of Octadecanoids
An In-Depth Technical Guide to Oxidized Fatty Acids and Octadecanoids
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The study of lipid mediators has long been dominated by eicosanoids derived from 20-carbon fatty acids. However, a growing body of evidence highlights the critical physiological and pathological roles of oxylipins derived from more abundant 18-carbon fatty acids, collectively known as octadecanoids.[1][2][3] These molecules are not merely metabolic byproducts but potent signaling mediators involved in a vast array of biological processes, including inflammation, immune modulation, pain perception, and metabolic regulation.[1][3][4] This guide provides a comprehensive technical overview of the octadecanoid field, from the fundamental biochemistry of their formation to state-of-the-art analytical methodologies and their emerging relevance as therapeutic targets.
Octadecanoids are synthesized from 18-carbon polyunsaturated fatty acids (PUFAs), primarily linoleic acid (LA; an omega-6 fatty acid) and α-linolenic acid (ALA; an omega-3 fatty acid), as well as the monounsaturated oleic acid (OA).[2][5] Their generation occurs through two distinct routes: highly regulated enzymatic pathways and non-specific non-enzymatic autoxidation. This bifurcation is a critical concept, as enzymatic production yields stereospecific molecules with targeted biological activities, whereas non-enzymatic oxidation produces a racemic mixture of isomers often used as markers of general oxidative stress.[6]
Enzymatic Pathways: The Orchestrated Production of Signaling Molecules
Three primary enzyme families orchestrate the conversion of 18-carbon fatty acids into a diverse array of octadecanoids.[4][7]
-
Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the stereospecific insertion of molecular oxygen into PUFAs to form hydroperoxide intermediates (e.g., hydroperoxyoctadecadienoic acids, HPODEs).[8][9] These unstable intermediates are rapidly reduced by peroxidases to more stable monohydroxylated fatty acids, such as hydroxyoctadecadienoic acids (HODEs).[1] Different LOX isoforms exhibit distinct positional specificity; for example, 15-LOX primarily produces 13(S)-HODE from linoleic acid, while epidermal 12(R)-LOX can generate 9(R)-HODE.[1]
-
Cyclooxygenase (COX) Pathway: While the COX-1 and COX-2 enzymes are famously known for producing prostaglandins from 20-carbon arachidonic acid, their interaction with 18-carbon fatty acids is primarily limited to their peroxidase activity.[1] This activity can metabolize fatty acid hydroperoxides, contributing to the formation of stable metabolites like 9(R)- and 13(S)-HODE from linoleic acid.[1]
-
Cytochrome P450 (CYP) Pathway: This vast superfamily of heme-containing monooxygenases plays a crucial role in metabolizing endogenous and exogenous compounds, including fatty acids.[10][11] CYP enzymes typically catalyze epoxidation and hydroxylation reactions.[12] When acting on linoleic acid, CYP enzymes generate epoxy-octadecenoic acids (EpOMEs), also known as vernolic acid or leukotoxins, and various hydroxylated derivatives. These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to form corresponding diols (dihydroxy-octadecenoic acids, DiHOMEs).[2]
Non-Enzymatic Pathway: The Signature of Oxidative Stress
In contrast to the controlled enzymatic pathways, non-enzymatic lipid peroxidation is a free-radical-driven chain reaction that occurs under conditions of oxidative stress. This process can be broken down into three key stages:
-
Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical, abstracts a hydrogen atom from a PUFA, creating a lipid radical.[13][14][15]
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This highly reactive species can then abstract a hydrogen from an adjacent PUFA, propagating a chain reaction.[14][15]
-
Termination: The chain reaction is terminated when two radicals react with each other or when a radical is quenched by a chain-breaking antioxidant like vitamin E.[14]
This pathway generates a complex mixture of oxidized products, including hydroperoxides, that lack the stereospecificity of enzymatically formed metabolites.
Caption: Biosynthesis pathways of octadecanoids.
Biological Functions and Signaling Paradigms
Octadecanoids exert their influence through paracrine or autocrine signaling mechanisms, typically by binding to specific cell surface or nuclear receptors.[7] Their functions are remarkably diverse and context-dependent.
-
Inflammation and Immunity: Octadecanoids are potent modulators of inflammation. For instance, metabolites of linoleic acid have been implicated in both pro-inflammatory and anti-inflammatory responses, highlighting the complexity of their roles.[1][7]
-
Pain and Nociception: Certain octadecanoids have been shown to modulate pain signaling pathways, suggesting their potential as targets for novel analgesics.[1][2]
-
Cardiovascular Health: The oxidation of linoleic acid within low-density lipoprotein (LDL) particles is considered a key event in the pathogenesis of atherosclerosis.[16] Oxidized LA metabolites can promote endothelial dysfunction and inflammation, contributing to plaque formation.[16]
-
Metabolic Regulation: These lipid mediators are involved in regulating various metabolic processes.[1] They can influence adipocyte function and energy metabolism through the activation of nuclear receptors.[7]
The primary signaling mechanisms involve two major receptor families:
-
G Protein-Coupled Receptors (GPCRs): Many oxylipins act as ligands for GPCRs on the cell surface, initiating rapid intracellular signaling cascades.[5]
-
Peroxisome Proliferator-Activated Receptors (PPARs): As lipid-derived molecules, octadecanoids are natural ligands for PPARs, a family of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[5][7][12]
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The Biosynthesis of 12-Oxooctadecanoic Acid: A Technical Guide for Researchers
Introduction: Unveiling the Significance of a Key Oxylipin
12-Oxooctadecanoic acid (12-OODA), also known as 12-ketostearic acid or lycaonic acid, is an 18-carbon saturated oxo-fatty acid that has garnered increasing interest within the scientific community.[1][2][3] As a member of the diverse class of molecules known as oxylipins, which are produced through the oxidation of fatty acids, 12-OODA is implicated in a variety of biological processes. While often overshadowed by its more extensively studied unsaturated precursor, 12-oxo-phytodienoic acid (OPDA), an intermediate in the biosynthesis of the plant hormone jasmonic acid, 12-OODA holds its own significance as a bioactive molecule. This guide provides an in-depth exploration of the biosynthetic pathways leading to 12-OODA, offering technical insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Primary Biosynthetic Pathway: A Two-Step Enzymatic Conversion
The principal and most direct route for the biosynthesis of this compound involves a two-step enzymatic cascade, primarily characterized in microbial systems but with potential relevance in other organisms. This pathway begins with a C18 fatty acid precursor and proceeds through a hydroxylated intermediate.
Step 1: Hydroxylation of the Fatty Acid Backbone
The initial step is the introduction of a hydroxyl group at the 12th carbon position of an 18-carbon fatty acid. The most common substrate for this reaction is oleic acid (a monounsaturated fatty acid) or stearic acid (a saturated fatty acid). This hydroxylation is catalyzed by a class of enzymes known as fatty acid hydroxylases. In some microorganisms, this is achieved by oleate hydratases which add water across the double bond of oleic acid to form 10-hydroxyoctadecanoate.[1] While this produces a 10-hydroxy isomer, similar enzymatic mechanisms are proposed for the formation of the 12-hydroxy counterpart. Cytochrome P450 monooxygenases are another class of enzymes capable of hydroxylating fatty acids at various positions.[4]
The product of this initial reaction is 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid).
Step 2: Oxidation to this compound
The crucial final step in the biosynthesis of 12-OODA is the oxidation of the hydroxyl group of 12-hydroxyoctadecanoic acid to a ketone. This conversion is catalyzed by a specific hydroxy-fatty acid dehydrogenase . An example of such an enzyme has been purified and characterized from Pseudomonas sp. NRRL B3266. This secondary alcohol dehydrogenase demonstrates broad substrate specificity, effectively catalyzing the dehydrogenation of various 18-carbon hydroxy fatty acids, including 12-hydroxyoctadecanoic acid, to their corresponding keto acids.[1] The reaction is typically dependent on a cofactor, such as NAD⁺, which is reduced to NADH during the oxidation of the substrate.
The final product of this two-step pathway is This compound .
Diagram of the Primary Biosynthetic Pathway of this compound
Caption: Primary biosynthetic pathway of this compound.
Alternative and Related Pathways: The Lipoxygenase Connection
While the two-step dehydrogenase pathway is the most direct route to the saturated 12-OODA, it is important to consider the broader context of oxylipin biosynthesis, particularly the lipoxygenase (LOX) pathway, which is central to the formation of many related compounds.
The LOX pathway is well-established in plants for the synthesis of jasmonic acid and other oxylipins. This pathway starts with the oxygenation of polyunsaturated fatty acids like linolenic acid by lipoxygenase. The resulting hydroperoxy fatty acid is then converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA), an unsaturated C18 cyclopentenone.[5] While OPDA is a precursor to jasmonic acid, it is structurally distinct from the saturated, straight-chain 12-OODA.
It is conceivable that under certain metabolic conditions, intermediates of the LOX pathway could be shunted towards the production of saturated keto fatty acids. For instance, the reduction of the double bonds in OPDA or a related unsaturated keto fatty acid, followed by the opening of the cyclopentenone ring, could theoretically lead to 12-OODA. However, the specific enzymes and conditions for such a pathway are not well-elucidated.
Diagram of the Lipoxygenase Pathway Leading to Jasmonic Acid
Caption: The plant lipoxygenase pathway for jasmonic acid biosynthesis.
Experimental Protocols
Protocol 1: Assay for 12-Hydroxy-Fatty Acid Dehydrogenase Activity
This protocol is adapted from the characterization of hydroxyoctadecanoate dehydrogenase from Pseudomonas sp. and can be used to measure the enzymatic conversion of 12-hydroxyoctadecanoic acid to this compound.[1]
Principle: The activity of 12-hydroxy-fatty acid dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ as the substrate (12-hydroxyoctadecanoic acid) is oxidized.
Materials:
-
Enzyme Source: Purified or partially purified 12-hydroxy-fatty acid dehydrogenase, or a cell lysate from an organism expressing the enzyme.
-
Substrate: 12-hydroxyoctadecanoic acid (Sigma-Aldrich or other supplier). Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like ethanol or DMSO.
-
Cofactor: NAD⁺ (nicotinamide adenine dinucleotide, oxidized form). Prepare a stock solution (e.g., 20 mM) in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes (1 cm path length).
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following components in order:
-
Assay Buffer (to a final volume of 1 ml)
-
NAD⁺ solution (to a final concentration of 1 mM)
-
Enzyme solution (the amount will depend on the activity of the preparation; start with a small amount and optimize).
-
-
Mix gently by inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.
-
Initiate the reaction by adding the 12-hydroxyoctadecanoic acid substrate to a final concentration of 50-100 µM.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).
-
Control: Perform a control reaction without the substrate to account for any background NADH production.
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADH formation. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Quantitative Data: The hydroxyoctadecanoate dehydrogenase from Pseudomonas sp. NRRL B3266 exhibits the following kinetic parameters for 12-hydroxy fatty acids:[1]
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg protein) |
| 12-Hydroxyoctadecanoic acid | ~5 | 50 - 200 |
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the extraction, derivatization, and analysis of 12-OODA from biological samples.
Principle: Fatty acids are extracted from the sample, derivatized to increase their volatility, and then separated and quantified by GC-MS.
Materials:
-
Sample: Biological tissue, cell culture, or other matrix containing 12-OODA.
-
Internal Standard: A deuterated analog of 12-OODA (if available) or a C17:0 or other odd-chain fatty acid.
-
Solvents: Chloroform, methanol, hexane (all HPLC grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or another suitable silylating agent.
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
1. Lipid Extraction (Folch Method):
-
Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a small amount of pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid and any hydroxyl groups to their trimethylsilyl (TMS) esters.
-
Evaporate the excess derivatization reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent like hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity and specificity, targeting characteristic ions of the derivatized 12-OODA.
Data Analysis:
-
Identify the 12-OODA-TMS derivative peak based on its retention time and mass spectrum.
-
Quantify the amount of 12-OODA by comparing its peak area to that of the internal standard and a calibration curve prepared with authentic standards.
Conclusion and Future Perspectives
The biosynthesis of this compound is an important aspect of fatty acid metabolism with implications for various biological systems. The primary pathway, involving the hydroxylation of a C18 fatty acid followed by dehydrogenase-catalyzed oxidation, provides a clear route for its formation. While the connection to the more complex lipoxygenase pathway remains an area for further investigation, the established enzymatic steps offer concrete targets for research and potential therapeutic intervention. The detailed protocols provided in this guide are intended to empower researchers to explore the synthesis, regulation, and function of this intriguing oxylipin, paving the way for new discoveries in cellular signaling, disease pathology, and drug development.
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Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. (1982). Journal of Biological Chemistry, 257(1), 177-183. [Link]
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Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. (2019). Molecules, 24(1), 163. [Link]
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The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2021). Chemical Reviews, 121(15), 9448-9517. [Link]
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Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. (2022). Applied Biochemistry and Biotechnology, 194(10), 4786-4804. [Link]
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The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase. (1966). Biochemical Journal, 98(1), 21P. [Link]
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The enzymic conversion of 13-hydroperoxylinoleic acid into 13-hydroxy-12-oxooctadec-9(Z)-enoic acid and 9-hydroxy-12-oxooctadec-10(E)-enoic acid: isotopic evidence for an allene epoxide intermediate. (1976). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]
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The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2021). Chemical Reviews, 121(15), 9448–9517. [Link]
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10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. (2017). The FASEB Journal, 31(11), 5036-5048. [Link]
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The conversion of linoleic acid (13S)-hydroperoxide into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid by a flax enzyme. Isotopic evidence for allene epoxide intermediates. (1976). Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]
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Biotransformation of 12-hydroxyoctadecanoic acid to 12-hydroxyoctadecanamide by Bacillus cereus 50. (1997). Journal of the American Oil Chemists' Society, 74(5), 601-603. [Link]
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Characterization of type 12 17beta-hydroxysteroid dehydrogenase, an isoform of type 3 17beta-hydroxysteroid dehydrogenase responsible for estradiol formation in women. (2006). Molecular Endocrinology, 20(2), 437-449. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 12-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Research and Development
12-Oxooctadecanoic acid (12-oxo-ODA), a keto-derivative of stearic acid, is a molecule of growing interest in the scientific community. Found in natural sources such as milk, it is a metabolite of ricinoleic acid and is implicated in various biological processes, including lipid metabolism and cellular signaling pathways.[1] For researchers and drug development professionals, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for the design of meaningful experiments, the development of robust formulations, and the interpretation of biological data.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 12-oxo-ODA. Recognizing the current scarcity of exhaustive quantitative data for this specific molecule, this guide also furnishes detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratory settings. By synthesizing established methodologies with the underlying chemical principles, this document serves as both a repository of knowledge and a practical handbook for the rigorous scientific investigation of this compound.
Part 1: Solubility Profile of this compound
The solubility of 12-oxo-ODA is a critical parameter that dictates its handling, formulation, and bioavailability in both in vitro and in vivo studies. As a long-chain fatty acid, its solubility is governed by the interplay between its hydrophobic octadecanoyl chain and the polar carboxylic acid and ketone functional groups.
General Solubility Characteristics
This compound is generally characterized as being soluble in organic solvents and having limited solubility in aqueous solutions.[2] The long hydrocarbon chain imparts a significant non-polar character, making it poorly soluble in water.[3] The presence of the carboxylic acid and ketone groups, however, allows for some interaction with polar solvents.
Quantitative Solubility Data
While specific quantitative solubility data for 12-oxo-ODA across a wide range of solvents and temperatures is not extensively documented in publicly available literature, data for structurally similar compounds can provide valuable insights. For instance, the methyl ester of 12-oxo-stearic acid is reported to have a solubility of approximately 50 mg/mL in ethanol, DMSO, and dimethylformamide. In contrast, its solubility in aqueous buffer (PBS, pH 7.2) is significantly lower, at around 0.15 mg/mL. 12-oxo-stearic acid itself is noted to be soluble in chloroform.[1] For a related compound, 12-hydroxystearic acid, the solubility in ethanol, DMSO, and dimethylformamide is approximately 10 mg/mL.[3]
Studies on stearic acid, the parent compound of 12-oxo-ODA, have shown that its solubility is highest in ethyl acetate, followed by ethanol, acetone, and methanol, and that solubility increases with temperature.[2][3][4] This trend is likely to be similar for 12-oxo-ODA.
Table 1: Estimated and Reported Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| 12-oxo-stearic acid methyl ester | Ethanol | Not Specified | ~ 50 | |
| 12-oxo-stearic acid methyl ester | DMSO | Not Specified | ~ 50 | |
| 12-oxo-stearic acid methyl ester | Dimethylformamide | Not Specified | ~ 50 | |
| 12-oxo-stearic acid methyl ester | PBS (pH 7.2) | Not Specified | ~ 0.15 | |
| 12-oxo-stearic acid | Chloroform | Not Specified | Soluble | [1] |
| 12-hydroxystearic acid | Ethanol | Not Specified | ~ 10 | [3] |
| 12-hydroxystearic acid | DMSO | Not Specified | ~ 10 | [3] |
| 12-hydroxystearic acid | Dimethylformamide | Not Specified | ~ 10 | [3] |
| Stearic Acid | Ethanol | 28 - 40 | Varies with temp. | [2][3] |
| Stearic Acid | Methanol | 28 - 40 | Varies with temp. | [2][3] |
| Stearic Acid | Ethyl Acetate | 28 - 40 | Varies with temp. | [2][3] |
| Stearic Acid | Acetone | 28 - 40 | Varies with temp. | [2][3] |
Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method
The saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[5][6][7][8] The following protocol is adapted for lipid compounds like 12-oxo-ODA.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone, ethyl acetate, purified water)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation: Add an excess amount of 12-oxo-ODA to a glass vial. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for at least 24-48 hours to ensure equilibrium is reached. It is advisable to run parallel experiments with different equilibration times (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 12-oxo-ODA in the filtrate using a validated HPLC or GC-MS method.
-
Calculation: The solubility is expressed as the concentration of 12-oxo-ODA in the saturated solution (e.g., in mg/mL or mol/L).
Diagram of the Saturation Shake-Flask Workflow
Caption: Workflow for determining the solubility of 12-oxo-ODA using the shake-flask method.
Part 2: Stability Profile of this compound
The stability of 12-oxo-ODA is a critical factor for its storage, handling, and use in experimental settings. Degradation of the molecule can lead to the formation of impurities, which may have altered biological activity and confound experimental results. This section outlines the potential degradation pathways and provides protocols for assessing the stability of 12-oxo-ODA under various stress conditions.
General Stability Information
As a solid, the methyl ester of 12-oxo-stearic acid is reported to be stable for at least 4 years when stored at -20°C. Aqueous solutions, however, are not recommended for storage for more than one day.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development and is used to identify potential degradation products and pathways. These studies involve exposing the compound to conditions more severe than those it would encounter during normal handling and storage. The main stress conditions include hydrolysis, oxidation, and photolysis.
Diagram of Forced Degradation Study Workflow
Caption: General workflow for conducting forced degradation studies on 12-oxo-ODA.
Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for conducting forced degradation studies on 12-oxo-ODA.
Principle: To assess the susceptibility of 12-oxo-ODA to hydrolysis under acidic and basic conditions. The ester linkage in triglycerides is susceptible to hydrolysis, and while 12-oxo-ODA is a free fatty acid, other reactions can be acid- or base-catalyzed.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or another suitable co-solvent
-
pH meter
-
Water bath or incubator
Procedure:
-
Sample Preparation: Prepare a stock solution of 12-oxo-ODA in a suitable co-solvent like methanol.
-
Acid Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH, and dilute it for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure using 0.1 M NaOH instead of HCl.
-
Neutralize the samples with HCl before analysis.
-
-
Control: Prepare a control sample with the stock solution in purified water (or the co-solvent/water mixture) and incubate it under the same conditions.
-
Analysis: Analyze the stressed and control samples using a stability-indicating HPLC or LC-MS method to quantify the remaining 12-oxo-ODA and identify any degradation products.
Principle: To evaluate the susceptibility of 12-oxo-ODA to oxidation. The ketone group and the aliphatic chain can be susceptible to oxidative degradation.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or another suitable co-solvent
Procedure:
-
Sample Preparation: Prepare a solution of 12-oxo-ODA in a suitable solvent.
-
Oxidation:
-
Add a solution of H₂O₂ (e.g., 3%) to the 12-oxo-ODA solution.
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
Withdraw samples at various time points.
-
-
Control: Prepare a control sample without H₂O₂ and treat it identically.
-
Analysis: Analyze the samples by HPLC or LC-MS to assess the extent of degradation and identify oxidation products.
Principle: To determine the effect of light exposure on the stability of 12-oxo-ODA, following ICH Q1B guidelines.[9][10][11][12][13]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Quartz or other light-transparent containers
-
Dark control containers (wrapped in aluminum foil)
Procedure:
-
Sample Preparation:
-
Place solid 12-oxo-ODA in a transparent container.
-
Prepare a solution of 12-oxo-ODA in a suitable solvent and place it in a quartz cuvette or vial.
-
-
Exposure:
-
Expose the samples to a light source that provides a specified overall illumination and UV energy (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep dark control samples at the same temperature but protected from light.
-
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in appearance, purity, and the formation of degradation products using a suitable analytical method.
Part 3: Biological Significance and Context
This compound is not merely a synthetic molecule but is found in biological systems and is involved in metabolic processes. Understanding its biological context is crucial for interpreting the relevance of its physicochemical properties.
12-Oxo-ODA is a saturated oxo fatty acid (SOFA) and is a metabolite of ricinoleic acid.[1] It has been identified in cow and goat milk.[1] Related oxo-octadecadienoic acids have been shown to have biological activities, including effects on lipid metabolism and hormone modulation.[14] For instance, some of these compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. Additionally, certain gut bacteria can produce oxo-fatty acids from linoleic acid, and these metabolites have been shown to enhance energy metabolism.[15][16]
The presence of the ketone group makes 12-oxo-ODA a substrate for various enzymatic reactions and can influence its interaction with cellular membranes and proteins. Its stability and solubility, therefore, directly impact its biological availability and activity.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. While quantitative data for this specific molecule remains somewhat limited, this guide has offered insights from structurally related compounds and, more importantly, has provided detailed, actionable protocols for researchers to determine these critical parameters in their own laboratories. A thorough understanding and experimental determination of the solubility and stability of 12-oxo-ODA are indispensable for advancing research in areas where this molecule plays a significant role, from fundamental biochemistry to drug discovery and development. The methodologies outlined herein provide a robust framework for generating the high-quality data necessary for rigorous scientific inquiry.
References
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-
ResearchGate. (n.d.). Comparison of experimental solubility of stearic acid in organic solvents with calculation using modified Apelblat (- -) and Buchowski (···) correlations. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
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The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
- George, C., et al. (2018). Environmental Processing of Lipids Driven by Aqueous Photochemistry of α-Keto Acids. ACS Earth and Space Chemistry, 2(5), 455-463.
- Goon, H. T., et al. (2007). Solubilities of Stearic Acid in Organic Solvents and in Azeotropic Solvent Mixtures. ScienceAsia, 33(4), 469-474.
- Di Pardo, A., et al. (2022). The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions, 50(6), 1637-1647.
- Rodwell, V. W., et al. (2018). Oxidation of Fatty Acids & Ketogenesis. In Harper's Illustrated Biochemistry (31st ed.).
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
- Vander Elst, N., et al. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. Pharmaceutics, 11(7), 346.
-
Diva-portal.org. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Retrieved from [Link]
- Miyamoto, J., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036-5048.
- Lee, H., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. Water Environment Research, 90(3), 237-245.
- ICH Harmonised Guideline. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products.
- Japanese Pharmacopoeia. (n.d.).
- Murray, R. K., et al. (2012). Chapter 22. Oxidation of Fatty Acids: Ketogenesis.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
- Resolve to Save Lives. (n.d.).
- Miyamoto, J., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 31(11), 5036–5048.
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PubMed. (2024, December 17). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives. Retrieved from [Link]
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Scribd. (n.d.). Photochemical Reactions. Retrieved from [Link]
- U.S. Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products.
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- MDPI. (2020). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 25(2), 244.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
-
Dr MSH FAIZI SIR. (2020, May 15). Photochemical reaction of cyclic ketones [Video]. YouTube. [Link]
- SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- MDPI. (n.d.).
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Wikipedia. (n.d.). Semaglutide. Retrieved from [Link]
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PubMed. (2018, March 1). Thermal Degradation of Long Chain Fatty Acids. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
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YouTube. (2020, August 9). Acid Catalyzed and Base promoted Ester Hydrolysis | 8 Types of Mechanisms |. [Link]
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PubMed. (n.d.). Stearic acid solubility and cubic phase volume. Retrieved from [Link]://pubmed.ncbi.nlm.nih.gov/11790089/)
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Methodological & Application
Application Note: A Robust GC-MS Method for the Quantitative Analysis of 12-Oxooctadecanoic Acid
Introduction
12-Oxooctadecanoic acid (12-oxo-ODA) is an oxidized fatty acid, an oxylipin, that plays a role in various physiological and pathological processes. As a derivative of linoleic acid metabolism, its accurate quantification in biological matrices is crucial for understanding its function in signaling pathways and as a potential biomarker for disease. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and reliable analytical technique for the quantification of fatty acids and their derivatives.[1] This application note provides a detailed, step-by-step protocol for the quantitative analysis of 12-oxo-ODA, emphasizing the rationale behind each step to ensure methodological robustness and data integrity.
The inherent polarity and low volatility of fatty acids, including 12-oxo-ODA, necessitate a derivatization step to convert them into more volatile and less polar compounds suitable for GC analysis.[2][3] This protocol employs a well-established esterification method to transform 12-oxo-ODA into its fatty acid methyl ester (FAME), enabling high-resolution separation and sensitive detection by GC-MS.[4][5]
Methodology Overview
The quantitative analysis of 12-oxo-ODA by GC-MS involves several key stages, each critical for achieving accurate and reproducible results. The workflow is designed to ensure efficient extraction from the sample matrix, effective derivatization, optimal chromatographic separation, and sensitive mass spectrometric detection.
Caption: Experimental workflow for 12-oxo-ODA quantification.
Detailed Experimental Protocol
Reagents and Materials
-
This compound standard
-
Internal Standard (IS): Heptadecanoic acid or a deuterated analog of 12-oxo-ODA
-
Solvents (HPLC grade): Methanol, Chloroform, Hexane, Isooctane
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-Methanol)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glassware: Screw-cap test tubes with PTFE-lined caps, pipettes, vials
Sample Preparation and Lipid Extraction
The choice of extraction method depends on the biological matrix. The Folch method is a widely used and effective procedure for total lipid extraction.
Protocol:
-
Accurately weigh or measure the biological sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue) into a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample. The use of a stable isotope-labeled internal standard is highly recommended as it closely mimics the analyte's behavior during extraction and derivatization, thus correcting for any sample loss.[6]
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This step converts the non-volatile 12-oxo-ODA into its volatile methyl ester derivative (12-oxo-octadecanoic acid methyl ester).
Protocol:
-
To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.[2]
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Instrumental Analysis
The following parameters provide a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 6890N or equivalent | A robust and widely used GC system. |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column providing good separation of FAMEs.[4] |
| Carrier Gas | Helium, constant flow at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Oven Program | Initial temp 150°C, ramp at 10°C/min to 270°C, then at 40°C/min to 310°C, hold for 1 min. | This temperature program allows for the separation of a wide range of fatty acid methyl esters.[6] |
| Mass Spectrometer | Agilent 5975 or equivalent | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| MS Source Temp. | 230°C | |
| MS Quad Temp. | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte and internal standard.[7] |
| SIM Ions (m/z) | To be determined from the mass spectrum of the 12-oxo-ODA methyl ester standard. | Select characteristic and abundant fragment ions for quantification and confirmation. |
Data Analysis and Quantification
1. Calibration Curve: Prepare a series of calibration standards of 12-oxo-ODA at different concentrations. Process these standards through the same extraction and derivatization procedure as the samples. Construct a calibration curve by plotting the ratio of the peak area of the 12-oxo-ODA derivative to the peak area of the internal standard against the concentration of the 12-oxo-ODA standards.
2. Quantification: Calculate the concentration of 12-oxo-ODA in the unknown samples by interpolating the peak area ratio from the calibration curve.
Method Validation
To ensure the reliability of the method, it is essential to perform a thorough validation according to established guidelines.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 85-115%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Troubleshooting
-
Poor Peak Shape: This may be due to incomplete derivatization or active sites in the GC system. Ensure the derivatization reagent is fresh and the reaction goes to completion. Check the cleanliness of the injector liner and the condition of the column.
-
Low Recovery: Optimize the extraction procedure. Ensure complete phase separation and careful transfer of the organic layer.
-
High Background Noise: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound using GC-MS. By following these detailed steps, researchers can achieve accurate and reproducible quantification of this important oxylipin in various biological matrices. The principles and techniques described herein are also applicable to the analysis of other fatty acids, making this a valuable guide for lipidomic research.
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High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]
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Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. [Link]
-
Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. National Institutes of Health. [Link]
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Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. [Link]
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High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
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Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. PubMed. [Link]
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A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega. [Link]
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Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. [Link]
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Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
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Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
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Derivatization of fatty acids and its application for conjugated linoleic acid studies in ruminant meat lipids. ResearchGate. [Link]
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Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. [Link]
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A Robust LC-MS/MS Method for the Quantitative Analysis of 12-Ketostearic Acid in Tissue Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 12-Ketostearic Acid
12-Ketostearic acid (12-KSA), also known as 12-oxooctadecanoic acid, is an oxidized fatty acid and a metabolite of ricinoleic acid, a major component of castor oil.[1] While its direct biological roles are still under active investigation, its structural relationship to other bioactive hydroxy fatty acids, such as 12-hydroxystearic acid (12-HSA), suggests its potential involvement in various physiological and pathological processes. 12-HSA has been identified as a modulator of the skin's innate immune response and can influence collagen synthesis, highlighting the importance of accurately measuring related oxidized lipids to understand their metabolic pathways and systemic effects.[2][3]
The quantification of low-abundance lipids like 12-KSA in complex biological matrices such as tissues presents a significant analytical challenge. Tissues are rich in a diverse array of lipids, proteins, and other metabolites that can interfere with analysis, necessitating a highly selective and sensitive methodology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering unparalleled specificity through mass-based separation and fragmentation, coupled with high sensitivity for detecting trace-level analytes.[4][5]
This application note provides a comprehensive and robust protocol for the extraction and quantification of 12-KSA from tissue samples. As Senior Application Scientists, our goal is not just to provide a series of steps, but to explain the critical reasoning behind each stage of the process, ensuring a reproducible and reliable workflow from tissue homogenization to final data analysis.
Methodology Overview: A Strategic Workflow
The successful quantification of 12-KSA hinges on a multi-stage process designed to meticulously isolate the analyte from a complex matrix and present it for sensitive detection. The workflow is logically structured to maximize recovery, minimize matrix interference, and ensure analytical accuracy.
Figure 1: High-level overview of the analytical workflow for 12-KSA quantification.
Part I: Detailed Protocol for Sample Preparation
The quality of your results is fundamentally determined by the quality of your sample preparation.[6] This phase is designed to efficiently extract 12-KSA, remove interfering macromolecules like proteins, and minimize matrix effects that can suppress or enhance the analyte signal during MS analysis.
Tissue Homogenization
Rationale: The primary objective is to disrupt the tissue architecture to ensure complete and uniform access of the extraction solvent to the cellular lipids. Immediate flash-freezing is critical to halt all enzymatic and metabolic activity, preserving the authentic in-vivo concentration of 12-KSA. Pulverization of the frozen tissue into a fine powder dramatically increases the surface area, which is essential for achieving high extraction efficiency.[3][7]
Protocol:
-
Immediately upon collection, flash-freeze the tissue sample (~20-50 mg) in liquid nitrogen. Store at -80°C until processing.
-
Cool a ceramic mortar and pestle by filling with liquid nitrogen. Once the nitrogen has evaporated, place the frozen tissue in the mortar.
-
Add more liquid nitrogen and, once it evaporates, carefully pulverize the brittle tissue into a fine, homogenous powder.[7]
-
Accurately weigh the frozen tissue powder into a pre-chilled 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold Phosphate-Buffered Saline (PBS).
-
To this slurry, add a precise amount of a stable isotope-labeled internal standard (IS). The ideal IS is 12-Ketostearic acid-d4. If unavailable, a structurally similar standard such as 12-Hydroxystearic acid-d5 can be used, but requires careful validation.[8] The addition of the IS at this earliest stage is paramount, as it co-extracts with the analyte and corrects for any variability or loss throughout the entire sample preparation and analysis process.
-
Homogenize the sample using a bead beater (e.g., FastPrep-24™) for 40 seconds at 4°C.[9] Rest the sample on ice for 2 minutes and repeat. The resulting suspension is the tissue homogenate.
Lipid Extraction via Modified Folch Method (LLE)
Rationale: The Folch liquid-liquid extraction (LLE) is a gold-standard technique for lipid recovery.[7] It utilizes a biphasic solvent system of chloroform and methanol to solubilize lipids while precipitating proteins. The subsequent addition of a saline solution induces a phase separation, partitioning the lipids (including 12-KSA) into the lower chloroform layer, effectively separating them from polar metabolites, proteins, and salts.[3][10]
Figure 2: Detailed workflow for the Liquid-Liquid Extraction (LLE) of 12-KSA.
Protocol:
-
To the 500 µL of tissue homogenate, add 2 mL of an ice-cold solution of Chloroform:Methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough protein precipitation and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to the tube. Vortex for another 30 seconds. This step is crucial for breaking the emulsion and inducing a clean phase separation.[3]
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
Three distinct layers will form: an upper aqueous/methanol layer, a middle protein disk, and a lower chloroform layer containing the lipids.
-
Using a glass pipette, carefully aspirate and transfer the lower organic layer to a clean glass tube, taking care not to disturb the protein interface.
-
Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC vial with a glass insert.
Optional Cleanup with Solid-Phase Extraction (SPE)
Rationale: For tissues with a particularly high lipid content or when the utmost sensitivity is required, an additional SPE cleanup step can significantly reduce matrix effects. Aminopropyl-bonded silica is effective for isolating free fatty acids.[11] A non-polar wash removes neutral lipids (like triglycerides), after which the acidic functional group of 12-KSA allows for its selective elution with a slightly acidified solvent.
Protocol:
-
Condition an aminopropyl SPE cartridge (e.g., 100 mg) by passing 1 mL of hexane followed by 1 mL of chloroform.
-
Load the reconstituted sample from the LLE step onto the cartridge.
-
Wash the cartridge with 1 mL of Chloroform:2-Propanol (2:1, v/v) to elute neutral lipids. Discard this fraction.
-
Elute the 12-KSA and other free fatty acids with 1 mL of Diethyl Ether containing 2% Acetic Acid.
-
Evaporate the eluate to dryness under a nitrogen stream and reconstitute as described in the LLE protocol (Step 8).
Part II: LC-MS/MS Instrumental Parameters
Rationale: The chromatographic separation is designed to resolve 12-KSA from other isomeric and isobaric interferences. A C18 reversed-phase column provides excellent retention for fatty acids.[12] A gradient elution ensures that analytes with varying polarities are effectively separated, and the short run time allows for high throughput. For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[13] We operate in negative electrospray ionization (ESI) mode, which is ideal for deprotonating the carboxylic acid moiety of 12-KSA to form the [M-H]⁻ precursor ion.[12]
| Parameter | Setting |
| LC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm (e.g., Waters Acquity BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| LC Gradient | 0-1.0 min (30% B), 1.0-8.0 min (30-95% B), 8.0-9.0 min (95% B), 9.1-10.0 min (30% B) |
| MS System | Triple Quadrupole MS (e.g., Sciex API 5000, Agilent 6470) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3500 V |
| Source Temp. | 350°C |
| Collision Gas | Argon |
Table 1: Recommended LC-MS/MS instrumental parameters.
MRM Transitions for Quantification
The specificity of the method is derived from monitoring the transition of a specific precursor ion to a characteristic product ion upon collision-induced dissociation (CID).
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| 12-Ketostearic Acid | m/z 297.2 | m/z 171.1 (cleavage at C11-C12) | -25 |
| 12-Ketostearic Acid (Confirming) | m/z 297.2 | m/z 253.2 ([M-H-CO₂]⁻) | -20 |
| Internal Standard (12-HSA-d5) | m/z 304.3 | m/z 286.3 ([M-H-H₂O]⁻) | -22 |
Table 2: Optimized MRM transitions for 12-KSA and a representative internal standard.
Part III: Data Analysis and Method Validation
Rationale: A robust analytical method is not complete without a thorough validation to demonstrate its fitness for purpose. This ensures that the data generated is accurate, precise, and reliable.
Quantification
Quantification is performed by generating a calibration curve. A series of calibration standards (e.g., 0.5 - 500 ng/mL) are prepared by spiking known amounts of 12-KSA analytical standard into a surrogate matrix (e.g., a blank tissue homogenate from the same tissue type, stripped of endogenous fatty acids). The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. A linear regression with a weighting factor of 1/x is typically applied to the curve. The concentration of 12-KSA in the unknown tissue samples is then calculated from this regression equation.
Method Performance Characteristics
The following parameters should be assessed to ensure the method is trustworthy and robust, with acceptance criteria generally following regulatory guidance.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response.[3] |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy within ±20%; Precision ≤20% RSD | The lowest concentration that can be reliably quantified.[13][14] |
| Accuracy (RE%) | Within ±15% of nominal (±20% at LLOQ) | Closeness of the measured value to the true value. Assessed using QC samples.[13] |
| Precision (RSD%) | ≤ 15% (≤20% at LLOQ) | The degree of scatter between replicate measurements. Assessed using QC samples.[13] |
| Extraction Recovery | Consistent and reproducible across the concentration range | Measures the efficiency of the extraction process.[13] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement affects quantification | Evaluates the influence of co-eluting matrix components on analyte ionization. |
Table 3: Key method validation parameters and typical acceptance criteria.
References
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Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis . National Library of Medicine. [Link]
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Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome . MDPI. [Link]
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Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry . National Library of Medicine. [Link]
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Comparison of three solid-phase extraction methods for fatty acid analysis of lipid fractions in tissues of marine bivalves . PubMed. [Link]
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Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry . PubMed. [Link]
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Solid-phase extraction columns in the analysis of lipids . AOCS. [Link]
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Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry . Journal of Lipid Research. [Link]
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A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry . National Library of Medicine. [Link]
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Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry . Longdom Publishing. [Link]
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Tandem Mass Spectroscopy in Diagnosis and Clinical Research . National Library of Medicine. [Link]
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This compound . PubChem. [Link]
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Tissue Sample Preparation for LC-MS Analysis . Protocols.io. [Link]
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A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease . PubMed. [Link]
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10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food . Shimadzu. [Link]
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Comprehensive Protocols for the Synthesis and Purification of 12-Oxooctadecanoic Acid
An Application Guide for Researchers
Abstract
12-Oxooctadecanoic acid, also known as 12-ketostearic acid, is an 18-carbon saturated fatty acid featuring a ketone group at the C-12 position.[1][2] This oxo-fatty acid is a valuable molecule in biochemical research, particularly in studies related to lipid metabolism and cellular signaling pathways.[2] The presence of both a carboxylic acid and a mid-chain ketone functionality provides unique chemical properties distinct from common saturated fatty acids.[1] Achieving high purity of this compound is paramount for obtaining reliable and reproducible results in experimental settings. This document provides a detailed guide for the synthesis of this compound from a commercially available precursor, followed by a robust, multi-step purification protocol designed to yield a final product of high purity suitable for demanding research applications.
Introduction to Synthesis Strategy: Oxidation of 12-Hydroxyoctadecanoic Acid
The most direct and efficient laboratory-scale synthesis of this compound involves the oxidation of its corresponding secondary alcohol, 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid).[3] This precursor is readily available as it is produced industrially via the hydrogenation of ricinoleic acid, the primary component of castor oil.[3][4]
For the oxidation of a secondary alcohol to a ketone, the Jones oxidation is a classic, powerful, and cost-effective method.[5][6][7] The reaction utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as the co-solvent.[5][8]
Causality of Method Selection: The Jones oxidation is selected for its high efficiency in converting secondary alcohols to ketones.[6] The reaction is typically fast and proceeds to completion, which simplifies the subsequent work-up.[8] A key visual indicator of the reaction's progress is the color change of the chromium species from orange-red (Cr(VI)) to green (Cr(III)) as the oxidant is consumed, providing an intrinsic monitoring system for the reaction.[8] While modern, milder oxidizing agents exist, the Jones reagent is highly reliable for this specific transformation and the potential for over-oxidation is not a concern as ketones are stable under these conditions, unlike aldehydes which can be oxidized to carboxylic acids.[9]
Visualizing the Synthesis Workflow
The overall process from the starting material to the crude product is outlined below.
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Application Note: Advanced Derivatization Strategies for the High-Sensitivity Analysis of 12-Oxooctadecanoic Acid
Introduction: The Analytical Challenge of 12-Oxooctadecanoic Acid
This compound (12-oxo-ODA), a keto-derivative of stearic acid, is an oxylipin of significant interest in biomedical and pharmaceutical research. Oxylipins are oxidized lipid metabolites that act as signaling molecules in a vast array of physiological and pathological processes, including inflammation, metabolic regulation, and cardiovascular function. The precise and accurate quantification of specific oxylipins like 12-oxo-ODA in complex biological matrices is paramount to understanding its role in these pathways.
However, the inherent physicochemical properties of 12-oxo-ODA present considerable analytical hurdles. The molecule possesses two key functional groups: a terminal carboxylic acid and a ketone group at the C-12 position. This bifunctionality leads to:
-
Low Volatility: The polar carboxylic acid group imparts a high boiling point, making it unsuitable for direct analysis by gas chromatography (GC).
-
Thermal Instability: At the high temperatures required for GC analysis, the molecule is prone to degradation, leading to inaccurate and unreliable quantification.
-
Poor Ionization Efficiency: In liquid chromatography-mass spectrometry (LC-MS), both the carboxylic acid and ketone moieties can lead to suboptimal ionization in commonly used modes, resulting in poor sensitivity.
-
Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol form, which can result in peak splitting and complicates chromatographic analysis and quantification.[1]
To overcome these challenges, chemical derivatization is an essential and powerful strategy. By modifying the functional groups of 12-oxo-ODA, we can significantly enhance its analytical properties, enabling robust, sensitive, and reproducible quantification by both GC-MS and LC-MS. This application note provides a detailed guide to the most effective derivatization protocols for 12-oxo-ODA, explaining the rationale behind each step to empower researchers in their analytical endeavors.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary objectives of derivatization are to increase volatility and thermal stability, and to prevent unwanted side reactions during analysis. A sequential, two-step derivatization protocol targeting both the ketone and carboxylic acid groups is the most effective approach.
The Two-Step Strategy: Methoximation followed by Silylation
This robust method first protects the reactive ketone group through methoximation, followed by silylation of the carboxylic acid to increase volatility.
Caption: Workflow for the two-step derivatization of 12-oxo-ODA for GC-MS analysis.
1.1. Methoximation: Stabilizing the Ketone Group
Principle: The first step involves the reaction of the ketone group of 12-oxo-ODA with methoxyamine hydrochloride (MeOx). This reaction converts the carbonyl group into a stable methoxime derivative.[2] The primary purpose of this step is to "lock" the ketone in a single form, preventing the keto-enol tautomerism that would otherwise lead to multiple chromatographic peaks and analytical inconsistency.[1] This stabilization is crucial for accurate quantification.
Protocol 1: Methoximation of this compound
-
Sample Preparation: Ensure the sample extract containing 12-oxo-ODA is completely dry. The presence of water will interfere with the subsequent silylation step.[3] Lyophilization or evaporation under a stream of dry nitrogen is recommended.
-
Reagent Preparation: Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL). Pyridine acts as a catalyst and solvent.[4]
-
Reaction: To the dried sample, add 50 µL of the methoxyamine hydrochloride solution.
-
Incubation: Seal the reaction vial tightly and incubate at 37°C for 90 minutes with gentle agitation.[2][3]
-
Cooling: Allow the vial to cool to room temperature before proceeding to the silylation step.
1.2. Silylation: Enhancing Volatility
Principle: The second step targets the carboxylic acid group. A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[2][3] This conversion to a TMS ester drastically reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and making it amenable to GC analysis.[5]
Protocol 2: Silylation of 12-Methoxime-ODA
-
Reagent Addition: To the cooled reaction mixture from the methoximation step, add 100 µL of MSTFA (or BSTFA, often with 1% TMCS as a catalyst).
-
Incubation: Seal the vial tightly and vortex briefly. Incubate at 37°C for 30 minutes.[2][3]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Data Presentation: Expected Mass Shifts
Derivatization results in predictable increases in the molecular weight of the analyte. This information is critical for setting up the mass spectrometer acquisition method.
| Analyte/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift |
| This compound | C₁₈H₃₄O₃ | 298.46 | - |
| 12-Methoxime-ODA | C₁₉H₃₇NO₃ | 327.50 | +29.04 |
| 12-Methoxime-ODA-TMS Ester | C₂₂H₄₅NO₃Si | 399.69 | +72.19 (from methoxime) |
Alternative for Structural Elucidation: Picolinyl Ester Derivatization
While methoximation/silylation is ideal for quantification, picolinyl ester derivatization is a powerful tool for the structural elucidation of fatty acids by GC-MS. The pyridine ring in the picolinyl ester directs fragmentation in the mass spectrometer, leading to a series of diagnostic ions that can help pinpoint the location of functional groups, such as the keto group in 12-oxo-ODA.[6]
Principle: The carboxylic acid is converted to a picolinyl ester. Under electron impact ionization, the nitrogen atom of the pyridine ring becomes a charge site, which facilitates fragmentation along the fatty acid chain, providing valuable structural information.[6]
Protocol 3: Picolinyl Ester Synthesis
-
Reagent Preparation: Prepare a fresh mixture of 1 M potassium tert-butoxide in tetrahydrofuran (100 µL) and 3-pyridylcarbinol (200 µL).[7]
-
Reaction: Add the reagent mixture to the dried 12-oxo-ODA sample (dissolved in a small amount of dry dichloromethane).
-
Incubation: Heat the reaction at 45°C for 45 minutes.[8]
-
Work-up: After cooling, add hexane and water to partition the picolinyl ester into the organic phase.[8]
-
Analysis: The hexane layer containing the derivatized product can be directly analyzed by GC-MS.
Note: For a complete analysis, the ketone group should be methoximated (Protocol 1) prior to picolinyl ester synthesis.
Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS, the primary goal of derivatization is to enhance the ionization efficiency of the analyte, thereby improving the sensitivity of the method. 12-oxo-ODA can be analyzed in negative ion mode by targeting the deprotonation of the carboxylic acid, but derivatization can offer significant improvements, especially for achieving lower limits of detection.
Targeting the Ketone Group with Girard's Reagents
Principle: Girard's reagents (Girard's T or Girard's P) are cationic hydrazines that react specifically with ketone and aldehyde groups.[9] The reaction introduces a pre-formed positive charge (a quaternary ammonium group) onto the 12-oxo-ODA molecule. This allows for highly sensitive detection in the positive electrospray ionization (ESI+) mode, which is often more robust and less prone to matrix effects than the negative ion mode.
Caption: Workflow for Girard's reagent derivatization of 12-oxo-ODA for enhanced LC-MS/MS analysis.
Protocol 4: Girard's T Derivatization for Enhanced LC-MS Sensitivity
-
Sample Preparation: The dried sample extract is reconstituted in a suitable solvent, such as a methanol/water mixture.
-
Reagent Preparation: Prepare a fresh solution of Girard's Reagent T (e.g., 10 mg/mL) in a reaction buffer (e.g., methanol containing 5% acetic acid).
-
Reaction: Add the Girard's Reagent T solution to the reconstituted sample.
-
Incubation: Seal the vial and incubate at 60°C for 1 hour.
-
Analysis: The reaction mixture can be directly injected into the LC-MS system for analysis in positive ion mode. A solid-phase extraction (SPE) cleanup step may be beneficial to remove excess reagent and improve sensitivity.[9]
Data Presentation: Expected Mass Shifts for LC-MS Derivatization
| Analyte/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Adduct/Ion (m/z) |
| This compound | C₁₈H₃₄O₃ | 298.46 | [M-H]⁻ = 297.25 |
| 12-Oxo-ODA-Girard's T | C₂₃H₄₆N₃O₃⁺ | 412.36 | [M]⁺ = 412.36 |
Conclusion and Best Practices
The choice of derivatization strategy for this compound is dictated by the analytical platform and the research question.
-
For quantitative GC-MS analysis , the two-step methoximation-silylation protocol is the gold standard, providing excellent chromatographic performance and sensitivity.
-
For structural elucidation by GC-MS , derivatization to a picolinyl ester (preceded by methoximation) yields diagnostic fragmentation patterns.
-
For high-sensitivity LC-MS/MS analysis , derivatization with Girard's reagent to introduce a permanent positive charge is a highly effective strategy to boost signal intensity in positive ion mode.
Regardless of the chosen method, adherence to best practices is critical for success. This includes ensuring samples are anhydrous before silylation, using fresh, high-purity reagents, and optimizing reaction times and temperatures for the specific application. By implementing these robust derivatization protocols, researchers can overcome the analytical challenges posed by 12-oxo-ODA and achieve the high-quality data necessary to advance our understanding of lipid signaling in health and disease.
References
-
Destaillats, F., & Angers, P. (2002). One-step methodology for the synthesis of FA picolinyl esters from intact lipids. Journal of the American Oil Chemists' Society, 79(3), 253–256. [Link]
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- BenchChem. (2025). Application Note: Derivatization of 12-Ketooleic Acid for Enhanced GC-MS Analysis. BenchChem.
-
de Oliveira, R. N., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. RSC Advances, 11, 28303-28313. [Link]
-
The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Tarasova, Y., et al. (2018). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 59(11), 2215-2223. [Link]
-
Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. [Link]
-
Christie, W. W., & Han, X. (2005). Convenient preparation of picolinyl derivatives from fatty acid esters. European Journal of Lipid Science and Technology, 107(7-8), 503-505. [Link]
-
Harvey, D. J. (1992). Picolinyl esters for the structural determination of fatty acids by GC/MS. Mass spectrometry reviews, 11(4), 271-303. [Link]
-
Danielsson, A. P. H., et al. (2012). Development of a gas chromatography/mass spectrometry based metabolomics protocol by means of statistical experimental design. Metabolomics, 8(1), 50-63. [Link]
- Jones, A. D. (2019). Protocol MSU_MSMC_006. Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS analysis.
-
Gries, A., et al. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Prostaglandins & other lipid mediators, 98(1-2), 15-21. [Link]
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Topic: Using 12-Oxooctadecanoic Acid as a Standard in Lipidomics
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of lipids is fundamental to lipidomics, enabling the discovery of biomarkers and the elucidation of metabolic pathways. The use of a suitable internal standard is paramount for achieving analytical accuracy by correcting for variations inherent in sample preparation and instrument response. This application note provides a comprehensive technical guide on the use of 12-oxooctadecanoic acid (12-oxo-ODA) as an internal standard in mass spectrometry-based lipidomics. We detail the physicochemical properties that make 12-oxo-ODA an advantageous choice, present step-by-step protocols for its implementation, and explain the scientific rationale behind the experimental design to ensure robust and reproducible quantification of fatty acids, particularly oxidized species.
Introduction: The Critical Role of Standards in Quantitative Lipidomics
Lipidomics aims to comprehensively identify and quantify the myriad of lipid species within a biological system. Given the immense structural diversity and broad concentration range of lipids, accurate quantification is a significant analytical challenge. Liquid chromatography-mass spectrometry (LC-MS) is the predominant technology in the field, offering high sensitivity and selectivity.[1] However, the entire analytical process, from sample extraction to ionization in the mass spectrometer, is susceptible to variability that can compromise data quality.
The principle of stable isotope dilution, where a heavy-isotope labeled analog of the analyte is used, is the gold standard for quantification.[2] However, the synthesis of labeled standards for every lipid is impractical and cost-prohibitive for untargeted studies.[3] A practical and widely accepted alternative is the use of a non-endogenous, structurally similar compound as an internal standard (IS). This compound (also known as 12-ketostearic acid) has emerged as a valuable IS for the analysis of long-chain fatty acids and their oxidized metabolites (oxylipins) due to its unique structural features and chemical properties.[4][5]
Physicochemical Profile of this compound
An understanding of the standard's properties is crucial for its correct application. 12-oxo-ODA is a C18 saturated fatty acid containing a ketone group, which imparts distinct analytical characteristics.[6]
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₃₄O₃ | [4][5][7] |
| Molecular Weight | 298.46 g/mol | [4] |
| Exact Mass | 298.250796 Da | [8] |
| Common Synonyms | 12-Ketostearic acid, 12-Oxostearic acid | [4][5][9][10] |
| Appearance | Solid | [5] |
| Solubility | Soluble in organic solvents (chloroform, ethanol, methanol); poorly soluble in water. | [5][6] |
The Rationale: Why this compound is an Effective Standard
The selection of 12-oxo-ODA is based on several key principles of analytical chemistry that ensure its performance as an internal standard.
-
Structural Analogy: As an 18-carbon fatty acid, 12-oxo-ODA closely mimics the extraction and chromatographic behavior of endogenous long-chain fatty acids like stearic acid and oleic acid. This structural similarity is critical for the standard to accurately reflect the analytical journey of the target analytes.
-
Unique Mass Signature: The presence of the ketone group provides a distinct mass-to-charge ratio (m/z) that separates its signal from common, unmodified fatty acids, thus preventing analytical interference.
-
Chemical Stability: The saturated alkyl chain and relatively stable ketone group ensure that 12-oxo-ODA does not degrade during sample storage, extraction, or analysis, a prerequisite for a reliable standard.
-
Ionization Efficiency: Like other fatty acids, 12-oxo-ODA readily deprotonates at its carboxylic acid terminus, allowing for highly sensitive detection using electrospray ionization in negative ion mode (ESI-), which is the preferred method for fatty acid analysis.[1][11]
Experimental Protocols and Workflow
This section provides detailed, step-by-step methodologies for integrating 12-oxo-ODA into a lipidomics workflow.
Preparation of Standard Solutions
Causality: Accurate preparation of stock and working solutions is the foundation of quantitative analysis. Using high-purity solvents and calibrated equipment minimizes error. Amber vials are used to protect the standard from potential photodegradation.
Materials:
-
This compound (≥95% purity)[5]
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 12-oxo-ODA and transfer to a 1 mL amber vial. Add 1.0 mL of LC-MS grade methanol. Vortex until fully dissolved. Store at -20°C for up to 6 months.
-
Working Solution (10 µg/mL): Bring the stock solution to room temperature. Transfer 10 µL of the 1 mg/mL stock into a clean amber vial. Add 990 µL of methanol. This working solution should be prepared fresh to ensure concentration accuracy.
Sample Preparation: Lipid Extraction with Internal Standard Spiking
Causality: The internal standard must be added at the earliest possible stage to account for analyte loss during all subsequent steps.[2] This protocol uses a modified liquid-liquid extraction method suitable for plasma, serum, or cell lysates.
Protocol Workflow:
Caption: Experimental workflow from sample spiking to final extract for LC-MS analysis.
LC-MS/MS Instrumental Analysis
Causality: Reverse-phase chromatography separates lipids based on their hydrophobicity. A C18 column is effective for separating fatty acids of different chain lengths and degrees of unsaturation. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.
Typical LC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate[12]
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 15% B, ramp to 99% B over 12 min, hold for 2 min, re-equilibrate.
-
Injection Volume: 5 µL
Typical MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key Analyte Transitions (MRM):
-
12-oxo-ODA: Precursor Ion ([M-H]⁻) m/z 297.2 → Product Ion (requires experimental determination by fragmentation of the standard)
-
Stearic Acid (C18:0): Precursor Ion ([M-H]⁻) m/z 283.3 → Product Ion m/z 283.3 (pseudo-MRM)
-
Linoleic Acid (C18:2): Precursor Ion ([M-H]⁻) m/z 279.2 → Product Ion m/z 279.2 (pseudo-MRM)
-
Data Processing for Accurate Quantification
Causality: The fundamental premise of using an internal standard is that any loss or signal variation affects both the analyte and the IS proportionally. By calculating a ratio of their signals, this variability is cancelled out, leading to a normalized response that accurately reflects the analyte's concentration.
Data Analysis Logic:
Caption: Logical flow for internal standard-based quantification.
-
Peak Integration: Integrate the chromatographic peak areas for the target analytes and the 12-oxo-ODA internal standard in each sample.
-
Response Ratio Calculation: For each analyte, calculate a response ratio (RR) by dividing its peak area by the peak area of 12-oxo-ODA.
-
Calibration Curve: Prepare a set of calibration standards with known concentrations of the target analytes and a constant concentration of 12-oxo-ODA. Process these standards alongside the unknown samples. Plot the RR of each calibrator against its known concentration to generate a linear regression curve.
-
Concentration Determination: Determine the concentration of the analytes in the unknown samples by interpolating their calculated RRs onto the calibration curve.
Conclusion
This compound serves as a highly effective internal standard for the quantitative LC-MS analysis of fatty acids in complex biological matrices. Its structural similarity to endogenous lipids, combined with a unique mass, ensures it reliably corrects for analytical variability. By following the detailed protocols for standard preparation, sample extraction, and data analysis outlined in this note, researchers can significantly enhance the accuracy, precision, and reliability of their lipidomics data, paving the way for more confident biological interpretation and biomarker discovery.
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Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Springer Protocols. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). CAS Common Chemistry. Retrieved January 16, 2026, from [Link]
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Yadav, G. S., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (73), 50051. [Link]
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Shrestha, R., et al. (2021). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Analytical chemistry, 93(12), 5064–5072. [Link]
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Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013). LIPID MAPS. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
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12-oxo-octadecanoic acid. (n.d.). LIPID MAPS Structure Database. Retrieved January 16, 2026, from [Link]
-
12-HYDROXYOCTADECANOIC ACID. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]
-
Octadecanoic acid, 12-oxo-, methyl ester. (n.d.). NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
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Koelmel, J. P., et al. (2019). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. BMC bioinformatics, 20(1), 213. [Link]
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List of internal standards used for lipidomics analysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). GSRS. Retrieved January 16, 2026, from [Link]
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Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org. Retrieved January 16, 2026, from [Link]
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Application Note & Protocol: High-Fidelity Extraction of Oxo Fatty Acids from Biological Samples for Mass Spectrometry Analysis
Introduction: The Significance of Oxo Fatty Acids in Biological Systems
Oxo fatty acids, a subset of oxylipins, are lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) through enzymatic pathways (cyclooxygenase, lipoxygenase, and cytochrome P450) or non-enzymatic autoxidation.[1] These molecules, which include hydroperoxy, hydroxy, oxo, and epoxy fatty acids, are critical signaling molecules in a myriad of physiological and pathological processes.[1][2] Depending on their PUFA precursor (n-6 or n-3), oxylipins can exhibit pro-inflammatory or anti-inflammatory properties.[2] Given their low abundance and structural diversity, the accurate and reproducible extraction of oxo fatty acids from complex biological matrices is a critical first step for their quantitative analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This document provides a comprehensive guide to the extraction of oxo fatty acids, detailing established protocols, the rationale behind experimental choices, and best practices to ensure data integrity.
Pre-Analytical Considerations: Safeguarding Sample Integrity
The stability of oxo fatty acids is a primary concern during sample collection, storage, and processing.[2][6] Their susceptibility to auto-oxidation and enzymatic degradation necessitates careful handling to prevent artifactual formation and degradation.[7][8]
Sample Collection and Storage:
-
Anticoagulants: For blood collection, the choice of anticoagulant can influence oxylipin profiles. It is crucial to select a tube that does not interfere with the assay.
-
Antioxidants: To prevent ex vivo oxidation, it is highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tube or immediately after sample collection.[9]
-
Temperature: Samples should be processed as quickly as possible. If immediate extraction is not feasible, flash-freezing in liquid nitrogen and storage at -80°C is recommended to minimize enzymatic activity and degradation.[7][8] Repeated freeze-thaw cycles should be avoided.[7]
Internal Standards:
The addition of an internal standard (IS) prior to extraction is essential for accurate quantification.[10] An ideal IS should be chemically similar to the analytes of interest but not naturally present in the sample.[10] Stable isotope-labeled fatty acids (e.g., deuterated) are considered the "gold standard" due to their identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during extraction and ionization.[10][11] Odd-chain fatty acids can be a cost-effective alternative, but their absence in the sample must be confirmed.[11][12]
Extraction Methodologies: A Comparative Overview
The two most common methods for extracting oxo fatty acids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, the desired level of purity, and throughput requirements.
Protocol 1: Liquid-Liquid Extraction (Folch Method)
The Folch method is a classic LLE procedure that utilizes a chloroform:methanol mixture to efficiently extract a broad range of lipids.[13][14]
Rationale: The monophasic chloroform:methanol:water system disrupts cell membranes and solubilizes lipids. The subsequent addition of a salt solution induces phase separation, with lipids partitioning into the lower chloroform layer.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or MS-grade water)
-
Glass centrifuge tubes with Teflon-lined caps
-
Homogenizer (for tissues)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Internal Standard Spiking: Add an appropriate internal standard mixture to the sample homogenate.
-
Extraction: Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[13]
-
Phase Separation: Add 0.2 volumes (0.4 mL for a 2 mL extraction) of 0.9% NaCl solution. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[13]
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube. A second extraction of the upper phase can be performed to improve recovery.[14]
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., mobile phase).[13]
Diagram of the Folch Liquid-Liquid Extraction Workflow
Caption: Folch LLE workflow for oxo fatty acid extraction.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers higher selectivity and produces cleaner extracts compared to LLE, making it particularly suitable for complex matrices like plasma.[1][3] Mixed-mode SPE cartridges, combining reversed-phase and anion-exchange functionalities, are often employed for comprehensive oxylipin profiling.[13]
Rationale: SPE separates compounds based on their physical and chemical properties. In a typical reversed-phase/anion-exchange protocol, the sample is loaded at a specific pH. Lipids are retained on the sorbent via hydrophobic interactions. A wash step removes polar impurities, and a non-polar wash removes neutral lipids. The acidic oxo fatty acids are then eluted with an acidic organic solvent.
Materials:
-
Mixed-mode SPE cartridges (e.g., combining reversed-phase and anion-exchange)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate buffer (100 mM, pH 6.0)
-
Hexane
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Plasma/Serum: To 100 µL of plasma, add 400 µL of ice-cold isopropanol or methanol containing internal standards and antioxidants to precipitate proteins.[9] Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Urine: Centrifuge 1 mL of urine at 5,000 x g for 5 minutes to remove particulates.[13]
-
-
SPE Cartridge Conditioning: Condition the cartridge sequentially with 3 mL of methanol, followed by 3 mL of water, and equilibrate with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).[13]
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge.
-
Washing:
-
Elution: Elute the oxo fatty acids with 2 mL of 5% formic acid in acetonitrile.[13]
-
Drying and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in a known volume of the appropriate solvent for LC-MS analysis.
Diagram of the Solid-Phase Extraction Workflow
Caption: Solid-phase extraction (SPE) workflow for oxo fatty acids.
Data Presentation: Method Comparison and Expected Recoveries
| Feature | Liquid-Liquid Extraction (Folch) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower; co-extracts a broad range of lipids. | Higher; can be tailored to enrich for acidic lipids.[1] |
| Purity of Extract | Lower; may contain more matrix components. | Higher; results in cleaner extracts. |
| Throughput | Lower; can be labor-intensive for large sample sets. | Higher; amenable to 96-well plate format and automation.[4] |
| Solvent Consumption | High | Lower |
| Cost | Lower (reagents) | Higher (cartridges)[15] |
| Typical Recovery | Generally good, but can be variable. | High; often >85-90% for many oxylipins.[1] |
Note: Recovery rates are analyte and matrix-dependent. Method validation is crucial.
Downstream Analysis: LC-MS/MS and GC-MS
LC-MS/MS: This is the most common analytical platform for oxo fatty acids due to its high sensitivity and selectivity, allowing for the quantification of numerous analytes in a single run without the need for derivatization.[4][5][16] Reversed-phase chromatography is typically used for separation, coupled with tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode in negative ionization.[4]
GC-MS: While less common for broad oxylipin profiling, GC-MS can be used. However, it requires a derivatization step to convert the polar carboxyl and hydroxyl groups into more volatile esters (e.g., fatty acid methyl esters - FAMEs) or silyl ethers.[17][18] This adds a layer of complexity to the sample preparation.
Troubleshooting and Best Practices
-
Low Recovery:
-
Ensure complete protein precipitation and phase separation.
-
Optimize SPE wash and elution solvents.
-
Check for analyte binding to labware; use silanized glass vials.[6]
-
-
High Variability:
-
Ensure consistent timing and temperature during extraction.
-
Vortex thoroughly at each step.
-
Use a reliable internal standard.[10]
-
-
Artifactual Oxidation:
Conclusion
The successful extraction of oxo fatty acids is a cornerstone of reliable lipidomic analysis. Both LLE and SPE are viable methods, with SPE generally offering superior purity and throughput, making it well-suited for clinical and high-throughput research. By understanding the principles behind each step, adhering to best practices for sample handling, and implementing appropriate quality control measures such as the use of internal standards, researchers can generate high-quality, reproducible data that accurately reflects the biological state of the system under investigation.
References
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Title: Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples Source: Molecules URL: [Link]
-
Title: Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Methods of the Analysis of Oxylipins in Biological Samples Source: MDPI URL: [Link]
-
Title: Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry Source: LIPID MAPS URL: [Link]
-
Title: Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples Source: MDPI URL: [Link]
-
Title: Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research Source: MDPI URL: [Link]
-
Title: Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry Source: The University of Manchester URL: [Link]
-
Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: National Institutes of Health URL: [Link]
-
Title: Targeting Esterified Oxylipins by LC-MS – Effect of Sample Preparation on Oxylipin Pattern | Request PDF Source: ResearchGate URL: [Link]
-
Title: Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research Source: ResearchGate URL: [Link]
-
Title: Methods of the Analysis of Oxylipins in Biological Samples - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements Source: National Institutes of Health URL: [Link]
-
Title: Lipid and fatty acid extraction protocol from biological samples Source: protocols.io URL: [Link]
-
Title: A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Source: National Institutes of Health URL: [Link]
-
Title: The Essential Guide to Fatty Acid Analysis Source: Eurofins USA URL: [Link]
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Application of 12-Oxooctadecanoic Acid in Plant Physiology Studies
Introduction: Beyond a Precursor - The Unique Signaling Role of 12-OPOA
For many years, 12-oxo-phytodienoic acid (OPDA or 12-OPOA) was primarily viewed as an intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone governing plant defense and development.[1][2] However, a growing body of evidence has decisively established that 12-OPOA is not merely a passive precursor but a potent signaling molecule in its own right, orchestrating a unique suite of physiological responses independently of JA.[3][4] This oxylipin, a derivative of fatty acids, is involved in a wide array of processes, from defense against pests and pathogens to the regulation of growth and seed germination.[1][5][6]
Unlike JA, which is synthesized in the peroxisomes, 12-OPOA biosynthesis is completed within the chloroplasts.[7][8] This subcellular separation is a key indicator of its distinct functional roles. Critically, 12-OPOA signaling can proceed without the F-box protein CORONATINE INSENSITIVE 1 (COI1), the canonical receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile).[4][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 12-OPOA's function and detailed protocols for its application in plant physiology research, enabling the dissection of these unique, JA-independent signaling pathways.
Section 1: Biosynthesis and Signaling Mechanisms
The Octadecanoid Pathway: Synthesizing 12-OPOA
12-OPOA is synthesized from α-linolenic acid (18:3), which is released from chloroplast membranes.[1][10] The process is a multi-step enzymatic cascade known as the octadecanoid pathway.
-
Oxygenation: The pathway is initiated by a 13-lipoxygenase (13-LOX) enzyme, which adds molecular oxygen to α-linolenic acid to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][11]
-
Dehydration & Cyclization: The unstable 13-HPOT is then rapidly converted into an unstable allene oxide by Allene Oxide Synthase (AOS).[4] This is immediately followed by the action of Allene Oxide Cyclase (AOC), which catalyzes the cyclization of the allene oxide to form the stable cyclopentenone, cis-(+)-12-oxophytodienoic acid (12-OPOA).[1][11]
This entire sequence occurs within the chloroplast. For jasmonic acid synthesis, 12-OPOA is then transported to the peroxisome, where it is reduced by 12-oxo-phytodienoate reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield JA.[7][8][12] The ability to study mutants like opr3 (which accumulate 12-OPOA but are deficient in JA) has been instrumental in uncovering the specific roles of 12-OPOA.[4]
Section 2: Application Notes & Experimental Design
Rationale for Using 12-OPOA
The primary reason to use exogenous 12-OPOA is to specifically investigate its JA-independent functions. By comparing the effects of 12-OPOA with JA or JA-Ile, researchers can identify genes and physiological processes that are uniquely regulated by the precursor molecule. [4]This is particularly valuable when using plant mutants deficient in JA biosynthesis (opr3) or perception (coi1) to confirm that the observed effects are not due to conversion to or signaling through the canonical JA pathway.
Key Experimental Considerations
-
Plant System: Arabidopsis thaliana is a common model due to the availability of well-characterized mutants in the octadecanoid pathway (aos, opr3) and JA signaling (coi1). [4][6]However, 12-OPOA signaling has also been studied in other plants like tomato and moss. [5][8]* Solvent and Controls: 12-OPOA is a lipid-soluble molecule. A common solvent is ethanol or methanol, which must be included in a "mock" control treatment at the same final concentration to account for any solvent-induced effects.
-
Concentration: The optimal concentration is system-dependent and should be determined empirically. However, published studies provide a useful starting range. For example, germination inhibition assays often use concentrations from 10 µM to 50 µM, whereas gene expression studies might use similar ranges. [4][6]12-OPOA has been shown to be approximately 10 times more effective at inhibiting germination than JA. [6]
Parameter Recommended Starting Point Rationale & Citation Working Concentration 10 - 50 µM Effective range for inhibiting germination and inducing gene expression in Arabidopsis. [4][6] Solvent Ethanol or Methanol Solubilizes the lipid-based 12-OPOA. Final Solvent Conc. ≤ 0.1% (v/v) Minimize solvent toxicity and physiological effects. Mock Control Growth media + same final concentration of solvent Essential to isolate the effects of 12-OPOA from the solvent carrier. Hormone Control Jasmonic Acid (JA) or Methyl Jasmonate (MeJA) at 10-100 µM Differentiates 12-OPOA-specific responses from general jasmonate responses. [4][9] | Genetic Controls | opr3 mutant (JA-deficient), coi1 mutant (JA-insensitive) | Confirms that observed responses are independent of the canonical JA pathway. [4][6]|
Section 3: Detailed Experimental Protocols
Protocol 1: Exogenous Application for Gene Expression Analysis in Arabidopsis Seedlings
This protocol is adapted from methodologies used to identify OPDA-specific response genes. [4][9] I. Materials
-
12-OPOA (stored at -20°C)
-
Ethanol (100%)
-
Sterile Murashige and Skoog (MS) liquid media
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Sterile petri dishes or multi-well plates
-
Growth chamber
-
Liquid nitrogen
-
RNA extraction kit and qRT-PCR reagents
II. Methodology
-
Seedling Growth: Sterilize and stratify Arabidopsis seeds as per standard protocols. Grow seedlings in sterile liquid MS media for 7-10 days under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Stock Solution Preparation: Prepare a 50 mM stock solution of 12-OPOA in 100% ethanol. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment Preparation: On the day of the experiment, dilute the 12-OPOA stock solution into the liquid MS media to achieve the desired final concentration (e.g., 50 µM). The final ethanol concentration should not exceed 0.1%. Prepare a mock control with an equivalent amount of ethanol and a JA control (e.g., 50 µM JA).
-
Application: Gently replace the growth media of the seedlings with the prepared treatment solutions. Ensure seedlings are fully submerged.
-
Incubation: Return the plates to the growth chamber for the desired treatment duration (e.g., 1, 3, 6, or 24 hours).
-
Harvesting: At each time point, carefully remove the seedlings, blot them dry on filter paper, and immediately flash-freeze them in liquid nitrogen. Store at -80°C.
-
Analysis: Extract total RNA from the harvested tissue. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known OPDA-responsive genes (e.g., ZAT10) and JA-responsive genes (e.g., VSP2) to confirm the specificity of the response.
Protocol 2: Seed Germination Assay on Solid Media
This protocol is designed to assess the inhibitory effect of 12-OPOA on seed germination, a known physiological response. [6] I. Materials
-
Arabidopsis thaliana seeds
-
1/2 strength MS media with 0.8% (w/v) agar
-
12-OPOA and ABA stock solutions
-
Sterile petri dishes
II. Methodology
-
Media Preparation: Prepare 1/2 MS agar media and autoclave. Allow it to cool to approximately 50-60°C.
-
Adding Compounds: Add the 12-OPOA stock solution (and/or ABA for synergy studies) to the molten agar to reach the desired final concentrations (e.g., 0, 5, 10, 20, 50 µM 12-OPOA). Also prepare mock (solvent only) control plates. Quickly mix and pour the plates.
-
Seed Plating: Surface-sterilize seeds and plate them onto the prepared media. Use approximately 50-100 seeds per plate for statistical significance.
-
Stratification: Seal the plates and stratify at 4°C in the dark for 3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber under constant light at 22°C.
-
Scoring: Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.
-
Data Analysis: Calculate the germination percentage for each treatment at each time point. Plot the results to visualize the dose-dependent inhibitory effect of 12-OPOA.
Protocol 3: Extraction and Quantification of Endogenous 12-OPOA
This protocol provides a general workflow for the extraction of oxylipins from plant tissue for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is the gold standard for quantification. [10][13][14]
I. Materials
-
Plant tissue (~50-100 mg fresh weight)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% acetonitrile with 1% acetic acid) [14]* Internal standard (e.g., deuterated d5-OPDA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
II. Methodology
-
Sample Collection: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. [13]Accurately weigh the frozen tissue.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of ice-cold extraction solvent containing the internal standard to the homogenized powder. Vortex vigorously and incubate at -20°C for at least 30 minutes. [14]4. Clarification: Centrifuge the extract at >15,000 x g for 10-15 minutes at 4°C. Carefully transfer the supernatant to a new tube. [14]5. Purification (SPE): Condition a C18 SPE cartridge with methanol followed by 1% acetic acid. Load the supernatant onto the cartridge. Wash with 1% acetic acid to remove polar impurities. Elute the oxylipins with 80% acetonitrile containing 1% acetic acid. [15]6. Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a small, known volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
-
Quantification: Analyze the sample using a validated LC-MS/MS method. Quantification is achieved by comparing the peak area ratio of endogenous 12-OPOA to the deuterated internal standard against a standard curve.
Section 4: Data Interpretation & Troubleshooting
-
Expected Results: In a successful gene expression experiment, 12-OPOA treatment in wild-type plants should induce ORGs but have a lesser effect on canonical JA-responsive genes compared to a JA treatment. In an opr3 mutant, wounding should still induce ORGs, demonstrating that endogenous 12-OPOA is sufficient for this response. [4]In a coi1 mutant, 12-OPOA should still elicit responses, confirming the pathway's independence. [6]* Troubleshooting - No Response: If no response is observed, consider increasing the 12-OPOA concentration or extending the treatment duration. Verify the bioactivity of your 12-OPOA stock, as it can degrade over time. Ensure the solvent concentration is not inhibiting the response.
-
Troubleshooting - High Variability: High variability in quantification results can stem from inconsistent tissue collection or extraction efficiency. Ensure tissue is frozen instantly and that the internal standard is added at the very beginning of the extraction process to account for sample loss. [13][14]
References
-
Park, S. W., Li, W., & Klessig, D. F. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 12, 712347. [Link]
-
López-Galiano, M. J., et al. (2022). OPDA, more than just a jasmonate precursor. Phytochemistry, 204, 113432. [Link]
-
Liu, H., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences, 23(21), 13539. [Link]
-
Katsir, L., et al. (2008). Jasmonate Signaling: Toward an Integrated View. Plant Physiology, 149(3), 1241-1250. [Link]
-
Schaller, F., & Weiler, E. W. (1997). Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. European Journal of Biochemistry, 245(2), 294-299. [Link]
-
Dave, A., & Graham, I. A. (2012). Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA). Frontiers in Plant Science, 3, 42. [Link]
-
Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268-1283. [Link]
-
Vate, A., et al. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. [Link]
-
Park, S. W., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science. [Link]
-
Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(11), 3862-3879. [Link]
-
Taki, N., et al. (2005). 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. Plant Physiology, 139(3), 1268-83. [Link]
-
Ishigami, K., et al. (2002). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. Bioscience, Biotechnology, and Biochemistry, 66(10), 2230-2233. [Link]
-
Park, S. W. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University Electronic Theses and Dissertations. [Link]
-
Saito, R., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]
-
Morker, K. H., et al. (2018). Role of cis-12-Oxo-Phytodienoic Acid in Tomato Embryo Development. Plant Physiology, 176(1), 698-713. [Link]
-
Li, C., et al. (2020). A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue. Frontiers in Plant Science, 11, 584747. [Link]
-
Li, C., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol, 12(19), e4524. [Link]
-
Li, C., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of 12-Oxooctadecanoic Acid in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oxooctadecanoic acid (12-Oxo-ODE), a lipid mediator derived from the oxidation of linoleic acid, has emerged as a molecule of significant interest in the study of oxidative stress. Exhibiting a dual role, it can act as both a pro-inflammatory agent and an activator of endogenous antioxidant pathways. This complexity makes 12-Oxo-ODE a compelling target for research in fields ranging from cardiovascular disease to neurodegeneration and oncology. This guide provides a comprehensive framework for investigating the multifaceted effects of 12-Oxo-ODE, detailing experimental protocols and the scientific rationale behind them to ensure robust and reproducible findings.
Scientific Background: The Dichotomy of 12-Oxo-ODE
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them.[1] This imbalance can lead to cellular damage, contributing to a variety of pathological conditions.[1] Lipid peroxidation, a key event in oxidative stress, generates a host of bioactive molecules, including 12-Oxo-ODE.[2]
The biological activities of 12-Oxo-ODE are context-dependent. On one hand, it has been shown to induce apoptosis and inflammation.[2][3] Conversely, and of significant interest, is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a master regulator of the antioxidant response, orchestrating the expression of a battery of cytoprotective genes.[5][6] This activation is thought to occur through the modification of Keap1, a protein that targets Nrf2 for degradation under basal conditions. The electrophilic nature of 12-Oxo-ODE allows it to interact with Keap1, leading to the release and nuclear translocation of Nrf2, where it can initiate the transcription of antioxidant genes.[5]
This dual functionality necessitates a careful and systematic approach to studying the effects of 12-Oxo-ODE, as its ultimate biological impact likely depends on cellular context, concentration, and the prevailing redox environment.
Experimental Design: Key Considerations
Before embarking on in vitro studies, it is crucial to consider the following experimental parameters to ensure the generation of meaningful data:
-
Cell Line Selection: The choice of cell line is paramount, as the response to 12-Oxo-ODE can vary significantly. Consider the tissue of origin and the endogenous expression levels of Nrf2 and other relevant signaling proteins.
-
Dose-Response and Time-Course: The effects of 12-Oxo-ODE are likely to be highly dependent on concentration and duration of exposure. A thorough dose-response and time-course analysis is essential to identify concentrations that are cytoprotective versus those that are cytotoxic.
-
Purity and Formulation: Utilize high-purity 12-Oxo-ODE to avoid confounding results from contaminants. Due to its lipophilic nature, a suitable vehicle such as DMSO should be used for solubilization, with appropriate vehicle controls included in all experiments.
-
Induction of Oxidative Stress: To study the protective effects of 12-Oxo-ODE, a model of oxidative stress is required. Common inducers include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BHP). The choice of inducer should be guided by the specific research question.
Core Experimental Protocols
The following protocols provide a step-by-step guide to assessing the in vitro effects of 12-Oxo-ODE on oxidative stress.
Protocol 1: Assessment of Cell Viability and Cytotoxicity
Objective: To determine the effect of 12-Oxo-ODE on cell viability and to identify a non-toxic concentration range for subsequent experiments.
Methodology: The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.[7][8]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
MTT solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[10]
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of 12-Oxo-ODE in complete culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Replace the medium with the 12-Oxo-ODE dilutions and a vehicle control.
-
Incubate for 24-72 hours.[10]
-
For MTT Assay:
-
For LDH Assay:
Data Presentation:
Table 1: Example Data for Cell Viability and Cytotoxicity
| 12-Oxo-ODE (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Maximum) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5.2 | 4.5 ± 1.1 |
| 1 | 102 ± 4.8 | 5.1 ± 1.3 |
| 10 | 98 ± 6.1 | 6.3 ± 1.5 |
| 25 | 85 ± 7.3 | 18.2 ± 2.4 |
| 50 | 62 ± 8.5 | 41.7 ± 3.9 |
| 100 | 35 ± 6.9 | 68.9 ± 4.6 |
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if 12-Oxo-ODE can mitigate intracellular ROS production in response to an oxidative challenge.
Methodology: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH.[13] In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which can be quantified.[13][14]
Materials:
-
Cells seeded in a 96-well plate (black, clear bottom for fluorescence)
-
12-Oxo-ODE
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
PBS
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of 12-Oxo-ODE (determined from Protocol 1) for 2-6 hours.
-
Remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[14][15]
-
Wash the cells twice with warm PBS.
-
Induce oxidative stress by adding the chosen inducer (e.g., H₂O₂) in serum-free medium for 30-60 minutes.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.[16]
Experimental Workflow for ROS Measurement
Caption: Workflow for assessing the effect of 12-Oxo-ODE on intracellular ROS levels.
Protocol 3: Analysis of Nrf2 Pathway Activation by Western Blot
Objective: To determine if 12-Oxo-ODE induces the nuclear translocation of Nrf2 and the expression of its downstream target genes.
Methodology: Western blotting is used to detect the levels of Nrf2 in nuclear and cytoplasmic fractions and the total cellular levels of Nrf2 target proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[17][18]
Materials:
-
Cells cultured in 6-well plates
-
12-Oxo-ODE
-
Nuclear and cytoplasmic extraction kit
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 12-Oxo-ODE for the desired time.
-
For nuclear translocation, perform subcellular fractionation using a commercial kit. For total protein, lyse cells in RIPA buffer.
-
Quantify protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate.
Sources
- 1. Frontiers | Oxidative stress: from molecular studies to clinical intervention strategies [frontiersin.org]
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- 18. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12-Oxooctadecanoic Acid as a Substrate for Enzymatic Assays
Introduction: The Significance of 12-Oxooctadecanoic Acid in Cellular Metabolism
This compound (12-OXO), also known as 12-ketostearic acid, is a saturated oxo fatty acid that is gaining recognition as an important signaling molecule and metabolic intermediate in a variety of biological systems.[1] As a member of the octadecanoid family of lipids, 12-OXO is involved in pathways that regulate inflammation, cell proliferation, and other crucial cellular processes.[2] Its formation can occur through the enzymatic oxidation of other fatty acids, and its subsequent metabolism is of significant interest to researchers in fields ranging from plant biology to mammalian physiology and drug discovery. The enzymatic conversion of 12-OXO, particularly its reduction to 12-hydroxystearic acid, is a key metabolic step that can be monitored to assess the activity of specific enzymes, screen for inhibitors, and elucidate its biological functions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a substrate in enzymatic assays. We will delve into the scientific principles behind these assays, provide a detailed, field-proven protocol, and discuss the validation and interpretation of the resulting data.
The Enzymatic Landscape: Aldo-Keto Reductases and Carbonyl Reductases as Key Players
The primary enzymes responsible for the reduction of the ketone group in this compound are members of the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies.[3] These are typically monomeric, NAD(P)H-dependent oxidoreductases that exhibit broad substrate specificity for a variety of carbonyl-containing compounds, including steroids, prostaglandins, and lipid aldehydes.[3]
The general reaction catalyzed by these enzymes using 12-OXO as a substrate is the reduction of the C12 ketone to a hydroxyl group, yielding 12-hydroxystearic acid. This reaction is dependent on the presence of a nicotinamide cofactor, either NADPH or NADH, which is oxidized in the process.
Visualizing the Pathway: Enzymatic Reduction of this compound
Caption: Enzymatic reduction of 12-OXO to 12-hydroxystearic acid.
Core Principles of the Enzymatic Assay: Monitoring Cofactor Consumption
The most direct and widely used method for assaying the enzymatic reduction of 12-OXO is to monitor the consumption of the NADPH or NADH cofactor. Both NADPH and NADH have a characteristic absorbance maximum at 340 nm, while their oxidized counterparts, NADP+ and NAD+, do not. Therefore, the rate of the enzymatic reaction can be determined by measuring the decrease in absorbance at 340 nm over time.
This spectrophotometric assay is continuous, allowing for real-time measurement of enzyme kinetics. The rate of NADPH or NADH oxidation is directly proportional to the rate of 12-OXO reduction, assuming the substrate and cofactor are not limiting.
Experimental Protocol: Spectrophotometric Assay for 12-OXO Reductase Activity
This protocol is designed for a standard UV/Vis spectrophotometer capable of measuring absorbance at 340 nm. It is based on established methods for assaying NAD(P)H-dependent reductases acting on keto fatty acids.
Materials and Reagents
-
This compound (12-OXO): High purity solid.
-
NADPH (or NADH): Lyophilized powder.
-
Enzyme Source: Purified aldo-keto reductase/carbonyl reductase or a biological sample with expected activity (e.g., liver microsomes).
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Solvent for 12-OXO: Ethanol or DMSO.
-
Spectrophotometer: Capable of reading absorbance at 340 nm, with temperature control.
-
UV-transparent cuvettes.
Preparation of Reagents
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic potassium phosphate solutions to achieve a pH of 7.4.
-
12-OXO Stock Solution (10 mM): Dissolve the appropriate amount of 12-OXO in ethanol or DMSO. Due to the hydrophobic nature of 12-OXO, ensure it is fully dissolved. Note: The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in the Assay Buffer. Prepare this solution fresh daily and keep it on ice, protected from light.
-
Enzyme Solution: The concentration of the enzyme will depend on its purity and specific activity. For crude extracts, a protein concentration range of 10-100 µg/mL in the final assay volume is a good starting point. For purified enzymes, the concentration should be adjusted to yield a linear rate of absorbance change.
Assay Procedure
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.
-
Prepare the Reaction Mixture: In a UV-transparent cuvette, add the following in the order listed:
-
Assay Buffer (to a final volume of 1 mL)
-
Enzyme solution
-
NADPH solution (to a final concentration of 100-200 µM)
-
-
Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record any background rate of NADPH degradation.
-
Initiate the Reaction: Start the reaction by adding the 12-OXO stock solution to the cuvette. The final concentration of 12-OXO can be varied to determine kinetic parameters, with a starting range of 10-100 µM being appropriate for many enzymes.
-
Monitor Absorbance: Immediately after adding the substrate, mix the solution and start recording the absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance should be linear during the initial phase of the reaction.
Data Analysis and Calculations
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. The specific activity of the enzyme is then calculated using the Beer-Lambert law.
Molar Extinction Coefficient (ε) for NADPH at 340 nm = 6220 M⁻¹cm⁻¹
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × path length × [Enzyme])
Where:
-
ΔA₃₄₀/min: The change in absorbance at 340 nm per minute.
-
ε: The molar extinction coefficient of NADPH.
-
Path length: The path length of the cuvette (usually 1 cm).
-
[Enzyme]: The concentration of the enzyme in mg/mL in the final assay volume.
Visualizing the Workflow: Assay Protocol for 12-OXO Reductase Activity
Caption: Step-by-step workflow for the 12-OXO reductase assay.
Self-Validating Systems: Ensuring Trustworthiness in Your Results
To ensure the reliability and accuracy of your enzymatic assay, it is crucial to incorporate a series of controls and validation steps.
-
No-Enzyme Control: A reaction mixture containing all components except the enzyme source. This control accounts for any non-enzymatic degradation of NADPH. The rate of absorbance change in this control should be negligible.
-
No-Substrate Control: A reaction mixture containing all components except 12-OXO. This control measures the endogenous NADPH oxidase activity in your enzyme preparation. A low rate is desirable.
-
Enzyme Concentration Linearity: The reaction rate should be directly proportional to the concentration of the enzyme used. Performing the assay with varying concentrations of the enzyme will validate this relationship.
-
Time Linearity: The reaction rate should be linear for the duration of the measurement. If the rate decreases over time, it may indicate substrate depletion, product inhibition, or enzyme instability.
-
Positive Control: If available, a known substrate for the aldo-keto reductase/carbonyl reductase being used can be assayed in parallel to confirm enzyme activity.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| High background rate in no-substrate control | Endogenous NADPH oxidase activity in the enzyme preparation. | Use a more purified enzyme preparation. Subtract the background rate from the rate observed with the substrate. |
| Non-linear reaction rate | Substrate or cofactor depletion. Product inhibition. Enzyme instability. | Use a lower enzyme concentration or higher substrate/cofactor concentrations. Perform initial rate analysis. Check enzyme stability at assay temperature. |
| No detectable activity | Inactive enzyme. Sub-optimal assay conditions. 12-OXO is not a substrate. | Use a fresh enzyme preparation. Optimize pH and temperature. Test a known positive control substrate. |
| Precipitation in the cuvette | Poor solubility of 12-OXO. | Ensure the final concentration of the organic solvent is sufficient to maintain solubility but not inhibit the enzyme. |
Quantitative Data Summary
The following table provides a summary of typical parameters for aldo-keto reductase and carbonyl reductase assays. Note that these values are general and should be empirically determined for the specific enzyme and substrate being investigated.
| Parameter | Typical Range/Value | Notes |
| pH Optimum | 6.0 - 8.0 | Varies depending on the specific enzyme. |
| Temperature Optimum | 25 - 40°C | Most mammalian enzymes are assayed at 37°C. |
| Cofactor | NADPH or NADH | Specificity varies between enzymes. |
| Cofactor Concentration | 100 - 250 µM | Should be at or above the Km for the cofactor. |
| Substrate (12-OXO) Concentration | 10 - 200 µM | A range of concentrations should be tested to determine Km. |
| Molar Extinction Coefficient of NAD(P)H | 6220 M⁻¹cm⁻¹ at 340 nm | A constant used for activity calculations. |
Conclusion
This compound is a valuable substrate for probing the activity of aldo-keto reductases and carbonyl reductases. The spectrophotometric assay described in this application note provides a robust and straightforward method for measuring the enzymatic reduction of 12-OXO. By understanding the principles of the assay and incorporating proper controls, researchers can obtain reliable and reproducible data to advance their studies in lipid metabolism and drug discovery. The broad substrate specificity of the AKR and CBR superfamilies suggests that many members are likely to exhibit activity towards 12-OXO, making this assay widely applicable for screening and characterization studies.
References
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. Available at: [Link]
-
Carbonyl reductase. PubMed. Available at: [Link]
-
Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases. PLoS One. Available at: [Link]
-
Long-chain fatty acids inhibit human members of the aldo-keto reductase 1C subfamily. Journal of Biochemistry. Available at: [Link]
-
NAD(P)H-dependent reduction of 12-ketoeicosatetraenoic acid to 12(R)- and 12(S)-hydroxyeicosatetraenoic acid by rat liver microsomes. Biochemical and Biophysical Research Communications. Available at: [Link]
-
The Aldo-Keto Reductase (AKR) Superfamily and its Role in Drug Metabolism and Detoxification. Drug Metabolism Reviews. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
12-Hydroxystearic acid. PubChem. Available at: [Link]
-
The aldo-keto reductases (AKRs): Overview. PubMed. Available at: [Link]
-
Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. PubMed Central. Available at: [Link]
-
Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes. Biochemical Journal. Available at: [Link]
-
A New Nomenclature for the Aldo-Keto Reductase Superfamily. PubMed. Available at: [Link]
-
Carbonyl Reduction. Thieme. Available at: [Link]
-
Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols. PubMed. Available at: [Link]
-
Substrate specificity of a mouse aldo-keto reductase (AKR1C12). PubMed. Available at: [Link]
-
Discovery of an Aldo-Keto Reductase 1C3 (AKR1C3) Degrader. DigitalCommons@UNMC. Available at: [Link]
-
Catalytic mechanism of aldo-keto reductases (AKRs) in the. ResearchGate. Available at: [Link]
-
When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. PubMed Central. Available at: [Link]
-
NADPH-dependent inhibition of lipid peroxidation in rat liver microsomes. PubMed. Available at: [Link]
-
Effect of fatty acid saturation on NADPH-dependent lipid peroxidation in rat liver microsomes. PubMed. Available at: [Link]
-
Reduced nicotinamide adenine dinucleotide-dependent reduction of tertiary amine N-oxide by liver microsomal cytochrome P-450. PubMed. Available at: [Link]
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- 2. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD(P)H-dependent reduction of 12-ketoeicosatetraenoic acid to 12(R)- and 12(S)-hydroxyeicosatetraenoic acid by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 12-Oxooctadecanoic Acid Quantification
Welcome to the technical support center for the quantification of 12-Oxooctadecanoic acid (12-oxo-ODA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this keto fatty acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental workflows.
Introduction to this compound Analysis
This compound, also known as 12-ketostearic acid, is a long-chain keto fatty acid.[1][2] Its accurate quantification in biological matrices is crucial for understanding fatty acid metabolism and its potential role in various physiological and pathological states.[3] However, like many lipid species, the analysis of 12-oxo-ODA is not without its challenges. Issues such as low abundance, potential for isomerization, matrix effects, and the need for chemical derivatization for certain analytical techniques can complicate accurate measurement.[4][5]
This guide provides practical, field-proven insights to help you overcome these hurdles and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is the quantification of 12-oxo-ODA challenging?
A1: The quantification of 12-oxo-ODA presents several analytical challenges. As a keto fatty acid, it shares structural similarities with other lipids, which can lead to co-elution and interference in chromatographic methods.[6] Its ketone group makes it more reactive than its corresponding saturated fatty acid, stearic acid, potentially leading to instability during sample preparation and storage.[4] Furthermore, its relatively low volatility necessitates chemical derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.[3][7] Finally, like many lipid mediators, 12-oxo-ODA is often present at low concentrations in complex biological matrices, requiring highly sensitive and specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Q2: Which analytical technique is better for 12-oxo-ODA quantification: LC-MS/MS or GC-MS?
A2: Both LC-MS/MS and GC-MS can be used for the quantification of 12-oxo-ODA, but the choice depends on the specific requirements of the study, available instrumentation, and expertise.
-
LC-MS/MS is often preferred due to its high sensitivity, specificity, and ability to analyze the compound without derivatization, which simplifies sample preparation and reduces the risk of analyte degradation or alteration.[7][8]
-
GC-MS can also provide high sensitivity and excellent chromatographic resolution. However, it requires a derivatization step to increase the volatility of 12-oxo-ODA.[3][7] This adds complexity to the workflow and can introduce variability if not carefully controlled.[9][10]
The following table summarizes the key performance characteristics of each technique for keto acid analysis:
| Performance Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Linear Dynamic Range | 3 - 5 orders of magnitude | 2 - 4 orders of magnitude | A wider dynamic range reduces the need for sample dilution.[7] |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | 0.5 - 20.0 ng/mL | The LOQ is the lowest concentration that can be reliably measured.[7] |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | 0.1 - 5.0 ng/mL | LC-MS/MS generally offers lower detection limits for non-volatile compounds.[7] |
| Precision (%RSD) | < 15% | < 20% | Represents the closeness of repeated measurements.[7] |
| Accuracy (%Bias) | ± 15% | ± 20% | Represents the closeness of the measured value to the true value.[7] |
Sample Preparation and Extraction
Q3: What are the best methods for extracting 12-oxo-ODA from biological samples?
A3: The two most common methods for extracting oxylipins, including 12-oxo-ODA, from biological matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[11]
-
Liquid-Liquid Extraction (LLE): A common LLE method is the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture to extract lipids.[3] This method is robust but can be less selective and may require further cleanup steps.
-
Solid-Phase Extraction (SPE): SPE offers better selectivity and can effectively concentrate the analyte.[11] Reversed-phase (e.g., C18) or mixed-mode cartridges are commonly used. The choice of sorbent and elution solvents should be optimized for 12-oxo-ODA. A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent.[3]
Q4: How can I minimize the degradation of 12-oxo-ODA during sample handling and storage?
A4: Keto fatty acids can be susceptible to degradation.[12] To ensure sample integrity:
-
Work quickly and on ice: Minimize the time samples are at room temperature during processing.
-
Use antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidative degradation.
-
Store samples properly: Store extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation over time.[13]
-
Avoid repeated freeze-thaw cycles: Aliquot samples to avoid multiple freeze-thaw cycles which can degrade the analyte.[14]
Chromatography and Mass Spectrometry
Q5: I am seeing poor peak shape (tailing or fronting) in my LC-MS/MS analysis. What could be the cause?
A5: Poor peak shape in LC-MS can be caused by several factors.[15][16]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The keto group of 12-oxo-ODA can interact with active sites on the column or in the LC system. Using a high-quality, end-capped column and ensuring the mobile phase has an appropriate pH and ionic strength can help.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the carboxylic acid group. For reversed-phase chromatography, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is typically used to ensure the analyte is in its neutral form.
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing.[15] Regular column washing and the use of a guard column are recommended.
Q6: My signal intensity is low and inconsistent. How can I improve it?
A6: Low and variable signal intensity can be frustrating. Here are some troubleshooting steps:
-
Check Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[15]
-
Optimize Ion Source Parameters: The efficiency of ionization is highly dependent on the ion source settings (e.g., gas flows, temperatures, and voltages). These should be optimized for 12-oxo-ODA.
-
Investigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 12-oxo-ODA.[6][17] To assess matrix effects, you can perform a post-extraction spike experiment. Using a stable isotope-labeled internal standard (SIL-IS) for 12-oxo-ODA is the most effective way to compensate for matrix effects.[17]
-
Sample Clean-up: If matrix effects are significant, consider a more rigorous sample clean-up procedure, such as a multi-step SPE protocol.
Q7: I am performing GC-MS analysis and my derivatization seems incomplete. What should I do?
A7: Incomplete derivatization is a common issue in GC-MS.[9]
-
Optimize Reaction Conditions: The derivatization reaction is sensitive to time, temperature, and reagent concentration. Ensure you are following a validated protocol. You may need to optimize these parameters for your specific samples.[9][10]
-
Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents and store them properly.
-
Sample Matrix Interference: Components in your sample extract may interfere with the derivatization reaction. A more thorough sample cleanup may be necessary.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal | 1. Instrument not tuned/calibrated.2. Incorrect MRM transitions.3. Ion source contamination.4. Sample degradation. | 1. Perform instrument tuning and calibration.2. Verify MRM transitions with a standard.3. Clean the ion source.[15]4. Prepare fresh samples and standards. |
| Poor Peak Shape | 1. Column degradation.2. Incompatible mobile phase.3. Sample overload. | 1. Replace the column or use a guard column.2. Adjust mobile phase pH or organic content.3. Dilute the sample. |
| High Background Noise | 1. Contaminated solvents or reagents.2. LC system contamination.3. Inadequate sample cleanup. | 1. Use high-purity solvents and fresh reagents.[16]2. Flush the LC system.[16]3. Improve the sample extraction and cleanup procedure. |
| Retention Time Shifts | 1. Changes in mobile phase composition.2. Column aging.3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase.2. Replace the column.3. Ensure stable column temperature. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal for Derivatized Analyte | 1. Incomplete derivatization.2. Degradation of derivatized analyte.3. Inlet or column activity. | 1. Optimize derivatization conditions (time, temp, reagent volume).[9]2. Analyze samples immediately after derivatization.3. Deactivate the inlet liner and use a fresh column. |
| Multiple or Broad Peaks | 1. Formation of multiple derivatives.2. Thermal degradation in the inlet.3. Column contamination. | 1. Optimize derivatization to favor a single product.2. Lower the inlet temperature.3. Bake out or replace the column. |
| Poor Reproducibility | 1. Inconsistent derivatization.2. Sample carryover.3. Variability in injection volume. | 1. Ensure precise control of derivatization conditions.2. Use a solvent wash between injections.3. Check the autosampler for proper operation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using SPE
This protocol provides a general guideline for solid-phase extraction. Optimization may be required for specific sample types and instruments.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Internal Standard (e.g., d4-12-oxo-ODA)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 400 µL of cold methanol, vortex, and centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Condition the C18 cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences, followed by 3 mL of hexane to remove non-polar interferences.[3]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the 12-oxo-ODA with 2 mL of acetonitrile containing 0.1% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a two-step derivatization process involving methoximation followed by silylation.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 60 minutes. This step derivatizes the keto group.
-
Silylation: After cooling to room temperature, add 50 µL of MSTFA. Cap the vial and heat at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Visualization of Workflows and Pathways
Experimental Workflow for 12-oxo-ODA Quantification
Caption: A typical experimental workflow for the quantification of 12-oxo-ODA.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common issues in 12-oxo-ODA quantification.
References
-
SCIEX. (2022). Quantitative and qualitative analysis of oxylipins using high-resolution mass spectrometry. [Link]
-
Vreeken, R. J., et al. (2015). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Clinical Chemistry and Laboratory Medicine, 53(9), pp. 1445-1458. [Link]
-
Wang, Y., et al. (2019). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. Journal of Chromatography B, 1124, pp. 244-252. [Link]
-
Holecek, M. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Journal of Chromatography B, 937, pp. 58-63. [Link]
-
PubMed. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry. [Link]
-
Schebb, N. H. (n.d.). Quantitative Analysis of Oxylipins. University of Wuppertal. [Link]
-
Yang, J., et al. (2018). Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions. Journal of Chromatography A, 1578, pp. 49-60. [Link]
-
Niedenführ, S., et al. (2015). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 87(13), pp. 6646-6653. [Link]
-
Kajiwara, T., et al. (2012). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. Bioscience, Biotechnology, and Biochemistry, 76(12), pp. 2325-2328. [Link]
-
Schmid, A., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Catalysts, 12(8), p. 845. [Link]
-
PubMed. (2012). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. [Link]
-
NutriPATH. (n.d.). ORGANIC ACIDS – Ketone/Fatty Acids (urine). [Link]
-
PubMed. (2011). Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato. [Link]
-
PubMed. (2018). Derivatization for detection of abscisic acid and 12-oxo-phytodienoic acid using matrix-assisted laser desorption/ionization imaging mass spectrometry. [Link]
-
PubMed. (2006). Efficient total synthesis of 12-oxo-PDA and OPC-8:0. [Link]
-
Mosaic Diagnostics. (2020). What Ketone and Fatty Acid Oxidation Results Mean. [Link]
-
PubMed. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. [Link]
-
PubMed. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. [Link]
-
ResearchGate. (2022). Inhibition of proliferation of cervical cancer cell lines by 9-oxo-ODAs.... [Link]
-
PubMed. (2024). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(10), pp. 3214-3228. [Link]
-
Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
PubMed. (2025). Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use. [Link]
-
MDPI. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
AACC. (2019). Growing Pains in LC-MS/MS Testing. [Link]
-
GSRS. (n.d.). This compound. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
PubMed. (2012). Production of identical retention times and mass spectra for {delta}9-tetrahydrocannabinol and cannabidiol following derivatization with trifluoracetic anhydride with 1,1,1,3,3,3-hexafluoroisopropanol. [Link]
-
National Institutes of Health. (2019). An Alternative Approach towards C-12 Functionalized Scalaranic Sesterterpenoids Synthesis of 17-Oxo-20-norscalaran-12α,19-O-lactone. [Link]
-
PubMed. (2025). Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. [Link]
-
Wikipedia. (n.d.). Mycelium-based materials. [Link]
-
ResearchGate. (2012). Effects of 13-oxo-ODA on PPARa activation determined by luciferase.... [Link]
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Technical Support Center: Improving Peak Resolution for 12-Oxo Fatty Acids in Chromatography
Welcome to our dedicated technical support center for the chromatographic analysis of 12-oxo fatty acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these important oxylipins. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common peak resolution challenges in both liquid and gas chromatography.
Introduction: The Challenge of 12-Oxo Fatty Acid Analysis
12-oxo fatty acids, such as 12-oxo-phytodienoic acid (OPDA) and 12-oxo-eicosatetraenoic acid (12-KETE), are lipid mediators involved in a variety of physiological and pathological processes, from plant defense to mammalian inflammatory responses.[1][2][3] Their analysis is often complicated by their low abundance in biological matrices, the presence of structurally similar isomers, and their chemical properties which can lead to poor chromatographic peak shape.[1][4][5] Achieving baseline resolution is critical for accurate quantification and confident identification. This guide provides a structured approach to troubleshooting common issues and enhancing your analytical success.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Liquid Chromatography (LC) Troubleshooting
Q1: My 12-oxo fatty acid peak is tailing significantly in reversed-phase HPLC. What are the likely causes and how can I fix it?
Peak tailing for acidic compounds like 12-oxo fatty acids is a frequent problem and can severely compromise resolution and quantification.[6] The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Causality: The carboxylic acid moiety of the fatty acid can interact with active sites on the silica backbone of the stationary phase, such as residual silanols, or with metal contaminants in the column or system.[6] This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the mobile phase pH.[7][8] By adding a small amount of an acid like formic acid or acetic acid (typically 0.1% v/v), you can suppress the ionization of the carboxylic acid group on your analyte and the residual silanols on the stationary phase.[8] This minimizes unwanted ionic interactions.
-
Column Selection: Consider using a column with a highly inert stationary phase, often marketed as "base-deactivated" or designed for polar analytes. These columns have minimal accessible silanol groups. A C18 stationary phase is a common starting point for oxylipin separations due to its high selectivity for isobaric compounds.[1]
-
Chelating Agents: If metal chelation is suspected, adding a weak chelating agent like EDTA to the mobile phase can be effective.[6] However, use this with caution if you are using mass spectrometry detection, as it can cause ion suppression.
-
System and Column Maintenance: Ensure your system is clean. Flush the column with a strong solvent to remove contaminants that may be creating active sites.[6]
-
Q2: I am having trouble separating isomeric 12-oxo fatty acids. How can I improve selectivity?
Separating isomers is a common challenge in oxylipin analysis.[5] Improving selectivity (α) is key to resolving these closely eluting compounds.
-
Causality: Isomers have very similar physicochemical properties, leading to similar retention times on a given stationary phase. To separate them, you need to exploit subtle differences in their structure.
-
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Choice: Switching the organic solvent in your mobile phase can significantly alter selectivity.[9][10] If you are using acetonitrile, try methanol or a combination of the two. These solvents have different selectivities and can change the elution order of your analytes.[10][11]
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.[10][11] By decreasing the rate of change in the organic solvent concentration, you give the analytes more time to interact with the stationary phase, which can improve resolution.[10]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[9][12]
-
Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, but it will also increase analysis time and backpressure.[16]
-
Gas Chromatography (GC) Troubleshooting
Q3: My derivatized 12-oxo fatty acid peaks are broad and tailing in my GC analysis. What should I investigate?
In GC, peak tailing of derivatized fatty acids often points to issues with active sites in the system or suboptimal method parameters.[17]
-
Causality: Even after derivatization to form more volatile esters (e.g., methyl esters), residual polarity can lead to interactions with active sites in the GC inlet, column, or transfer line. These interactions cause some of the analyte to be retained longer, resulting in tailing peaks.
-
Solutions:
-
Inlet Maintenance: The inlet is a common source of activity. Regularly replace the inlet liner and septum.[17] Using a deactivated liner is crucial.
-
Column Conditioning and Trimming: Over time, the stationary phase at the head of the column can degrade. Conditioning the column at a high temperature can help remove contaminants. If tailing persists, trimming the first 10-20 cm of the column can remove the most active section.[17]
-
Proper Derivatization: Incomplete derivatization will leave free carboxylic acids that are highly polar and will tail significantly on most GC columns. Ensure your derivatization reaction goes to completion.
-
Q4: I am seeing poor resolution between my 12-oxo fatty acid methyl ester (FAME) and other FAMEs in the sample. How can I improve this separation?
Improving resolution in GC involves optimizing temperature, selectivity (stationary phase), and efficiency (column dimensions).[18]
-
Causality: Co-elution occurs when different compounds have very similar retention times under the analytical conditions. To improve separation, you need to alter the conditions to exploit differences in their boiling points and/or polarity.
-
Solutions:
-
Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate will increase the interaction of the analytes with the stationary phase, often leading to better separation.[18]
-
Stationary Phase Selection: The choice of stationary phase is critical for selectivity.[18] For FAMEs, polar columns with a polyethylene glycol (e.g., Carbowax-type) or a cyanopropyl stationary phase are often recommended as they provide good separation based on both boiling point and degree of unsaturation.[17][19]
-
Column Dimensions:
-
Longer Column: Doubling the column length will increase resolution by a factor of approximately 1.4, but will also double the analysis time.[18]
-
Smaller Internal Diameter: A column with a smaller internal diameter will increase efficiency, leading to sharper peaks and better resolution.[18]
-
Thinner Film Thickness: A thinner stationary phase film will result in faster elution at a given temperature and can sometimes improve peak shape for less volatile compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for GC analysis of 12-oxo fatty acids?
Free fatty acids are highly polar due to their carboxylic acid group, which leads to strong interactions with the stationary phase and poor peak shape in GC. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the analytes.[20] This results in sharper, more symmetrical peaks and improved chromatographic separation.[20]
Q2: What are the key considerations for sample preparation when analyzing 12-oxo fatty acids?
Proper sample preparation is crucial to remove interfering substances and ensure accurate analysis.[4][21] Key steps include:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate lipids from the sample matrix.[4][13]
-
Hydrolysis (for total fatty acid analysis): If you are interested in the total amount of a 12-oxo fatty acid (both free and esterified), an alkaline hydrolysis step is required to release the fatty acids from complex lipids before extraction and derivatization.[22]
-
Purification: Further cleanup steps may be necessary to remove interfering compounds that can co-elute with your analytes of interest.[21]
Q3: How do I choose between HPLC and GC for my 12-oxo fatty acid analysis?
The choice depends on your specific analytical needs:
-
HPLC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples, and it allows for the analysis of the underivatized fatty acids.[13][23] Ultra-high performance liquid chromatography (UHPLC) can further improve resolution and reduce run times.[11][13]
-
GC-MS is a powerful technique, particularly for resolving isomers when coupled with the appropriate polar column.[24] However, it requires a derivatization step.[20][25]
Q4: Can I separate the enantiomers of 12-oxo-phytodienoic acid (OPDA)?
Yes, the enantiomers of OPDA can be separated. This requires the use of chiral chromatography.
-
GC-MS: Direct analysis of the methyl esters on a cyclodextrin-based chiral stationary phase has been shown to resolve OPDA enantiomers.[24]
-
HPLC: Chiral stationary phases can also be used in HPLC for the separation of enantiomeric oxylipins.[14][15]
Experimental Protocols & Data Presentation
Protocol 1: General Derivatization of 12-Oxo Fatty Acids to FAMEs for GC Analysis
This protocol is a general guideline and may need optimization for your specific sample matrix.
-
Sample Preparation: Start with a dried lipid extract containing your 12-oxo fatty acids.
-
Esterification:
-
Add 2 mL of a 12% w/w Boron Trichloride-Methanol solution to the sample in a micro-reaction vessel.
-
Heat the vessel at 60°C for 5-10 minutes. The optimal time should be determined experimentally.
-
-
Extraction:
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake vigorously to extract the FAMEs into the hexane layer.
-
-
Analysis: Carefully remove the upper hexane layer containing the FAMEs for GC-MS analysis.
Table 1: Example HPLC Gradient for Separation of Oxylipins
This is an example of a reversed-phase HPLC gradient that can be used as a starting point for method development.
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 30 | 70 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 70 | 30 |
| 22.0 | 70 | 30 |
This gradient is adapted from similar methods for oxylipin analysis and should be optimized for your specific analytes and column.[13]
Visualizations
Caption: Troubleshooting workflow for improving peak resolution of 12-oxo fatty acids.
References
- Simultaneous Determination of Jasmonic Acid and 12-Oxo- Phytodienoic Acid in Different Plant Materials by HPLC-MS/MS. (n.d.). Journal of Systematics and Evolution.
- Troubleshooting poor peak shape in the chromatography of hydroxy fatty acids. (2025, December). BenchChem.
-
Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Methods and Protocols, 2(3), 75. [Link]
- Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
-
Al-Subhi, L., Eid, A. H., & Al-Lawati, H. A. J. (2022). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 27(19), 6545. [Link]
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
- Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories. (n.d.). Thermo Fisher Scientific.
-
da Silva, F. M., da Cunha, C. E., & de Oliveira, M. A. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2014, 506381. [Link]
- Application Notes: Sample Preparation for Fatty Acid Analysis in Complex Mixtures. (2025). BenchChem.
-
Ziegler, J., Wasternack, C., & Hamberg, M. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Analytical Biochemistry, 246(2), 211–217. [Link]
- Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. (2009, October 8). Agilent.
-
Fina, B. L., et al. (2018). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. Food Chemistry, 266, 477–483. [Link]
-
Kaneda, M., et al. (2021). 12-Oxoeicosatetraenoic acid, a candidate signal for placenta separation, activates matrix metalloproteinase and induces apoptosis in bovine trophoblast cells. PLoS One, 16(5), e0251113. [Link]
-
Yang, J., et al. (2018). Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions. Analytical and Bioanalytical Chemistry, 410(28), 7447–7458. [Link]
- Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
-
Rosenboom, N., et al. (2018). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 10(4), 368–375. [Link]
-
Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Methods and Protocols, 2(3), 75. [Link]
- How to improve peak resolutions in chromatography. (2016, May 6). Quora.
- Development of an Oxylipin Library Using Liquid Chromatography-Ion Mobility Quadrupole Time-of-Flight: Application to Mouse Brain Tissue. (2025, February 18). PubMed.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- How Do You Improve Resolution In Gas Chromatography? (n.d.). Axion Labs.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Pharmaeli.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC.
- Fatty acids profiling with a new single step extraction-derivatization method. (n.d.). Milestone.
-
Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(7), 1645–1665. [Link]
- Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. AOCS.
-
Ostermann, A. I., et al. (2020). Targeting esterified oxylipins by LC-MS - Effect of sample preparation on oxylipin pattern. Prostaglandins & Other Lipid Mediators, 146, 106384. [Link]
-
Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(2), 583–599. [Link]
-
Park, J., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 638210. [Link]
-
Oliw, E. H. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1231, 89–96. [Link]
- Enantioselective Analysis of Chiral Anteiso Fatty Acids in the Polar and Neutral Lipids of Food. (n.d.). PubMed.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
-
12-Oxo-phytodienoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Application Note: Enantioselective Analysis of Anteiso-Fatty Acids Using Chiral Chromatography. (2025). BenchChem.
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(10), 26–35. [Link]
- Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Fatty Aldehydes. (2025, November). BenchChem.
- troubleshooting peak tailing in GC-MS analysis of Methyl p-methoxyhydrocinnamate. (n.d.). BenchChem.
Sources
- 1. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
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- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Oxylipin Library Using Liquid Chromatography-Ion Mobility Quadrupole Time-of-Flight: Application to Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 15. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
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- 23. chinbullbotany.com [chinbullbotany.com]
- 24. Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 12-Ketostearic Acid Degradation During Extraction
Welcome to the technical support center dedicated to the robust extraction of 12-Ketostearic acid (12-KSA). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical workflows and ensure the integrity of their samples. Here, we will delve into the common challenges associated with 12-KSA extraction and provide in-depth, evidence-based solutions to minimize degradation and maximize recovery.
Frequently Asked Questions (FAQs)
Q1: What makes 12-Ketostearic acid (12-KSA) particularly challenging to extract without degradation?
12-Ketostearic acid, like other keto acids, possesses two reactive functional groups: a carboxylic acid and a ketone. This bifunctionality makes it susceptible to specific degradation pathways that may not be as prevalent with other fatty acids. The primary challenges stem from:
-
Thermal Instability: Keto acids can be prone to decarboxylation (loss of the carboxyl group as CO₂) upon heating.[1]
-
Oxidative Degradation: While 12-KSA is a saturated fatty acid, the ketone group can influence its susceptibility to oxidative stress, and surrounding unsaturated lipids in the matrix are highly prone to oxidation, which can create a reactive environment.[2][3]
-
pH Sensitivity: The stability of the keto-acid functionality can be influenced by pH, with acidic conditions potentially accelerating certain degradation reactions.[1]
Q2: What is the single most critical factor to control during 12-KSA extraction?
Temperature is arguably the most critical factor. Many standard lipid extraction protocols involve a solvent evaporation step, often accelerated by heat. For 12-KSA, excessive heat can lead to decarboxylation, resulting in a significant underestimation of the analyte.[1] Therefore, maintaining low temperatures throughout the entire workflow, from sample collection to final extract preparation, is paramount.
Q3: Should I be concerned about enzymatic degradation of 12-KSA?
Yes, especially during initial sample handling and preparation. Lipases and other esterases present in biological matrices can be active at room temperature and even at 4°C.[2][3] These enzymes can hydrolyze lipids, altering the lipid profile of your sample. It is crucial to inhibit enzymatic activity as early as possible, typically by flash-freezing the sample or by immediate homogenization in a cold solvent system containing enzyme inhibitors.[2][4]
Troubleshooting Guide: A Deeper Dive
Issue 1: Low Recovery of 12-KSA
Q: I'm experiencing consistently low recovery of 12-KSA in my extracts. What are the likely causes and how can I address them?
Low recovery can stem from several factors throughout your workflow. Here’s a systematic approach to troubleshooting:
A. Inefficient Extraction from the Sample Matrix:
-
Suboptimal Solvent Choice: The polarity of your extraction solvent must be appropriate for 12-KSA and the sample matrix. For efficient extraction of lipids, a biphasic solvent system like chloroform:methanol (Folch method) or methyl-tert-butyl ether (MTBE) is often effective.[5]
-
Incomplete Homogenization: For solid samples like tissues, thorough homogenization is crucial to release the lipids. Ensure your sample is completely disrupted. For wet samples, grinding with the extraction solvent or using a ball mill homogenizer can improve efficiency.[4][6]
-
Phase Separation Issues: In liquid-liquid extractions, ensure complete and clean separation of the aqueous and organic phases. Incomplete separation can lead to loss of your analyte. Centrifugation can aid in sharpening this separation.[5]
B. Analyte Degradation (Chemical Instability):
-
Oxidation: The presence of oxygen, light, and metal ions can catalyze the oxidation of lipids.[7][8]
-
Thermal Stress: As mentioned, heat is a major culprit for keto acid degradation.
-
Solution: Avoid heating your samples during extraction and solvent evaporation. Use a gentle stream of nitrogen at room temperature or below for solvent removal.[9] All steps should ideally be performed on ice.
-
C. Physical Loss of Sample:
-
Adsorption to Surfaces: Fatty acids can adsorb to glass and plastic surfaces.
-
Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.[5] Rinsing pipette tips with the extraction solvent before use can also mitigate this issue.
-
Issue 2: High Variability Between Replicates
Q: My replicate extractions show high variability in 12-KSA concentration. What could be causing this inconsistency?
High variability often points to inconsistent sample handling or extraction procedures.
A. Inconsistent Sample Homogeneity:
-
Problem: If your starting material is not homogenous, different aliquots will have different concentrations of 12-KSA.
-
Solution: For solid tissues, pulverizing the entire sample while frozen before weighing out aliquots can improve consistency.[6] For liquid samples, ensure they are well-vortexed before aliquoting.
B. Procedural Inconsistencies:
-
Problem: Minor variations in incubation times, vortexing intensity, or phase separation handling can introduce variability.
-
Solution: Adhere strictly to a detailed, written protocol. The use of automated liquid handling systems can also improve precision.
C. Freeze-Thaw Cycles:
-
Problem: Repeatedly freezing and thawing samples can lead to lipid degradation and should be avoided.[2]
-
Solution: Aliquot samples into single-use tubes upon initial collection to avoid the need for multiple freeze-thaw cycles.[2]
Issue 3: Suspected Formation of Artifacts
Q: I'm observing unexpected peaks in my chromatogram that I suspect are degradation products of 12-KSA. What might these be and how can I prevent their formation?
Artifact formation is a strong indicator of sample degradation.
A. Oxidative Artifacts:
-
Problem: Oxidation can lead to the formation of various byproducts, including shorter-chain fatty acids, aldehydes, and other ketone-containing molecules.[2][7]
-
Prevention: The most effective preventative measure is the rigorous exclusion of oxygen and the use of antioxidants, as detailed in "Issue 1".[7][8][10]
B. Decarboxylation Product:
-
Problem: If 12-KSA undergoes decarboxylation, you would expect to see a corresponding ketone product.
-
Prevention: Strict temperature control is the key. Keep samples cold at all times and avoid any heating steps.
Visualizing the Process: Workflow and Degradation
To better understand the critical points of the extraction process, the following diagrams illustrate a recommended workflow and the potential degradation pathways for 12-KSA.
Caption: Recommended workflow for 12-KSA extraction to minimize degradation.
Caption: Potential degradation pathways for 12-Ketostearic acid.
Recommended Protocol: Modified Folch Extraction for 12-KSA
This protocol is designed to minimize degradation of 12-KSA from biological matrices.
Materials:
-
Chloroform (purged with N₂)
-
Methanol (purged with N₂)
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Butylated hydroxytoluene (BHT)
-
Silanized glass centrifuge tubes
-
Ice bucket
-
Centrifuge capable of maintaining 4°C
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of frozen, pulverized tissue powder into a pre-chilled silanized glass tube.
-
For liquid samples (e.g., plasma), use 100 µL.
-
Keep samples on ice at all times.
-
-
Homogenization and Extraction:
-
Prepare a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
To the sample, add 1 mL of the cold chloroform:methanol solution.
-
For tissue samples, homogenize thoroughly using a bead beater or rotor-stator homogenizer while keeping the tube on ice.
-
Vortex the mixture vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 200 µL of cold 0.9% NaCl solution to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.
-
-
Collection of Organic Layer:
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a glass Pasteur pipette, transfer the lower organic (chloroform) layer containing the lipids to a new silanized glass tube. Be careful not to disturb the protein disk at the interface.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at room temperature. Do not use a heating block.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of your analytical mobile phase (e.g., acetonitrile/isopropanol).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Summary of Key Protective Measures
| Protective Measure | Rationale | Key Implementation Steps |
| Temperature Control | Prevents thermal degradation (decarboxylation) and slows enzymatic activity.[1] | Work on ice; use pre-chilled solvents; avoid heating during solvent evaporation. |
| Exclusion of Oxygen | Minimizes oxidative degradation of lipids.[7][10] | Purge solvents with N₂ or Argon; store extracts under an inert atmosphere. |
| Use of Antioxidants | Quenches free radicals to halt oxidative chain reactions.[8][11] | Add BHT or other synthetic antioxidants to extraction solvents. |
| Control of Light Exposure | Prevents photooxidation.[7] | Work in a dimly lit area or use amber glass vials. |
| Inhibition of Enzymes | Prevents enzymatic hydrolysis of lipids.[2][3] | Flash-freeze samples immediately after collection; perform extraction at low temperatures. |
| Use of Inert Labware | Prevents physical loss of analyte due to adsorption.[5] | Use silanized glassware or polypropylene tubes. |
By implementing these strategies, you can significantly improve the accuracy and reproducibility of your 12-Ketostearic acid quantitation, leading to more reliable and impactful research outcomes.
References
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Preventing Deteriorative Changes in Fats and Oils. (n.d.). Food Safety Institute. Available at: [Link]
-
How To Prevent Lipid Oxidation In Food Products. (n.d.). Oratia Farmer's Market. Available at: [Link]
-
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Available at: [Link]
-
State of art and best practices for fatty acid analysis in aquatic sciences. (n.d.). Oxford Academic. Available at: [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. (2020). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preventing Deteriorative Changes in Fats and Oils • Food Safety Institute [foodsafety.institute]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 11. How To Protect Fats & Oils From Oxidation | Kemin USA [kemin.com]
Technical Support Center: Optimization of Ionization for 12-Oxooctadecanoic Acid in Mass Spectrometry
Welcome to the technical support center for the analysis of 12-Oxooctadecanoic acid (12-oxo-ODA) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 12-oxo-ODA.
Q1: What is the best ionization mode for analyzing this compound?
A1: For liquid chromatography-mass spectrometry (LC-MS) analysis, negative-ion electrospray ionization (ESI) is generally the preferred mode for 12-oxo-ODA and other oxidized fatty acids (oxylipins).[1][2] The carboxylic acid group on 12-oxo-ODA is readily deprotonated, forming the [M-H]⁻ ion, which typically provides high sensitivity and a clear precursor ion for MS/MS analysis.[1]
Q2: What are the expected ions for 12-oxo-ODA in ESI-MS?
A2: In negative ion mode, the primary ion you should look for is the deprotonated molecule, [M-H]⁻ , with a mass-to-charge ratio (m/z) of 297.24 . Depending on the sample matrix and mobile phase composition, you may also observe adducts such as the chloride adduct, [M+Cl]⁻ , or the formate adduct, [M+CHO₂]⁻ .
In positive ion mode, you might observe the protonated molecule, [M+H]⁺ , or adducts with sodium, [M+Na]⁺ , and potassium, [M+K]⁺ . However, negative mode is often more sensitive for this class of compounds.
Q3: I am not seeing a signal for my 12-oxo-ODA standard. Where should I start troubleshooting?
A3: If you are not observing a signal for your 12-oxo-ODA standard, begin by systematically checking the following:
-
Instrument Settings: Confirm that the mass spectrometer is operating in negative ion mode and that the scan range includes the expected m/z of 297.24.
-
Sample Integrity: Ensure that your 12-oxo-ODA standard has not degraded. These molecules can be sensitive to storage conditions.
-
Infusion: Perform a direct infusion of your standard into the mass spectrometer to bypass the LC system. This will help determine if the issue is with the chromatography or the ionization source.
-
Source Parameters: Check that your ESI source parameters (e.g., capillary voltage, gas flows, temperature) are within a reasonable range for small molecule analysis.
Q4: What are the key considerations for sample preparation of 12-oxo-ODA?
A4: The primary goal of sample preparation for 12-oxo-ODA is to efficiently extract the analyte from the matrix while minimizing the risk of artificial oxidation. Key considerations include:
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can help prevent unwanted oxidation of the analyte.
-
Temperature: Keep samples cold during processing to minimize enzymatic activity and degradation.
-
Extraction Method: Solid-phase extraction (SPE) is a commonly used technique for cleaning up and concentrating oxylipins from biological samples.
Part 2: Electrospray Ionization (ESI) Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the ESI-MS analysis of 12-oxo-ODA.
Scenario 1: Low Sensitivity or No Signal
Issue: The signal intensity for the [M-H]⁻ ion of 12-oxo-ODA is very low or absent, even with a standard of known concentration.
Potential Causes and Solutions:
-
Suboptimal Source Parameters: ESI parameters have a significant impact on ionization efficiency. A systematic optimization is recommended.
-
Solution: Employ a Design of Experiments (DoE) approach to systematically optimize ESI source parameters.[3][4] Key parameters to investigate include:
-
Capillary Voltage: In negative ion mode, a typical starting point is -2.5 to -4.5 kV.
-
Drying Gas Temperature and Flow: These parameters are crucial for desolvation. Higher temperatures and flow rates can improve signal for some compounds but may cause thermal degradation of others.[2]
-
Nebulizer Gas Pressure: This affects the droplet size in the ESI plume.
-
-
Workflow for Optimization:
-
-
Mobile Phase Composition: The pH and additives in the mobile phase can dramatically affect the formation of the [M-H]⁻ ion.
-
Solution:
-
For negative ion mode, adding a weak acid like 0.1% formic acid or acetic acid to the mobile phase can enhance deprotonation.[2]
-
Avoid non-volatile buffers like phosphates, as they can cause ion suppression and contaminate the ion source.
-
-
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with 12-oxo-ODA for ionization, leading to a reduced signal.
-
Solution:
-
Improve chromatographic separation to resolve 12-oxo-ODA from interfering matrix components.
-
Enhance sample cleanup procedures, such as using a more selective SPE sorbent.
-
-
Scenario 2: In-source Fragmentation
Issue: You observe a significant peak at an m/z lower than the expected [M-H]⁻ ion, suggesting that the molecule is fragmenting within the ion source before entering the mass analyzer.
Potential Causes and Solutions:
-
Harsh Source Conditions: High temperatures or aggressive voltage settings in the ESI source can cause molecules to fragment.[5][6][7]
-
Solution:
-
Reduce Source Temperature: Lower the drying gas temperature to the minimum required for effective desolvation.
-
Optimize Voltages: Decrease the declustering potential (or fragmentor voltage, depending on the instrument manufacturer) to reduce the energy of ions entering the mass spectrometer.[6] This will create "softer" ionization conditions.[5][8]
-
-
-
Analyte Instability: 12-oxo-ODA, like other oxylipins, can be thermally labile.
-
Solution: In addition to optimizing source conditions, ensure that the LC method does not use excessively high temperatures.
-
Table 1: Recommended Starting ESI Source Parameters for 12-oxo-ODA Analysis
| Parameter | Recommended Range (Negative Ion Mode) | Rationale |
| Capillary Voltage | -3.0 to -4.5 kV | Promotes the formation of negative ions. |
| Nebulizer Gas Pressure | 30 - 50 psi | Affects droplet size and desolvation efficiency. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation. |
| Drying Gas Temperature | 250 - 350 °C | Aids in desolvation; higher temperatures can risk thermal degradation.[2] |
| Declustering Potential | Low to moderate values | Higher values can lead to in-source fragmentation.[6] |
Part 3: Matrix-Assisted Laser Desorption/Ionization (MALDI) Guide
While ESI is more common for quantitative analysis of oxylipins, MALDI can be a valuable tool, particularly for imaging applications.
Q: What are the best matrices for MALDI analysis of 12-oxo-ODA?
A: The choice of matrix is critical for successful MALDI analysis of oxidized lipids.[9][10]
-
For Negative Ion Mode: 9-aminoacridine (9-AA) is a commonly used and effective matrix for the analysis of lipids in negative ion mode.[9]
-
For Positive Ion Mode: 2,5-dihydroxybenzoic acid (DHB) is a standard matrix that works well for a wide range of lipids in positive ion mode.[9]
-
Alternative Matrices: For oxidized phospholipids, 6-Aza-2-thiothymine (ATT) has been shown to be an effective matrix.[11] Additionally, derivatization of the keto group on 12-oxo-ODA followed by analysis with a reactive matrix like 1-pyrenebutyric hydrazide could enhance sensitivity.[12][13]
Troubleshooting MALDI Analysis:
-
Poor Signal or Inconsistent Spectra: This is often due to poor co-crystallization of the analyte and matrix.
-
Solution: Experiment with different solvent systems for dissolving the matrix and analyte to promote homogeneous crystal formation. The ratio of sample to matrix is also a critical parameter to optimize.[12]
-
-
Matrix Background Interference: The matrix itself can produce ions that interfere with the detection of low-mass analytes like 12-oxo-ODA.
-
Solution: Select a matrix with minimal background signals in the m/z region of interest. 1,6-diphenyl-1,3,5-hexatriene (DPH) has been reported as a promising matrix with low background for free fatty acids.[9]
-
Part 4: MS/MS Fragmentation Guide for 12-oxo-ODA
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of 12-oxo-ODA. The following describes the predicted fragmentation of the [M-H]⁻ ion of 12-oxo-ODA (precursor ion at m/z 297.24).
In negative ion mode, collision-induced dissociation (CID) of deprotonated fatty acids typically involves charge-remote and charge-proximate fragmentations. For 12-oxo-ODA, the keto group at the C12 position will influence the fragmentation pattern.
Predicted Fragmentation Pathway:
-
Neutral Loss of Water: A common initial fragmentation for fatty acids is the loss of water (H₂O) from the carboxyl group, resulting in a fragment at m/z 279.23 .[14]
-
Neutral Loss of Carbon Dioxide: Another characteristic fragmentation is the loss of carbon dioxide (CO₂) from the carboxyl group, leading to a fragment at m/z 253.25 .
-
Cleavage Alpha to the Carbonyl Group: The C-C bonds adjacent to the keto group are prone to cleavage.
-
Cleavage between C11 and C12 would result in a fragment containing the carboxyl group.
-
Cleavage between C12 and C13 would generate a fragment containing the alkyl chain.
-
-
Characteristic Product Ions: The specific fragmentation pattern will yield a set of product ions that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.
Diagram 1: Predicted MS/MS Fragmentation of this compound [M-H]⁻
Caption: Predicted fragmentation of 12-oxo-ODA [M-H]⁻.
Part 5: Protocols and Method Development Workflow
This section provides a general workflow for developing a robust LC-MS/MS method for the quantification of 12-oxo-ODA.
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Add Antioxidant and Internal Standard: To 100 µL of plasma, add an antioxidant solution (e.g., BHT) and a deuterated internal standard for 12-oxo-ODA.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetone or acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute 12-oxo-ODA with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Diagram 2: LC-MS/MS Method Development Workflow
Caption: Workflow for developing a quantitative LC-MS/MS method.
References
-
Schmidt, L., et al. (2025). Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. PubMed Central. [Link]
-
Schmidt, L., et al. (n.d.). Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. ResearchGate. [Link]
-
Gladine, C., et al. (n.d.). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. [Link]
-
Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. MDPI. [Link]
-
Yang, J., et al. (2011). Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. NIH. [Link]
-
Lísa, M., et al. (2025). MALDI-TOF MS Detection of Oxidized Major Phospholipids in Biological Samples Using Conventional Matrices and 1-Pyrenebutyric Hydrazide. ACS Publications. [Link]
-
Schiller, J., et al. (2011). Oxidative changes of lipids monitored by MALDI MS. PubMed. [Link]
-
Lísa, M., et al. (n.d.). MALDI-TOF MS Detection of Oxidized Major Phospholipids in Biological Samples Using Conventional Matrices and 1-Pyrenebutyric Hydrazide. ResearchGate. [Link]
-
Stübiger, G., et al. (2010). Analysis of Oxidized Phospholipids by MALDI Mass Spectrometry Using 6-Aza-2-thiothymine Together with Matrix Additives and Disposable Target Surfaces. Analytical Chemistry. [Link]
-
Gouveia-Figueira, S., & Nording, M. (2015). Methods of the Analysis of Oxylipins in Biological Samples. PMC - NIH. [Link]
-
Wang, M., et al. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. NIH. [Link]
-
NaTox (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Al-Saad, K. A., et al. (2009). Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study. ResearchGate. [Link]
-
Jeucken, A., et al. (2019). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. ACS Publications. [Link]
-
University of Illinois Urbana-Champaign (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ZefSci (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Wheelan, P., et al. (1995). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. PubMed. [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Vu, D., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH. [Link]
-
National Center for Biotechnology Information (n.d.). Ketostearic acid. PubChem. [Link]
Sources
- 1. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative changes of lipids monitored by MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction (SPE) of Oxidized Fatty Acids
<-33>
Welcome to the technical support center for the analysis of oxidized fatty acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Solid-Phase Extraction (SPE) of these complex lipids. Here, we will move beyond simple procedural lists to delve into the underlying scientific principles governing your SPE workflow. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively optimize your methods for robust and reproducible results.
Understanding the Challenge: The Unique Chemistry of Oxidized Fatty Acids
Oxidized fatty acids, including well-known families like prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), are notoriously difficult to extract with high and consistent recovery.[1][2] Their challenging nature stems from a unique combination of chemical properties:
-
Amphipathic Nature: These molecules possess both a nonpolar hydrocarbon tail and a polar region containing one or more oxygen-containing functional groups (e.g., carboxyl, hydroxyl, hydroperoxyl, epoxide). This dual character complicates their interaction with both reversed-phase (nonpolar) and normal-phase (polar) sorbents.
-
Structural Diversity: The sheer number of structurally similar isomers and the varying degrees of oxidation present a significant separation challenge.[2]
-
Low Endogenous Concentrations: Oxidized fatty acids are often present at very low levels in complex biological matrices, making their efficient enrichment and isolation paramount.[1][2]
-
Instability: Many of these compounds are sensitive to heat, light, and pH extremes, and can be prone to auto-oxidation, which can artificially alter their profiles during sample preparation.[3][4]
It is this combination of factors that often leads to the frustratingly common problems of poor recovery, high variability, and inconsistent results. This guide will provide a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Consistently Low Recovery of All Oxidized Fatty Acids
"I'm performing a standard reversed-phase SPE (C18), but my recoveries for a broad range of oxidized fatty acids are consistently below 50%. What's going wrong?"
This is a classic and often multifaceted problem. Let's break down the potential causes and solutions.
The 'Why' (Scientific Rationale):
Poor recovery in reversed-phase SPE is often a result of one of three primary issues: incomplete retention of the analyte on the sorbent, premature elution of the analyte during the wash steps, or incomplete elution from the sorbent. The amphipathic nature of oxidized fatty acids makes them particularly susceptible to these problems. If the sample loading conditions are not optimized, the polar functional groups can prevent a strong interaction with the nonpolar C18 sorbent. Conversely, if the wash solvent is too strong, it can begin to elute the more polar oxidized fatty acids along with the interferences. Finally, if the elution solvent is not strong enough, the nonpolar tails of the analytes can remain bound to the sorbent.
The 'How' (Corrective Actions):
-
Optimize Sample Loading Conditions:
-
pH Adjustment: The carboxyl group on most oxidized fatty acids needs to be protonated (neutral) to ensure strong retention on a reversed-phase sorbent. Acidifying your sample to a pH of approximately 3.5 with a weak acid like formic or acetic acid is critical.[5]
-
Solvent Composition: Ensure that the organic solvent content of your sample is low (typically <5%) before loading. High organic content will weaken the interaction between your analytes and the C18 sorbent, leading to breakthrough.[6][7]
-
-
Re-evaluate Your Wash Steps:
-
Wash Solvent Strength: A common mistake is using a wash solvent that is too strong. While a wash step is necessary to remove polar interferences, a high percentage of organic solvent (e.g., >20% methanol) can start to elute your more polar oxidized fatty acids.
-
Systematic Approach: To diagnose this, collect your wash eluate and analyze it for the presence of your target analytes. If you find them, reduce the organic content of your wash solvent in 5% increments until you achieve a clean wash without analyte loss.[6]
-
-
Optimize Elution:
-
Solvent Strength and Composition: While methanol is a common elution solvent, some of the more nonpolar oxidized fatty acids may require a stronger solvent for complete elution. Consider using acetonitrile or ethyl acetate.[8] A small amount of acid in the elution solvent can sometimes be beneficial, but this is less common for reversed-phase.
-
Elution Volume: Ensure you are using a sufficient volume of elution solvent. Try increasing the volume in small increments and analyzing the eluate to see if recovery improves.[9]
-
The 'Proof' (Verification Steps):
To systematically identify where your analytes are being lost, perform a mass balance study. This involves analyzing the sample flow-through, each wash fraction, and the final eluate.[6] This will pinpoint the exact step in your protocol that needs optimization.
Issue 2: Poor Recovery of a Specific Class of Oxidized Fatty Acids
"My recovery for prostaglandins is acceptable, but I'm losing most of my HETEs. What's the difference and how do I fix it?"
This is a common scenario that highlights the importance of understanding the subtle structural differences between classes of oxidized fatty acids.
The 'Why' (Scientific Rationale):
Prostaglandins are generally more polar than HETEs due to the presence of the cyclopentane ring and multiple hydroxyl groups. This difference in polarity means that they will behave differently on a reversed-phase sorbent. Your current method is likely optimized for the more polar prostaglandins, and the wash step is probably too aggressive for the less polar HETEs, causing them to be prematurely eluted. Alternatively, your elution solvent may not be strong enough to fully desorb the more nonpolar HETEs from the C18 stationary phase.
The 'How' (Corrective Actions):
-
Sorbent Selection: While C18 is a good general-purpose sorbent, for a broad range of oxidized fatty acids, a polymeric sorbent like Oasis HLB may be more suitable.[3][8][10] These sorbents have both hydrophilic and lipophilic characteristics, allowing for better retention of a wider range of analytes.[3]
-
Methodical Wash and Elution Optimization:
-
Fractionated Elution: Consider a two-step elution protocol. After your initial wash, use an intermediate-strength solvent to elute the more polar compounds (like prostaglandins). Then, use a stronger solvent to elute the less polar compounds (like HETEs).
-
Solvent Tuning: Experiment with different elution solvents. For HETEs, a switch from methanol to acetonitrile or the addition of a less polar solvent like isopropanol to your methanol may improve recovery.
-
The 'Proof' (Verification Steps):
Analyze your wash and elution fractions separately for both prostaglandins and HETEs. This will clearly demonstrate at which stage the HETEs are being lost and will guide your optimization efforts.
Issue 3: High Variability and Inconsistent Recoveries
"My recoveries are all over the place. One day I get 80%, the next it's 40%. What could be causing this inconsistency?"
High variability is a frustrating problem that can often be traced back to subtle inconsistencies in the SPE workflow.
The 'Why' (Scientific Rationale):
Inconsistent results are often due to a lack of precise control over the experimental parameters. The most common culprits are inconsistent flow rates, allowing the sorbent bed to dry out, and variations in sample and solvent preparation.[6][11]
The 'How' (Corrective Actions):
-
Control Flow Rates:
-
Use a Vacuum Manifold with a Gauge: This will allow you to apply a consistent and gentle vacuum for each step. Aim for a flow rate of approximately 1-2 mL/minute.
-
Avoid Gravity Flow: While seemingly simple, gravity flow can be inconsistent and lead to variable results.
-
-
Never Let the Sorbent Dry Out: Once you have conditioned and equilibrated the cartridge, do not allow the sorbent bed to go dry before loading your sample.[6] This can lead to channeling and poor interaction between the analytes and the sorbent.
-
Standardize Solution Preparation: Ensure that all solvents and solutions are prepared fresh and that the pH of your sample is consistently adjusted.
-
Incorporate an Internal Standard: The use of a stable isotope-labeled internal standard is crucial for correcting for recovery losses during sample preparation.[5] The internal standard should be added to the sample as early as possible in the workflow.[5]
The 'Proof' (Verification Steps):
Carefully document every step of your procedure, including flow rates, solvent volumes, and incubation times. By maintaining a detailed record, you can identify any deviations that may be contributing to the variability. The use of an internal standard will also help to normalize your results and provide a clearer picture of your method's performance.
Experimental Protocols and Data Presentation
Table 1: Recommended SPE Sorbents for Oxidized Fatty Acids
| Sorbent Type | Trade Names | Primary Interaction | Best For |
| C18 (Silica-based) | Strata C18-E, Chromabond C18 | Reversed-Phase | General purpose, good for less polar oxylipins.[3][10] |
| Polymeric | Oasis HLB, Strata-X | Reversed-Phase (with some polar character) | Broad spectrum of oxylipins, from polar to nonpolar.[3][10] |
| Mixed-Mode Anion Exchange | Oasis MAX, Strata-X-A | Reversed-Phase & Anion Exchange | Acidic oxylipins, allows for stringent washing.[3][10] |
Protocol 1: General Purpose Reversed-Phase SPE for Oxidized Fatty Acids
This protocol provides a starting point for the extraction of a broad range of oxidized fatty acids from a biological matrix.
Materials:
-
C18 or Polymeric SPE Cartridges (e.g., Oasis HLB)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Formic Acid (or Acetic Acid)
-
Deionized Water
-
Internal Standard Mix (containing stable isotope-labeled analogs of your target analytes)
Procedure:
-
Sample Preparation:
-
Thaw your sample on ice.
-
Add the internal standard mix to your sample.
-
Acidify the sample to pH ~3.5 with formic acid.
-
Centrifuge to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Wash the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridge at a flow rate of ~1 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 15% aqueous methanol. This step is crucial for removing polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the oxidized fatty acids with 2 mL of methanol, followed by 2 mL of ethyl acetate.
-
Collect the eluate in a clean glass tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of your initial mobile phase for LC-MS/MS analysis.
-
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Poor SPE Recovery
Caption: A logical workflow for troubleshooting poor SPE recovery.
Final Recommendations
The successful extraction of oxidized fatty acids is a challenging but achievable goal. By understanding the underlying chemical principles and adopting a systematic approach to troubleshooting, you can develop robust and reliable methods. Always remember to:
-
Protect Your Analytes: Incorporate antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent auto-oxidation.[3]
-
Work Cold and Fast: Keep your samples on ice and minimize the time between collection and extraction.
-
Validate Your Method: Once you have an optimized protocol, perform a thorough method validation to ensure its accuracy, precision, and robustness.
By following the guidance in this technical support document, you will be well-equipped to overcome the challenges of oxidized fatty acid analysis and generate high-quality, reproducible data.
References
-
Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Determination of oxylipins and their precursors in breast milk by solid phase extraction-ultra high performance liquid chromatography-triple quadrupole tandem mass spectrometry. (2023, October 25). PubMed. Retrieved January 16, 2026, from [Link]
-
Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. (2025, March 7). Concordia University. Retrieved January 16, 2026, from [Link]
-
Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Examples of the most commonly used types of solid-phase extraction... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
SPE - Troubleshooting Recovery Problems. (n.d.). CHROMacademy. Retrieved January 16, 2026, from [Link]
-
Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Springer. Retrieved January 16, 2026, from [Link]
-
Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far?. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach. Retrieved January 16, 2026, from [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2025, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. Determination of oxylipins and their precursors in breast milk by solid phase extraction-ultra high performance liquid chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chromacademy.com [chromacademy.com]
Technical Support Center: Enhancing the Stability of 12-Oxooctadecanoic Acid Derivatives
Welcome to the technical support center for 12-Oxooctadecanoic acid (12-OXO) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of these valuable compounds in your experiments. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides, grounded in scientific principles and practical laboratory experience.
Introduction to this compound and its Stability Challenges
This compound (also known as 12-ketostearic acid) is a saturated oxo-fatty acid that, along with its derivatives (e.g., esters, amides), is of growing interest in various research fields.[1] The presence of a ketone group along the long aliphatic chain introduces a site of reactivity that, in conjunction with the carboxylic acid moiety, can make these molecules susceptible to degradation under various experimental conditions. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible results.
This guide will delve into the common stability challenges encountered when working with 12-OXO derivatives and provide actionable strategies to enhance their stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its derivatives?
A1: this compound and its derivatives are susceptible to three primary degradation pathways:
-
Thermal Degradation: At elevated temperatures, long-chain fatty acids can undergo degradation. While saturated fatty acids are generally more stable than their unsaturated counterparts, high temperatures (e.g., 140-160°C for extended periods) can lead to cleavage of the carbon chain.[2] For 12-OXO, the ketone group can also influence thermal decomposition.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. The presence of a carbonyl (keto) group can make the molecule more susceptible to photochemical reactions.[3]
-
Hydrolytic Degradation (for derivatives): Derivatives such as esters (e.g., methyl 12-oxooctadecanoate) are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ester bond to yield the parent carboxylic acid and the corresponding alcohol.[4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution can significantly impact the stability of this compound. As a carboxylic acid, its ionization state is pH-dependent. At pH values above its pKa, it will exist predominantly in its carboxylate form, which can influence its solubility and reactivity. Extreme pH conditions (both acidic and basic) can catalyze the degradation of certain functional groups and should generally be avoided during long-term storage.[5] For ester derivatives, pH plays a crucial role in the rate of hydrolysis.
Q3: I am observing unexpected peaks in my chromatogram when analyzing my 12-OXO derivative. What could be the cause?
A3: Unexpected peaks are often indicative of degradation products or impurities from the synthesis. Common causes include:
-
Oxidation: The long hydrocarbon chain can be susceptible to oxidation, leading to the formation of smaller chain aldehydes, ketones, and carboxylic acids.
-
Hydrolysis of Derivatives: If you are working with an ester or amide derivative, the unexpected peaks could be the parent carboxylic acid (12-OXO) and the corresponding alcohol or amine.
-
Impurities from Synthesis: Residual starting materials or by-products from the synthesis of the 12-OXO derivative may be present. For example, if synthesized from 12-hydroxystearic acid, residual starting material could be a potential impurity.
A forced degradation study can help to systematically identify potential degradation products.[6]
Troubleshooting Guide: Common Experimental Issues
| Issue Encountered | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Compound Potency Over Time | Degradation of the 12-OXO derivative due to improper storage or handling. | Storage: Store the compound at or below -20°C in a tightly sealed container, protected from light. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).Handling: Prepare solutions fresh whenever possible. If stock solutions are necessary, store them at low temperatures and for a limited duration. Avoid repeated freeze-thaw cycles. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | Medium Stability: Assess the stability of your 12-OXO derivative in the specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2).pH Control: Ensure the pH of your assay medium is stable and within a range that does not promote degradation.[5] |
| Phase Separation or Precipitation in Formulations | Poor solubility of the 12-OXO derivative in the chosen solvent or formulation base. | Solvent Selection: Test the solubility in a range of biocompatible solvents. For aqueous-based formulations, consider the use of co-solvents or surfactants.Formulation Strategy: For poorly soluble derivatives, consider formulation approaches like microencapsulation to improve stability and dispersion.[7] |
| Discoloration of the Compound or Solution | Oxidative degradation or photolytic reactions. | Antioxidants: Incorporate a suitable antioxidant, such as butylated hydroxytoluene (BHT), into your formulation or solvent.[8]Light Protection: Handle the compound and its solutions under amber or light-blocking conditions. Use amber vials for storage.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][9][10][11][12]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent.
-
Place the vial in an oven at 80°C for 48 hours.
-
Reconstitute in methanol.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC, comparing to a control sample kept in the dark.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[9]
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (proportions to be optimized, e.g., 80:20:0.1 v/v/v). For MS compatibility, replace phosphoric acid with formic acid.[13] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for:
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products (using samples from the forced degradation study).
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Assess the reliability of the method with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
Protocol 3: Sample Preparation for LC-MS Analysis of this compound
Objective: To extract this compound from a biological matrix for LC-MS analysis.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., deuterated 12-OXO)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample, add a known amount of the internal standard.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 800 µL of chloroform and vortex for 30 seconds.
-
Add 400 µL of water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
This protocol is a general guideline and may need to be optimized for your specific application and matrix.[8]
Visualization of Concepts
Degradation Pathways of this compound Derivatives
Caption: Potential degradation pathways for a this compound ester derivative.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of a this compound derivative.
References
-
Thermal Degradation of Long Chain Fatty Acids. (2018). PubMed. [Link]
-
Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. [Link]
-
Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. (2020). PubMed. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (n.d.). Uni Wuppertal. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Efficient total synthesis of 12-oxo-PDA and OPC-8:0. (2005). PubMed. [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A. [Link]
-
Hydrolytic stability of synthetic ester lubricants. (2018). ResearchGate. [Link]
-
Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. (2021). ResearchGate. [Link]
-
Microencapsulation of Omega-3 fatty acids for enhancing their stability. (2019). FLEX. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. [Link]
-
The Essential Guide to Fatty Acid Analysis. (2024). Eurofins USA. [Link]
-
Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. (2017). ResearchGate. [Link]
-
Need to hydrolyze methyl esters but compound is water sensitive. (2023). Reddit. [Link]
-
Theoretical and kinetic study of the thermal decomposition mechanism of long chain aldehydes. (2015). ResearchGate. [Link]
-
Microencapsulation of omega-3 fatty acids: A review of microencapsulation and characterization methods. (2015). ResearchGate. [Link]
-
Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. (2016). ResearchGate. [Link]
-
Stability of aqueous solutions of ascorbate for basic research and for intravenous administration. (2019). PMC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). NIH. [Link]
-
Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2022). PMC. [Link]
-
Effect of Aqueous Phase pH on the Dynamic Interfacial Tension of Acidic Crude Oils and Myristic Acid in Dodecane. (2019). ResearchGate. [Link]
-
Fatty Acid and Aroma Profiles of Microencapsulated Olive Oils from Southeastern Anatolia: Effects of Cultivar Variations, Storage Time, and Wall Material Formulation. (2024). PMC. [Link]
-
Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). ResearchGate. [Link]
-
Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. (2024). MDPI. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PMC. [Link]
-
Oxidative Stability of Microencapsulated Fish Oil Powders Stabilized by Blends of Chitosan, Modified Starch, and Glucose. (2010). Journal of Agricultural and Food Chemistry. [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2017). ResearchGate. [Link]
-
Influence of pH and Water Content on the Type and Stability of Acidic Crude Oil Emulsions. (2010). ResearchGate. [Link]
-
Tips for practical HPLC analysis. (n.d.). Shimadzu. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Microencapsulation of omega-3 fatty acids: What it is, how it's made, and challenges in food technology. (2012). Neliti. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). PMC. [Link]
-
[Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018). PubMed. [Link]
-
An efficient HPLC-UV method for determination of tetrahydrocannabinol in oil. (2021). University of Malta. [Link]
-
Enhancing Esters Hydrolytic Stability and Biodegradability. (2020). Lubes'N'Greases. [Link]
-
12-Oxo-octadecanoic acid. (n.d.). CD Biosynsis. [Link]
Sources
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- 3. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Mitigating Matrix Effects in the Analysis of 12-oxo-C18:0
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 12-oxo-octadecanoic acid (12-oxo-C18:0, 12-KSA), a significant oxylipin involved in various physiological and pathological processes. Due to its low endogenous concentrations and the complexity of biological samples (e.g., plasma, serum, tissue homogenates), its accurate quantification via liquid chromatography-mass spectrometry (LC-MS) is frequently challenged by matrix effects. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects," and why are they a particular problem for 12-oxo-C18:0 analysis?
Answer: Matrix effects are alterations in the ionization efficiency of an analyte, such as 12-oxo-C18:0, caused by co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), the most common ionization technique for this type of analysis, the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. This process occurs in a series of steps within the ESI source, including droplet formation, solvent evaporation, and ultimately, ion emission.
The core issue is that the ESI process has a finite capacity. When complex biological samples are analyzed, endogenous components like phospholipids, salts, and proteins can co-extract and co-elute with your target analyte.[3][4] These components compete with 12-oxo-C18:0 for access to the droplet surface and for charge during the ionization process. This competition most often leads to ion suppression , a phenomenon where the analyte signal is significantly reduced, leading to poor sensitivity, inaccuracy, and high variability.[5]
12-oxo-C18:0, as an oxylipin, is especially vulnerable because:
-
Low Abundance: It is often present at very low physiological concentrations, so even minor signal suppression can push its response below the limit of quantification (LOQ).[6][7]
-
Co-elution with Phospholipids: In typical reversed-phase chromatography, 12-oxo-C18:0 can elute in the same region as abundant glycerophospholipids, which are a primary cause of ion suppression in plasma and tissue extracts.[3]
Q2: How can I quantitatively assess if my 12-oxo-C18:0 signal is being suppressed by the matrix?
Answer: Visual inspection of chromatograms is not sufficient to detect ion suppression. The "gold standard" method is the post-extraction spike assessment , which allows you to calculate a quantitative Matrix Factor (MF).[2][8] This experiment isolates the effect of the matrix on the analyte signal from the efficiency of the extraction process itself.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your analytical standard of 12-oxo-C18:0 and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from a source known to be free of the analyte) through your entire sample preparation workflow (e.g., extraction, cleanup).
-
Set C (Post-Spiked Matrix): Take the processed blank matrix extract from Set B and spike it with the same amount of 12-oxo-C18:0 and IS as in Set A.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS. The Matrix Factor is calculated using the peak areas from Set A and Set C.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | MF = (Peak Area in Set C) / (Peak Area in Set A) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| IS-Normalized MF | MF_IS = (MF of Analyte) / (MF of Internal Standard) | MF_IS ≈ 1: The IS effectively compensates for the matrix effect.MF_IS ≠ 1: The IS is not tracking the analyte's behavior. |
A successful assay should ideally have an IS-Normalized MF between 0.8 and 1.2.[2] This quantitative assessment is crucial during method development to validate your chosen sample preparation and chromatographic strategy.
Q3: What are the primary strategies to reduce or eliminate matrix effects for 12-oxo-C18:0?
Answer: A multi-faceted approach is the most effective way to combat matrix effects. The strategies can be grouped into three core areas, which should be optimized in a logical sequence.
-
Efficient Sample Preparation: The primary goal is to physically remove interfering matrix components before the sample is injected into the LC-MS system. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[8][9][10]
-
Optimized Chromatographic Separation: If interfering components cannot be completely removed, chromatography can be used to separate them in time from the elution of 12-oxo-C18:0.[5][8]
-
Correction with an Ideal Internal Standard: Using a stable isotope-labeled (SIL) internal standard is the ultimate safety net. It experiences the same matrix effects as the analyte, allowing for reliable mathematical correction of signal variability.[11][12][13]
Q4: Which sample preparation technique is most effective for 12-oxo-C18:0 from a complex matrix like plasma?
Answer: The choice of sample preparation is a trade-off between cleanliness, recovery, and throughput. For oxylipins like 12-oxo-C18:0, Solid-Phase Extraction (SPE) is highly recommended as the most effective technique for removing phospholipids and other major interferences.[6][7][14][15]
| Technique | Principle | Pros | Cons | Recommendation for 12-oxo-C18:0 |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile, methanol). | Fast, simple, inexpensive. | Very dirty extracts. High levels of phospholipids and salts remain in the supernatant.[10] | Not recommended. Leads to significant matrix effects and rapid fouling of the LC-MS system. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Cleaner than PPT. Can be tailored by adjusting solvent polarity and pH.[4][16] | Can be labor-intensive, may have lower recovery for certain lipids, uses large solvent volumes. | Good. A viable option, often using a methyl-tert-butyl ether (MTBE) based system.[17][18] Can be combined with SPE for maximum cleanup.[9] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent cleanup. Highly selective for classes of compounds (e.g., oxylipins).[6][14] High recovery and concentration factor. | Requires method development (sorbent, wash/elute solvents). Can be more expensive. | Highly Recommended. Polymeric reversed-phase (e.g., Waters Oasis HLB) or mixed-mode anion exchange cartridges are very effective.[7][14][19] |
This protocol is a starting point and should be optimized for your specific application. It is based on common methods for oxylipin analysis.[7][19]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an antioxidant (e.g., BHT) and the stable isotope-labeled internal standard.
-
Add 400 µL of cold methanol to precipitate proteins. Vortex and centrifuge at high speed for 10 min at 4°C.
-
Collect the supernatant and dilute it with at least 10 volumes of acidified water (e.g., 0.1% formic acid) to ensure analyte retention on the SPE sorbent.
-
-
SPE Cartridge Steps (e.g., using a Waters Oasis HLB 30 mg cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Slowly load the diluted supernatant onto the cartridge.
-
Wash: Pass 1 mL of 10-15% aqueous methanol to wash away polar interferences like salts.
-
Elute: Elute the 12-oxo-C18:0 and other lipids with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
-
Q5: What is the best internal standard for 12-oxo-C18:0, and why is it so critical?
Answer: The single most important factor for achieving accurate and precise quantification in the face of unavoidable matrix effects is the use of a proper internal standard (IS).
The "gold standard" is a stable isotope-labeled (SIL) internal standard , such as 12-oxo-octadecanoic-d4 acid .[8][12][13]
Why is a SIL-IS superior? A SIL-IS is chemically identical to the analyte, with the only difference being a slight increase in mass due to the replacement of some atoms (e.g., ¹H with ²H, or ¹²C with ¹³C). This near-identical chemical nature ensures that it:
-
Behaves identically during sample preparation: It has the same extraction recovery and SPE retention/elution profile as the analyte.
-
Co-elutes chromatographically: It has the same retention time as the analyte.
-
Experiences identical ionization suppression or enhancement: Because it elutes at the exact same time and has the same physicochemical properties, it is affected by the matrix in precisely the same way as the analyte.[11]
By measuring the peak area ratio of the analyte to the SIL-IS, any signal suppression is effectively cancelled out, leading to highly accurate and precise results. Using a different fatty acid, like nonadecanoic acid (C19:0), as an "analog" internal standard is a compromise, as its slightly different properties may cause it to elute at a different time and experience different levels of matrix effects.[20]
Q6: Can chemical derivatization help improve my 12-oxo-C18:0 signal and reduce matrix effects?
Answer: Yes, chemical derivatization can be a powerful strategy, particularly if you are struggling with sensitivity.[21] 12-oxo-C18:0 has two functional groups that can be targeted: the carboxylic acid and the ketone.
Why Derivatize?
-
Improved Ionization Efficiency: Fatty acids often show modest ionization in negative ESI mode, and the acidic mobile phases needed for good chromatography can suppress this ionization further.[21][22] Derivatization can add a "charge tag"—often a permanently positive quaternary amine group—to the carboxylic acid. This allows for analysis in positive ion mode, which is often more robust and can increase sensitivity by orders of magnitude.[22][23]
-
Shifting Chromatographic Retention: Derivatization changes the polarity of the molecule, which can shift its retention time away from interfering matrix components.
-
Enhanced Stability: Some derivatization agents can stabilize reactive groups, although this is less of a concern for the keto group on 12-oxo-C18:0 compared to other carbonyls.[24][25]
Potential Derivatization Reagents:
-
For the Carboxylic Acid: Reagents like 2-picolylamine or those that create 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives are designed to add a permanent positive charge for highly sensitive positive mode LC-MS analysis.[22][26]
-
For the Ketone Group: Reagents like Girard's Reagent T or 2-hydrazinoquinoline can be used to tag the keto group, which also improves ionization and provides unique fragmentation patterns for identification.[24][26]
Consideration: Derivatization adds an extra step to your workflow and requires careful optimization to ensure the reaction goes to completion. However, for challenging low-level quantification, the dramatic increase in sensitivity can be well worth the effort.
References
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Šarkanj, B., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of the most commonly used types of solid-phase extraction (SPE) phases for oxylipin extraction. ResearchGate. Retrieved from [Link]
-
Xue, Y. J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Retrieved from [Link]
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Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Retrieved from [Link]
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Bio-protocol. (2018). Solid phase extraction. Bio-protocol. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Journal of Lipid Research. Retrieved from [Link]
-
Ulmer, C. Z., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research. Retrieved from [Link]
-
Wolferweber, M., et al. (2019). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]
-
Tache, F., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Scientific Reports. Retrieved from [Link]
-
Correa, D. N., et al. (2009). Mass spectrometric imaging of lipids using desorption electrospray ionization. Chemistry and Physics of Lipids. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Schneiter, R., et al. (1999). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes. The Journal of Cell Biology. Retrieved from [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Retrieved from [Link]
-
Schebb, N. H., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Prostaglandins, Leukotrienes and Essential Fatty Acids. Retrieved from [Link]
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Klett, E. L., et al. (2021). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Progress in Lipid Research. Retrieved from [Link]
-
Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry. Retrieved from [Link]
-
Han, J., & Liu, T. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Retrieved from [Link]
-
MDPI. (2018). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites. Retrieved from [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Van Meulebroek, L., et al. (2023). Selective ionization of oxidized lipid species using different solvent additives in flow injection mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
MDPI. (2023). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2015). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Request PDF. Retrieved from [Link]
-
Furey, A., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]
-
Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]
-
Mei, H. (2006). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]
-
Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 12-Hydroxystearic acid. PubChem. Retrieved from [Link]
-
Blair, I. A. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. Retrieved from [Link]
-
Johnson, W., et al. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
-
Van Meulebroek, L., et al. (2023). Selective ionization of oxidized lipid species using different solvent additives in flow injection mass spectrometry. ResearchGate. Retrieved from [Link]
-
Wang, M., et al. (2021). Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Hiltunen, R., et al. (2020). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. MethodsX. Retrieved from [Link]
-
Semantic Scholar. (2014). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Semantic Scholar. Retrieved from [Link]
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Best practices for handling and storing 12-Ketostearic acid
Technical Support Center: 12-Ketostearic Acid
Welcome to the technical support guide for 12-Ketostearic Acid (12-KSA). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-tested guidance on the optimal handling, storage, and troubleshooting for this compound. Our approach moves beyond simple protocols to explain the scientific reasoning behind each recommendation, ensuring experimental success and data integrity.
Part 1: Foundational Knowledge & Safety
This section addresses the most common initial questions regarding the fundamental properties and safety precautions for 12-Ketostearic Acid.
Q1: What are the basic physicochemical properties of 12-Ketostearic Acid?
A1: Understanding the fundamental properties of 12-Ketostearic Acid (CAS No: 925-44-0) is critical for its proper use.[1][2] It is a saturated oxo fatty acid.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 925-44-0 | [1][2] |
| Molecular Formula | C₁₈H₃₄O₃ | [1][2] |
| Molecular Weight | 298.5 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | 12-oxooctadecanoic acid | [2] |
| Common Synonyms | 12-keto Octadecanoic Acid, 12-oxo C18:0 | [1] |
Q2: What are the primary safety concerns and required personal protective equipment (PPE) when handling 12-Ketostearic Acid?
A2: While 12-Ketostearic Acid is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practices are essential.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Core Recommendation: Always handle 12-KSA in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulate matter.
-
PPE: Standard PPE is required: a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
First Aid:
-
Skin Contact: The product is generally not considered a skin irritant.[3] However, should contact occur, wash the affected area with soap and water.[4]
-
Eye Contact: Rinse eyes for several minutes with running water.[3]
-
Inhalation: Move to fresh air. If any symptoms of respiratory irritation occur, consult a physician.[3]
-
Ingestion: If symptoms persist after ingestion, seek medical advice.[3]
-
Part 2: Solution Preparation and Handling
Properly preparing solutions is paramount for reproducible experimental results. This section provides detailed protocols and explains the rationale.
Q3: What is the recommended solvent for dissolving 12-Ketostearic Acid?
A3: 12-Ketostearic Acid is soluble in chloroform.[1][5] This is the recommended solvent for preparing primary stock solutions. Due to its lipophilic nature, it is poorly soluble in aqueous solutions.
Q4: Can you provide a step-by-step protocol for preparing a 10 mM stock solution?
A4: Certainly. The following protocol is designed to ensure accurate concentration and stability of the stock solution.
Experimental Protocol: Preparation of 10 mM 12-KSA Stock Solution
-
Pre-weighing Preparation: Allow the vial of solid 12-KSA to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound, which can affect weight accuracy and compound stability.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of 12-KSA (e.g., for 1 mL of a 10 mM solution, you would need 0.2985 mg).
-
Solvent Addition: Add the calculated volume of anhydrous chloroform to the tube. For example, add 1 mL of chloroform for 0.2985 mg of 12-KSA. Using an anhydrous solvent is critical to minimize the risk of hydrolysis.
-
Solubilization: Vortex the solution for 30-60 seconds. If necessary, brief sonication in a water bath can be used to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Immediately after preparation, cap the vial tightly, seal with parafilm to prevent solvent evaporation, and proceed to the storage recommendations in Part 3.
Q5: My 12-KSA stock solution precipitates when I add it to my aqueous cell culture media or buffer. How can I fix this?
A5: This is a common and expected issue when introducing a highly lipophilic compound into an aqueous system. The low water solubility of 12-KSA causes it to crash out of solution.
-
Expert Insight: The key is to keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <0.5%) while ensuring the compound remains solubilized. You may need to use a more water-miscible co-solvent for the final dilution steps.
-
Troubleshooting Steps:
-
Intermediate Dilution: Prepare an intermediate dilution of your chloroform stock in a more water-miscible solvent like DMSO or ethanol. Note: Test the solubility of 12-KSA in these solvents first with a small amount.
-
Serial Dilution: Perform serial dilutions in your final aqueous medium. Add the 12-KSA solution to the buffer/media dropwise while vortexing or stirring to aid dispersion and prevent localized high concentrations that lead to precipitation.
-
Use of a Carrier: For in vivo or complex in vitro systems, formulating 12-KSA with a carrier like bovine serum albumin (BSA) can enhance its stability and delivery in aqueous environments.
-
Part 3: Storage and Stability
The long-term integrity of your compound depends entirely on proper storage. Incorrect storage is a frequent source of experimental variability.
Q6: What are the correct storage conditions for 12-Ketostearic Acid in its solid form?
A6: For long-term stability, solid 12-Ketostearic Acid should be stored at -20°C .[6] The container should be tightly sealed to protect it from moisture.
Q7: How should I store the chloroform stock solution of 12-KSA?
A7: Stock solutions should also be stored at -20°C .[6] It is crucial to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and lead to solvent evaporation, thereby altering the concentration over time.
Q8: Why is -20°C storage recommended? What kind of degradation can occur?
A8: The recommendation for -20°C storage is based on general principles for preserving the stability of fatty acids and keto acids. While 12-KSA is a stable molecule, potential degradation pathways include:
-
Oxidation: The aliphatic chain can be susceptible to oxidation over long periods, especially if exposed to air and light at higher temperatures.
-
Keto-enol Tautomerism: The ketone group can potentially undergo reactions, and low temperatures slow down all chemical reactions, preserving the compound's structure.
-
Hydrolysis (for solutions): If non-anhydrous solvents are used, the carboxylic acid can undergo reactions. Low temperatures reduce the rate of such reactions.
The flowchart below outlines the decision-making process for proper handling and storage.
Caption: Decision workflow for handling and storage of 12-KSA.
Part 4: Troubleshooting Guide
Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting common problems.
Q9: My experimental results are inconsistent. How do I determine if my 12-Ketostearic Acid is the problem?
A9: Inconsistent results can stem from compound degradation, incorrect concentration, or precipitation. The following diagnostic workflow can help you pinpoint the issue.
Caption: Diagnostic workflow for troubleshooting inconsistent results.
-
Step 1: Check for Precipitation. Visually inspect your final assay plate or tube. Any cloudiness or visible particulates indicate the compound has fallen out of solution. Refer back to Q5 for remediation.
-
Step 2: Review Storage History. If there is no precipitation, verify the storage conditions of both the solid material and the stock solution. Was it left on the bench? Was it stored at 4°C instead of -20°C? Exposure to higher temperatures, light, and air can accelerate degradation.
-
Step 3: Evaluate Stock Solution Age and Handling. An old stock solution, or one that has undergone many freeze-thaw cycles, is a prime suspect. Solvent evaporation can lead to a higher-than-expected concentration, while repeated temperature cycling can cause degradation. If in doubt, prepare a fresh stock solution from the solid material.
-
Step 4: Analytical Confirmation (Advanced). For definitive confirmation, techniques like LC-MS can be used to check the purity and identity of the compound in your stock solution compared to a freshly prepared standard.
References
-
12-Oxostearic acid, methyl ester - ChemBK. (2024). Retrieved from [Link]
-
Safety data sheet - 12-hydroxystearic acid. (2011). Penpet Petrochemical Trading GmbH. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET - 12-Hydroxystearic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 12-Oxooctadecanoic Acid
Welcome to the technical support center for the synthesis of 12-oxooctadecanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure your protocols are robust and self-validating.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable keto fatty acid, can be approached through two primary routes: chemical synthesis and biocatalytic transformation. Each methodology presents a unique set of challenges and optimization opportunities. This guide will address common issues encountered in both approaches.
Chemical synthesis typically involves the oxidation of a hydroxylated precursor, most commonly ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), which is abundantly available from castor oil.[1][2] The key transformation is the selective oxidation of the secondary alcohol at the C12 position to a ketone.[3][4]
Biocatalytic synthesis offers a "greener" alternative, employing enzymes such as lipoxygenases, hydroperoxide lyases, or cytochrome P450 monooxygenases to introduce the keto functionality.[5][6] These methods can offer high specificity but often require careful optimization of reaction conditions and enzyme stability.
Below is a high-level overview of the common synthetic workflows:
Caption: High-level overview of chemical and biocatalytic synthesis routes.
II. Troubleshooting Chemical Synthesis
Chemical synthesis of this compound is a robust method, but achieving high yields requires careful attention to the oxidation step and subsequent purification.
FAQ 1: My oxidation of ricinoleic acid is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Low yields in the oxidation of secondary alcohols are a common issue. The primary culprits are often incomplete reaction, over-oxidation (cleavage of the carbon chain), or the formation of side products.[7]
Underlying Causes and Solutions:
-
Choice of Oxidizing Agent: The strength and selectivity of your oxidizing agent are critical. Strong, non-selective oxidants like potassium permanganate can lead to cleavage of the carbon-carbon double bond present in ricinoleic acid or over-oxidation.[4] Milder, more selective reagents are generally preferred for this transformation.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Issues |
| Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temp | Mild, high selectivity for alcohols, avoids harsh acids.[4] | Stoichiometric amounts needed, can be expensive. |
| Chromic Acid (Jones Reagent) | Acetone, 0°C to Room Temp | Powerful and often effective. | Acidic conditions can cause side reactions, Cr(VI) is toxic.[3] |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp | Milder than Jones reagent, good for preventing over-oxidation.[3][7] | Stoichiometric, Cr(VI) toxicity. |
-
Reaction Conditions:
-
Temperature: Many oxidation reactions are exothermic. Running the reaction at too high a temperature can promote side reactions. It is often beneficial to add the oxidizing agent at a lower temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.
-
Anhydrous Conditions: Water can interfere with certain oxidizing agents, such as DMP and PCC, leading to lower yields. Ensure your glassware is thoroughly dried and use anhydrous solvents.[7]
-
Troubleshooting Protocol: Improving Yield with Dess-Martin Periodinane
-
Preparation: Thoroughly flame-dry a round-bottom flask under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Dissolve your ricinoleic acid starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Oxidant Addition: In a separate flask, dissolve 1.1 to 1.5 equivalents of Dess-Martin periodinane in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred ricinoleic acid solution at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid byproducts dissolve.
-
Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Sources
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- 7. Khan Academy [khanacademy.org]
Validation & Comparative
A Researcher's Guide to the Robust Validation of 12-Ketostearic Acid in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid metabolites are paramount for unraveling complex biological processes and identifying potential therapeutic targets. 12-Ketostearic acid (12-KSA), a saturated oxo fatty acid, is emerging as a molecule of interest in various physiological and pathological contexts.[1][2] Its structural similarity to other fatty acids and typically low endogenous concentrations necessitate highly specific and sensitive analytical methods for its validation in complex biological matrices like plasma, serum, and tissues.[3]
This guide provides an in-depth comparison of the primary analytical methodologies for validating the presence of 12-KSA. It is designed to equip you with the technical knowledge and practical insights required to select and implement the most appropriate method for your research needs, ensuring data integrity and analytical confidence.
The Biochemical Significance of 12-Ketostearic Acid
12-KSA is a metabolite of ricinoleic acid, a major component of castor oil.[1][4] While its biological roles are still under active investigation, its precursor, 12-hydroxystearic acid (12-HSA), has been shown to modulate the skin's innate immune response and stimulate collagen synthesis.[5][6][7] Given that 12-KSA is formed by the oxidation of 12-HSA, understanding its distribution and concentration in biological systems is crucial for elucidating the full spectrum of this metabolic pathway.[4] The potential for 12-KSA to serve as a biomarker in various disease states, including metabolic disorders and inflammatory conditions, further underscores the need for reliable analytical validation.[8][9][10]
Comparative Analysis of Analytical Methodologies
The two predominant techniques for the quantitative analysis of 12-KSA and other lipid metabolites in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and presents specific challenges that must be considered in the context of the research question and available resources.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Sensitivity | High, often in the picogram range. | Very high, often in the femtogram to picogram range.[3] |
| Specificity | High, based on retention time and mass fragmentation patterns. | Extremely high, based on precursor/product ion transitions (MRM).[3] |
| Sample Derivatization | Mandatory to increase volatility and thermal stability. | Often not required, but can be used to improve ionization efficiency.[11][12] |
| Throughput | Moderate, limited by longer run times and sample preparation. | High, with rapid chromatographic separations and efficient sample preparation.[13][14] |
| Matrix Effects | Generally lower due to extensive sample cleanup and derivatization. | Can be significant, requiring careful method development and internal standards.[3] |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
In-Depth Look: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of low-abundance lipids like 12-KSA in biological matrices.[3][15] Its exceptional sensitivity and selectivity are derived from the coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based identification and quantification. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of a target analyte even in the presence of a complex mixture of other compounds.[11]
Caption: LC-MS/MS workflow for 12-KSA quantification.
1. Sample Preparation (Solid-Phase Extraction)
-
Rationale: This step is crucial for removing proteins and other interfering substances from the plasma that can suppress the ionization of 12-KSA and damage the analytical column.[16] A mixed-mode solid-phase extraction (SPE) is highly effective for isolating acidic compounds like 12-KSA.
-
Procedure:
-
To 100 µL of human plasma, add an internal standard (e.g., 12-KSA-d4) to correct for analyte loss during sample processing.
-
Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Condition an Oasis MAX µElution SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with 600 µL of water, followed by 600 µL of methanol to remove polar and non-polar interferences, respectively.
-
Elute 12-KSA with 30 µL of 50:50 acetonitrile:isopropanol with 5% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography on a C18 column provides excellent separation of fatty acids.[17] Electrospray ionization (ESI) in negative mode is typically used for the analysis of acidic molecules.[17]
-
Parameters:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 12-KSA and its internal standard.
-
3. Method Validation
-
Rationale: To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[3][18][19]
-
Key Validation Parameters:
-
Specificity and Selectivity: Assess the ability to differentiate 12-KSA from other matrix components.[3]
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.[3]
-
Accuracy and Precision: Evaluate the closeness of the measured value to the true value and the degree of scatter in the measurements.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.[3]
-
Recovery: The efficiency of the extraction process.[3]
-
Matrix Effect: The influence of co-eluting matrix components on ionization.[3]
-
Stability: The stability of 12-KSA under various storage and handling conditions.[3]
-
In-Depth Look: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity.[20] However, the non-volatile nature of 12-KSA necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[21]
Caption: GC-MS workflow for 12-KSA analysis.
1. Sample Preparation and Derivatization
-
Rationale: A robust lipid extraction is necessary to isolate 12-KSA from the tissue matrix. Derivatization, typically through silylation, replaces active hydrogens with nonpolar trimethylsilyl (TMS) groups, increasing volatility.[21]
-
Procedure:
-
Homogenize approximately 50 mg of tissue in a chloroform:methanol (2:1, v/v) solution.
-
Perform a Folch extraction to isolate the total lipid fraction.
-
Evaporate the organic solvent under nitrogen.
-
To the dried lipid extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes to form the TMS-ester of 12-KSA.[21]
-
2. GC-MS Analysis
-
Rationale: A non-polar capillary column is typically used for the separation of fatty acid methyl esters or TMS derivatives. Electron ionization (EI) provides reproducible fragmentation patterns for compound identification.
-
Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Conclusion: Selecting the Optimal Method
The choice between LC-MS/MS and GC-MS for the validation of 12-Ketostearic acid will ultimately depend on the specific requirements of your research.
-
For high-throughput screening and studies demanding the utmost sensitivity and specificity, LC-MS/MS is the superior choice. Its ability to analyze samples with minimal cleanup and without the need for derivatization makes it a more efficient and robust platform for quantitative biomarker analysis.[3][11][13]
-
GC-MS remains a viable and cost-effective alternative, particularly for targeted investigations where high-throughput is not a primary concern. When coupled with appropriate derivatization and sample preparation, GC-MS can provide reliable and accurate quantification of 12-KSA.
By carefully considering the principles, advantages, and practical considerations outlined in this guide, researchers can confidently select and implement a validated analytical method for 12-Ketostearic acid, ensuring the generation of high-quality, reproducible data that will advance our understanding of its role in health and disease.
References
- BenchChem. (2025). Method Validation for 12-Ketooleic Acid Analysis. Technical Support Center.
- BenchChem. (2025). Quantification of 12-Hydroxystearic Acid in Human Plasma using a Validated LC-MS/MS Method with a Deuterated I.
- Kim, J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Science and Technology.
- BenchChem. (2025). Comparison of 12-Hydroxystearic acid and its precursor ricinoleic acid in biological systems.
- Cox, H. L. (1939). Alkyl 12-ketostearate. U.S.
- Thermo Fisher Scientific. (n.d.).
- Chiu, H. H., et al. (2020). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Journal of Food and Drug Analysis, 28(1), 60-73.
- Cayman Chemical. (n.d.). 12-oxo Stearic Acid.
- National Center for Biotechnology Information. (n.d.). 12-oxooctadecanoic acid. PubChem Compound Summary.
- Zhang, X., et al. (2023). Metabolomics Reveals Molecular Signatures for Psoriasis Biomarkers and Drug Targets Discovery.
- Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
- Yang, J., et al. (2019). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments, (147), e59421.
- Sun, Q., et al. (2016). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 12(4), 62.
- Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2023).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Chan, C., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Molecules, 27(17), 5693.
- Bibel, M. (2025).
- U.S. Food and Drug Administration. (2024).
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 12-Hydroxystearic Acid (12-HSA) in Preclinical Tissue Samples.
- Watson, P., et al. (2018). Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. International Journal of Cosmetic Science, 40(5), 444-451.
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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for 12-Oxo Fatty Acids
This guide provides an in-depth comparison of the primary analytical techniques for 12-oxo fatty acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for the cross-validation of these methods, ensuring the generation of trustworthy and reproducible data.
The Biological Significance of 12-Oxo Fatty Acids and Their Precursors
To appreciate the importance of robust analytical methods, we must first understand the biological context of 12-oxo fatty acids. These molecules are typically formed from their hydroxyl precursors, such as 12-hydroxyeicosatetraenoic acid (12-HETE), a major product of arachidonic acid metabolism via the 12-LOX enzyme.[1][2] 12-HETE is a pleiotropic signaling molecule that exerts its effects through various pathways, including the activation of protein kinase C (PKC), extracellular-regulated protein kinase (ERK1/2), and the PI3K/Akt pathway.[3][4] These signaling cascades are crucial in mediating cellular processes like migration, proliferation, and survival.[3][4]
The conversion of 12-HETE to 12-oxo-ETE represents a further step in the metabolic cascade, and the resulting oxo-fatty acid may possess distinct biological activities. Given this intricate signaling network, the ability to differentiate and accurately quantify both the precursor (12-HETE) and the product (12-oxo-ETE) is essential for a complete understanding of their roles in health and disease.
Figure 1: Simplified signaling pathway of 12-HETE, the precursor to 12-oxo-ETE.
Comparative Overview of Analytical Methodologies
The choice of an analytical method for 12-oxo fatty acids is a critical decision, with each technique offering a unique balance of specificity, sensitivity, throughput, and complexity. A head-to-head comparison in the literature is scarce, reflecting the current consensus that LC-MS/MS is often the most suitable method for these types of analytes.[1][4] However, understanding the principles and performance of each is crucial for selecting the right tool and for cross-validation purposes.
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Specificity | Very High (based on retention time and mass-to-charge ratio) | High (based on retention time and fragmentation pattern) | Moderate to High (dependent on antibody cross-reactivity) |
| Sensitivity | Very High (pg/mL to fg/mL) | High (pg/mL) | High (pg/mL to ng/mL) |
| Derivatization | Not required | Mandatory (increases volatility) | Not required |
| Throughput | Moderate to High | Low to Moderate | High |
| Multiplexing | Excellent (can measure multiple analytes simultaneously) | Moderate | Limited |
| Development Cost | High (instrumentation) | High (instrumentation) | Moderate (kit purchase or antibody development) |
| Cost per Sample | Moderate | Moderate to High | Low to Moderate |
Table 1: Qualitative Comparison of Analytical Methods for 12-Oxo Fatty Acids.
Experimental Workflows and Protocols
A self-validating system is one where the experimental workflow is designed to minimize variability and includes appropriate quality controls. Below are detailed protocols for each methodology, structured to ensure robustness and reproducibility.
Figure 2: Comparative experimental workflows for the analysis of 12-oxo fatty acids.
Protocol 1: LC-MS/MS Analysis of 12-Oxo-ETE
This method is considered the gold standard due to its high sensitivity and specificity, allowing for the direct measurement of the analyte without derivatization.[5]
1. Sample Preparation (Solid-Phase Extraction): a. To 1 mL of plasma, add an antioxidant (e.g., BHT) and an internal standard (e.g., 12-oxo-ETE-d8). b. Acidify the sample to pH 3.5 with 0.1 M HCl. c. Condition a C18 SPE cartridge with methanol followed by acidified water. d. Load the sample onto the cartridge. e. Wash the cartridge with acidified water, followed by hexane to remove non-polar lipids. f. Elute the 12-oxo-ETE with ethyl acetate. g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% formic acid).
2. LC-MS/MS Conditions: a. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 10 µL. g. MS Detection: Negative ion electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
- MRM Transition for 12-oxo-ETE: Monitor the transition from the precursor ion (m/z 317.2) to a specific product ion.
- MRM Transition for Internal Standard: Monitor the corresponding transition for the deuterated standard.
Protocol 2: GC-MS Analysis of 12-Oxo-ETE
This classic technique requires derivatization to make the analyte volatile but can offer excellent chromatographic resolution.[6][7]
1. Sample Preparation and Derivatization: a. Extract lipids from the sample using a liquid-liquid extraction method (e.g., Folch or Bligh-Dyer). b. Add an internal standard (e.g., a stable isotope-labeled analog). c. Evaporate the organic phase to dryness. d. Derivatization with Pentafluorobenzyl Bromide (PFBBr): i. To the dried extract, add 50 µL of a 1% solution of PFBBr in acetonitrile and 50 µL of a 1% solution of diisopropylethylamine in acetonitrile.[8] ii. Incubate at room temperature for 30 minutes. iii. Evaporate the reagents under nitrogen and reconstitute the PFB-ester derivative in isooctane for injection.
2. GC-MS Conditions: a. Column: A low-polarity capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm). b. Carrier Gas: Helium. c. Injection: Splitless mode at 250°C. d. Oven Program: Start at 150°C, ramp to 300°C at 10°C/min. e. MS Detection: Negative Chemical Ionization (NCI) mode.
- Monitor the [M-PFB]⁻ ion (the molecule minus the pentafluorobenzyl group).
Protocol 3: Immunoassay (ELISA) for 12-HETE (as a proxy for 12-oxo-ETE pathway activity)
As of early 2026, commercially available ELISA kits specifically for 12-oxo-ETE are not common. However, kits for its precursor, 12-HETE, are available and can be used to assess the activity of the 12-LOX pathway.[9][10] These assays are typically in a competitive format.
1. Principle of Competitive ELISA: The 12-HETE in the sample competes with a fixed amount of enzyme-labeled 12-HETE for binding to a limited number of anti-12-HETE antibody sites coated on the microplate. The amount of enzyme-labeled 12-HETE that binds is inversely proportional to the concentration of 12-HETE in the sample.
2. Assay Procedure (General): a. Prepare standards and samples. Dilute samples as necessary. b. Add standards and samples to the wells of the antibody-coated microplate. c. Add the enzyme-conjugated 12-HETE to each well. d. Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate to allow for color development. g. Add a stop solution to terminate the reaction. h. Read the absorbance at the appropriate wavelength (e.g., 450 nm). i. Calculate the 12-HETE concentration by comparing the sample absorbance to the standard curve.
Cross-Validation: Bridging the Methodologies
When data is generated using different analytical methods, either within the same study or across different laboratories, a formal cross-validation is essential to ensure the comparability and integrity of the results.[11][12] The objective is to demonstrate that the different methods provide equivalent quantitative data.
Figure 3: Logical workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol:
-
Sample Selection: Select a minimum of 20 incurred samples (i.e., actual study samples) that span the quantitative range of the assays.
-
Analysis: Analyze these samples using both the primary method (e.g., LC-MS/MS) and the comparator method (e.g., GC-MS).
-
Data Evaluation:
-
Calculate the percentage difference for each sample: [(Comparator Value - Primary Value) / Mean Value] * 100.
-
The mean percentage difference should not exceed ±20% for at least 67% of the samples.
-
-
Documentation: Document the entire process, including the acceptance criteria, the results of the comparison, and any investigations into discrepancies.
Conclusion and Recommendations
The quantification of 12-oxo fatty acids is a challenging but critical task in lipidomics research.
-
LC-MS/MS stands out as the most powerful and versatile technique, offering high specificity and sensitivity without the need for derivatization. It is the recommended primary method for quantitative analysis.
-
GC-MS remains a viable, high-resolution alternative, particularly if an LC-MS/MS system is not available. However, the mandatory and often complex derivatization step adds time and potential variability to the workflow.
-
Immunoassays (ELISA) , while high-throughput and cost-effective, currently lack specific kits for 12-oxo-ETE. Their use is limited to measuring precursor molecules like 12-HETE, which can provide valuable information on pathway activity but is not a direct measure of the 12-oxo metabolite.
References
- Nie, D., et al. (2000). 12(S)
- Chen, Y., et al. (2017). 12-Lipoxygenase and 12-hydroxyeicosatetraenoic acid regulate hypoxic angiogenesis and survival of pulmonary artery endothelial cells via PI3K/Akt pathway. American Journal of Physiology-Cell Physiology.
- Ye, D., et al. (2020). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Pharmacology & Therapeutics.
- Tsikas, D. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion.
- Murphy, R. C., et al. (2011). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Enzymology.
- BenchChem. (2025). A Head-to-Head Comparison of GC-MS and LC-MS for the Analysis of 12-OAHSA. BenchChem Technical Guides.
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Cyberlipid. (n.d.). Keto fatty acids. Retrieved from [Link]
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Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
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MSU Mass Spectrometry Core. (2019). Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. Retrieved from [Link]
- Tsikas, D. (2021). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine.
- Hayes, E. C., et al. (1983). Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins. Journal of Immunological Methods.
- Liu, X., et al. (2022). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods.
- Hachey, D. L., et al. (1991). Isotopic determination of organic keto acid pentafluorobenzyl esters in biological fluids by negative chemical ionization gas chromatography/mass spectrometry. Analytical Chemistry.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison and cross-validation of quantified lipid concentrations. Retrieved from [Link]
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Sonomed Inc. (n.d.). 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit. Retrieved from [Link]
- Macit, M., et al. (2019).
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Orbigen. (2025). Understanding Human 12-Hydroxyeicosatetraenoic Acid (12-HETE) and Its Detection Using ELISA Kits. Retrieved from [Link]
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A Head-to-Head Comparison of 12-Oxooctadecanoic Acid and 9-oxo-octadecadienoic Acid in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive lipids, oxo-fatty acids are gaining prominence for their diverse biological activities, including potent cytotoxic effects against cancer cells. This guide provides a detailed comparison of two such molecules: the saturated 12-Oxooctadecanoic acid (12-oxo-ODA) and the unsaturated 9-oxo-octadecadienoic acid (9-oxo-ODE). By examining their structural differences, cytotoxic potential, and mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs.
Introduction to the Contenders: Structure and Origin
This compound (12-oxo-ODA) , also known as 12-ketostearic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the 12th carbon position. As a saturated oxo fatty acid (SOFA), it is part of a class of lipids that are now being recognized for their potential as endogenous bioactive molecules.
9-oxo-octadecadienoic acid (9-oxo-ODE) is an 18-carbon unsaturated fatty acid, distinguished by a ketone group at the 9th position and two double bonds. It is a naturally occurring oxidized metabolite of linoleic acid found in various plant sources, such as eggplant calyx and tomatoes.[1][2] Its presence in edible plants has spurred investigations into its therapeutic properties.
| Feature | This compound (12-oxo-ODA) | 9-oxo-octadecadienoic acid (9-oxo-ODE) |
| Chemical Structure | Saturated 18-carbon chain with a ketone group at C12 | Unsaturated 18-carbon chain with a ketone group at C9 and two double bonds |
| Synonyms | 12-ketostearic acid, 12-oxostearic acid | 9-keto-octadecadienoic acid |
| Natural Occurrence | Identified as an endogenous bioactive lipid | Found in eggplant calyx and tomatoes[1][2] |
Assessing Cytotoxicity: A Standardized Experimental Workflow
To objectively compare the cytotoxic potential of 12-oxo-ODA and 9-oxo-ODE, a standardized in vitro cytotoxicity assay is essential. The following section details a comprehensive protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.
1. Cell Culture and Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.
-
Procedure:
-
Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
2. Compound Treatment:
-
Rationale: To expose cells to a range of concentrations of the test compounds to determine a dose-response relationship.
-
Procedure:
-
Prepare stock solutions of 12-oxo-ODA and 9-oxo-ODE in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
3. MTT Assay:
-
Rationale: The reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product provides a quantitative measure of cell viability.
-
Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
4. Data Acquisition and Analysis:
-
Rationale: To quantify the formazan product and calculate cell viability and IC50 values.
-
Procedure:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software with a sigmoidal dose-response curve fit.
-
Diagram of the MTT Assay Workflow
Caption: Proposed mechanisms of 9-oxo-ODE cytotoxicity.
This compound (12-oxo-ODA): Insights from Related Molecules
While the precise cytotoxic mechanism of 12-oxo-ODA is not yet fully elucidated, studies on other saturated oxo fatty acids and related molecules suggest potential pathways:
-
Inhibition of Pro-Survival Signaling: Other SOFAs have been shown to inhibit the growth of cancer cells by suppressing the expression of key oncogenic proteins like STAT3 and c-myc. [1]These proteins are critical regulators of cell growth and proliferation.
-
Induction of Cellular Stress: High levels of saturated fatty acids can induce cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which can ultimately lead to cell death. [3] A related compound, 13-oxo-ODE, has been shown to down-regulate c-Myc, a key factor in the survival of cancer stem cells. [1][4]This suggests that the modulation of c-Myc could be a common mechanism for oxo-fatty acids.
Diagram of 12-oxo-ODA's Inferred Cytotoxic Mechanism
Caption: Inferred mechanisms of 12-oxo-ODA cytotoxicity.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and 9-oxo-octadecadienoic acid in the context of cytotoxicity. While 9-oxo-ODE has a more established profile as a cytotoxic agent with defined mechanisms, the emerging data on saturated oxo fatty acids suggest that 12-oxo-ODA may also possess significant anti-cancer properties, potentially through different signaling pathways.
For researchers in drug development, 9-oxo-ODE presents a promising lead compound with demonstrated efficacy in preclinical models. Further investigation into its selectivity for cancer cells versus normal cells is warranted. For 12-oxo-ODA, there is a clear need for direct cytotoxicity studies across a panel of cancer cell lines to determine its IC50 values and elucidate its precise mechanism of action. A direct, side-by-side comparison of these two molecules in the same experimental systems would be invaluable in determining their relative potency and therapeutic potential.
References
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Differentiating 12-Oxooctadecanoic acid from other oxidized stearic acids
In the intricate world of lipidomics, the subtle differences between oxidized fatty acid isomers can have profound biological consequences. For researchers in drug development and the broader scientific community, the precise identification and differentiation of these molecules are paramount. This guide provides an in-depth technical comparison of 12-oxooctadecanoic acid (12-oxo-OD), also known as 12-ketostearic acid, from its other oxidized stearic acid isomers. We will delve into the analytical techniques that enable their differentiation, explore their distinct biological significance, and outline their formation pathways.
The Challenge of Isomer Differentiation
Oxidized stearic acids, such as the various positional isomers of oxooctadecanoic acid, share the same molecular formula (C₁₈H₃₄O₃) and molecular weight (298.46 g/mol )[1][2][3]. This isomeric nature makes their differentiation a non-trivial analytical challenge. Standard mass spectrometry, for instance, will yield identical parent ion masses for 9-oxooctadecanoic acid, 10-oxooctadecanoic acid, and this compound, necessitating more sophisticated approaches. This guide will equip you with the knowledge to navigate this complexity.
Structural Uniqueness of this compound
The defining feature of this compound is the presence of a ketone group at the 12th carbon atom of the 18-carbon stearic acid backbone. This specific positioning of the oxo group influences the molecule's polarity and three-dimensional structure, which in turn dictates its behavior in analytical separations and its interaction with biological systems.
}
Figure 1. Structural relationship of 12-oxo-OD and its positional isomers.
Analytical Methodologies for Differentiation
A multi-pronged analytical approach is essential for the unambiguous identification of this compound. This typically involves a combination of chromatography for physical separation and mass spectrometry or nuclear magnetic resonance spectroscopy for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography, particularly in a reverse-phase setup, is a powerful tool for separating oxostearic acid isomers. The retention of these molecules on the column is influenced by their polarity, with less polar compounds eluting later. The position of the ketone group along the fatty acid chain affects the overall polarity of the molecule.
A study utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) successfully separated seven regioisomers of oxostearic acid, providing distinct retention times for each[4]. This separation is crucial as it allows for the individual analysis of each isomer by the mass spectrometer.
Table 1: HPLC Retention Times of Oxostearic Acid Isomers
| Isomer | Retention Time (min)[4] |
| 16-Oxostearic acid | 5.11 |
| 12-Oxostearic acid | 5.23 |
| 10-Oxostearic acid | 5.31 |
| 9-Oxostearic acid | 5.37 |
| 8-Oxostearic acid | 5.46 |
| 7-Oxostearic acid | 5.57 |
| 6-Oxostearic acid | 5.71 |
Experimental Protocol: HPLC Separation of Oxostearic Acid Isomers
-
Column: A C18 reversed-phase column is a suitable choice for this separation[5][6].
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed. The exact gradient profile will need to be optimized based on the specific column and system used[5][6][7].
-
Detection: While UV detection is possible for derivatized fatty acids, coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and mass information, which is ideal for isomer differentiation[4].
-
Sample Preparation: Fatty acids can be analyzed directly or after derivatization to enhance their chromatographic properties and detection sensitivity[7].
}
Figure 2. General workflow for HPLC-based analysis of oxidized fatty acids.
Mass Spectrometry (MS)
While mass spectrometry alone cannot differentiate between underivatized positional isomers of oxooctadecanoic acid due to their identical mass, when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful identification tool. The fragmentation pattern generated during tandem mass spectrometry (MS/MS) can sometimes provide clues to the position of the oxo group.
Upon collision-induced dissociation, a common fragmentation pathway for oxo-fatty acids is the neutral loss of carbon dioxide (CO₂) from the carboxyl group[4]. However, the primary fragments resulting from cleavage adjacent to the ketone group are most informative for determining the position of the oxo group. For instance, in the electron ionization mass spectrum of the trimethylsilyl (TMS) derivative of 9-oxooctadecanoic acid, characteristic fragments can be observed that are indicative of the oxo group's location[1][8][9].
Table 2: Predicted Diagnostic GC-MS Fragments for Oxooctadecanoic Acid Isomers (as TMS derivatives)
| Isomer | Predicted Diagnostic Fragment 1 (m/z) | Predicted Diagnostic Fragment 2 (m/z) |
| 9-Oxooctadecanoic acid | 229 | 259 |
| This compound | 187 | 301 |
Note: The fragmentation of other positional isomers would yield different characteristic ions.
Experimental Protocol: GC-MS Analysis of Oxooctadecanoic Acid Isomers
-
Derivatization: Fatty acids are typically converted to their more volatile methyl ester (FAME) or trimethylsilyl (TMS) ether derivatives prior to GC-MS analysis.
-
Gas Chromatography: A non-polar capillary column is used to separate the derivatized fatty acids based on their boiling points and polarity.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries or to the spectra of known standards to confirm the identity of the isomers.
}
Figure 3. Conceptual MS/MS fragmentation of oxooctadecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a definitive method for distinguishing between positional isomers. Both ¹H and ¹³C NMR can be utilized.
-
¹H NMR: The protons on the carbons adjacent to the ketone group (α-protons) will have a characteristic chemical shift, typically in the range of 2.2-2.5 ppm. The exact chemical shift and splitting pattern will be unique to each isomer.
-
¹³C NMR: The carbon atom of the ketone group will have a distinct chemical shift in the downfield region of the spectrum (around 200-210 ppm). Furthermore, the chemical shifts of the carbon atoms adjacent to the ketone will also be indicative of the isomer's structure.
Biological Significance and Formation Pathways
The biological activities of oxidized fatty acids can be highly dependent on the position of the oxygen-containing functional group. For instance, different isomers of hydroxystearic acid exhibit varied antiproliferative activities against cancer cell lines[10][11]. While the specific biological roles of this compound are still under investigation, it is plausible that it and its isomers have distinct biological functions.
The formation of oxooctadecanoic acids can occur through both enzymatic and non-enzymatic pathways.
-
Enzymatic Formation: Enzymes such as lipoxygenases and cytochrome P450 monooxygenases can introduce oxygen into the fatty acid chain, leading to the formation of hydroxy fatty acids, which can then be further oxidized to oxo fatty acids[12]. For example, some microorganisms can convert oleic acid to 10-hydroxyoctadecanoic acid, which is then oxidized to 10-oxooctadecanoic acid[13].
-
Non-enzymatic Formation: Autoxidation of stearic acid in the presence of reactive oxygen species can lead to the formation of a mixture of oxidized isomers.
}
Figure 4. General formation pathways of oxostearic acids.
Conclusion
The differentiation of this compound from its positional isomers is a critical task for researchers investigating the roles of oxidized fatty acids in biological systems. A combination of high-resolution chromatographic separation, such as HPLC, with structure-elucidating techniques like mass spectrometry and NMR spectroscopy, provides the most robust approach for unambiguous identification. Understanding the subtle yet significant differences between these isomers is key to unlocking their distinct biological functions and potential therapeutic applications.
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FooDB. (2010). Showing Compound 9-Oxooctadecanoic acid (FDB002967). Retrieved from [Link]
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ACS Publications. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from [Link]
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A Researcher's Guide to Isotopic Labeling Strategies for Validating 12-Ketostearic Acid Metabolism
Introduction: Unraveling the Metabolic Journey of 12-Ketostearic Acid
12-Ketostearic acid (12-KSA), also known as 12-oxooctadecanoic acid, is an oxidized fatty acid whose metabolic significance is an emerging area of interest.[1] Derived from the more widely known 12-hydroxystearic acid (12-HSA), a principal component of hydrogenated castor oil, 12-KSA is being investigated for its potential biological activities, including anti-inflammatory effects.[2][3][4] For researchers in metabolic diseases and drug development, understanding the precise metabolic fate of 12-KSA is paramount. How is it processed by the cell? Is it a transient signaling molecule, a substrate for energy production, or is it converted into other bioactive lipids?
Answering these questions requires a dynamic view of metabolism that static measurements cannot provide. Stable isotope labeling, coupled with mass spectrometry, has become the gold standard for tracing the metabolic fate of molecules in complex biological systems.[5][6] This guide provides a comparative overview of isotopic labeling strategies to validate the metabolism of 12-KSA. We will delve into the rationale behind different labeling schemes, provide detailed experimental protocols, and present a framework for data interpretation, empowering researchers to design robust and self-validating experiments.
The Hypothesized Metabolic Landscape of 12-KSA
Before designing a tracer experiment, we must first establish a map of potential metabolic routes. Based on the principles of fatty acid and ketone metabolism, we can hypothesize several key pathways for 12-KSA.[7][8]
-
Reduction to 12-Hydroxystearic Acid (12-HSA): The ketone group at the 12th carbon is a prime target for cellular reductases. This conversion would yield 12-HSA, a molecule with its own distinct biological activities, including the ability to stimulate the secretion of antimicrobial peptides from skin cells.[9] This pathway may represent a mechanism for altering or terminating 12-KSA's signaling activity.
-
Beta-Oxidation: As a long-chain fatty acid, 12-KSA is a candidate for mitochondrial beta-oxidation. This catabolic process would sequentially cleave two-carbon units from the carboxyl end, producing acetyl-CoA.[10] This acetyl-CoA can then enter the TCA cycle for ATP production or be used as a building block for other molecules.[11]
-
Omega (ω)-Oxidation: When beta-oxidation is impaired or overloaded, cells can utilize ω-oxidation as an alternative pathway. This process hydroxylates the terminal methyl carbon, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid that is typically excreted.
-
Ketogenesis: The acetyl-CoA generated from the beta-oxidation of 12-KSA in the liver could be shunted into the ketogenesis pathway, particularly during states of fasting or high-fat metabolism, to produce ketone bodies like acetoacetate and β-hydroxybutyrate as an energy source for other tissues.[8][12]
A Head-to-Head Comparison of Isotopic Labeling Strategies
The choice of isotopic label is the most critical decision in designing a metabolic tracing experiment. It dictates which parts of the molecule can be tracked and what metabolic questions can be answered. The primary stable isotopes used for tracing fatty acids are Carbon-13 (¹³C) and Deuterium (²H).[13] Below, we compare three logical strategies for labeling 12-KSA.
| Strategy | Isotope & Position | Rationale & Use Case | Pros | Cons | Relative Cost |
| Uniform Carbon-13 Labeling | [U-¹³C₁₈]-12-KSA | Tracks the entire carbon backbone through all metabolic transformations. Ideal for discovery-based approaches to identify all downstream carbon-containing metabolites. | Unambiguous tracing of the carbon skeleton; powerful for identifying novel metabolites; provides information on entry into central carbon metabolism. | Highest synthesis cost; complex isotopologue distribution patterns can complicate data analysis. | High |
| Carboxyl Carbon-13 Labeling | [1-¹³C]-12-KSA | Specifically interrogates the initiation and progression of beta-oxidation. The ¹³C label is released as ¹³C-acetyl-CoA in the first cycle. | Lower synthesis cost than uniform labeling; provides a clear, binary readout for the first cycle of beta-oxidation. | Label is lost immediately after the first catabolic step; provides no information on the fate of the remaining 17-carbon acyl chain. | Medium |
| Stable Chain Deuterium Labeling | [D₄]-12-KSA (e.g., on C17/C18) | A cost-effective method to trace the bulk of the molecule. The deuterium atoms act as a mass tag that can be tracked into downstream lipid products. | Significantly lower synthesis cost; minimal kinetic isotope effect when placed away from sites of reaction. | Potential for H/D exchange in some biological environments; does not track the carbon backbone into central metabolism (e.g., TCA cycle).[13] | Low |
Experimental Design and Methodologies
A successful tracer experiment is built on a foundation of meticulous protocols. The following sections outline a comprehensive workflow, from tracer synthesis to data analysis. This system is designed to be self-validating by incorporating labeled internal standards alongside the metabolic tracer.
Protocol 1: Synthesis of [1-¹³C]-12-Ketostearic Acid
Rationale: This protocol provides a cost-effective labeled tracer by oxidizing a more readily available labeled precursor. The synthesis of unlabeled 12-KSA is achieved by oxidizing 12-HSA.[4][14] We adapt this by starting with [1-¹³C]-12-HSA.
Materials:
-
[1-¹³C]-12-Hydroxystearic acid
-
Pyridinium chlorochromate (PCC) or a milder oxidant like Dess-Martin periodinane
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve [1-¹³C]-12-hydroxystearic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (approx. 1.5 equivalents) to the solution in portions while stirring at room temperature. The causality here is that PCC is a strong enough oxidant to convert the secondary alcohol at C12 to a ketone without cleaving the fatty acid chain.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by diluting with DCM and filtering the mixture through a pad of silica gel to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product, evaporate the solvent, and verify the structure and isotopic incorporation using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Labeling of Hepatocytes
Rationale: This protocol details how to administer the tracer to a relevant cell model (e.g., HepG2 cells) to study hepatic metabolism.
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Prepare the labeling medium: supplement standard cell culture medium with fatty acid-free bovine serum albumin (BSA) to a final concentration of 1%. This is critical as BSA acts as a carrier for the hydrophobic 12-KSA, improving its solubility and bioavailability.
-
Prepare a stock solution of [1-¹³C]-12-KSA complexed to BSA.
-
Remove the growth medium from the cells, wash once with phosphate-buffered saline (PBS).
-
Add the labeling medium containing the desired concentration of [1-¹³C]-12-KSA (e.g., 10-50 µM) to the cells. Include a vehicle control (BSA medium without 12-KSA) and an unlabeled 12-KSA control.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to capture the dynamics of metabolism.
-
To harvest, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Add 1 mL of an ice-cold 80:20 methanol/water solution to each well to quench metabolism and lyse the cells. Scrape the wells and transfer the lysate to a microcentrifuge tube.
Protocol 3: Lipid Extraction and LC-MS/MS Analysis
Rationale: This protocol uses a modified Folch or Bligh-Dyer extraction to isolate lipids, followed by sensitive LC-MS/MS analysis to detect and quantify the tracer and its metabolites.[15] The use of a labeled internal standard (e.g., a commercially available D₄-palmitic acid) is a self-validating step that corrects for extraction efficiency and instrument variability.
Procedure:
-
Extraction:
-
To the cell lysate from Protocol 2, add a known amount of a deuterated fatty acid internal standard.
-
Add chloroform and vortex vigorously to create a single-phase mixture.
-
Add a small amount of water or PBS to induce phase separation. Centrifuge at high speed (e.g., 3000 x g) for 10 minutes.
-
Carefully collect the lower organic phase (containing the lipids) into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 90:10 methanol/chloroform).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[16]
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent tracer and its expected metabolites.
-
| Analyte | Label | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Rationale |
| 12-KSA | Unlabeled | 297.2 | 279.2 | Loss of H₂O |
| 12-KSA | [1-¹³C] | 298.2 | 280.2 | Mass shift of +1 Da |
| 12-HSA | Unlabeled | 299.2 | 281.2 | Loss of H₂O |
| 12-HSA | [1-¹³C] | 300.2 | 282.2 | Label retained after reduction |
| C16:0 dicarboxylate | Unlabeled | 285.2 | 241.2 | Product of ω- & β-oxidation |
| C16:0 dicarboxylate | [¹³C₂] | 287.2 | 243.2 | If label from ¹³C-acetyl-CoA is reincorporated |
Conclusion and Future Directions
Validating the metabolism of 12-Ketostearic acid requires a thoughtfully designed isotopic labeling strategy. For broad, discovery-based studies aimed at identifying all possible metabolites, a uniformly ¹³C-labeled 12-KSA is the most powerful, albeit expensive, tool. For more targeted questions, such as confirming the activity of beta-oxidation, a more economical [1-¹³C]-12-KSA tracer provides clear and specific results. Finally, for studies focused on tracking the incorporation of 12-KSA into more complex lipids without needing to trace the carbon into central metabolism, a deuterium-labeled analogue offers a robust and cost-effective alternative.
By combining these precise chemical tools with the detailed experimental and analytical protocols outlined in this guide, researchers can effectively map the metabolic fate of 12-KSA. This knowledge will be instrumental in defining its role in physiology and pathology, potentially uncovering new therapeutic targets for metabolic and inflammatory diseases.
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Head-to-head comparison of GC-MS and LC-MS for 12-oxo C18:0 analysis
An Expert's Guide: Head-to-Head Comparison of GC-MS and LC-MS for 12-oxo C18:0 Analysis
Introduction: The Analytical Challenge of 12-oxostearic Acid
12-oxostearic acid (12-oxo C18:0), a saturated oxo fatty acid (SOFA), is an important bioactive lipid involved in various physiological and pathological processes.[1] As a metabolite of ricinoleic acid, it has been identified in matrices like milk and is studied for its potential biological effects.[1][2] However, quantifying 12-oxo C18:0 in complex biological samples presents a significant analytical challenge. Its structure, featuring a polar carboxylic acid head and a mid-chain ketone group, imparts properties that complicate analysis: low volatility and thermal instability.
For researchers in drug development and metabolic studies, selecting the optimal analytical platform is critical for generating robust and reliable data. The two primary workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth, head-to-head comparison of these techniques for 12-oxo C18:0 analysis, grounded in fundamental principles and supported by established experimental protocols.
Fundamental Principles: A Tale of Two Phases
The core difference between GC-MS and LC-MS lies in the mobile phase used for chromatographic separation.
-
GC-MS utilizes an inert gas (e.g., helium) to carry vaporized analytes through a capillary column. Separation is based on the analyte's boiling point and interaction with the column's stationary phase. This necessitates that all analytes be volatile and thermally stable.
-
LC-MS employs a liquid mobile phase to transport analytes through a packed column. Separation is based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase. This approach is ideal for molecules that are not easily vaporized.[3][4]
This fundamental difference dictates every subsequent step of the analytical workflow, from sample preparation to detection, and is the primary determinant of which technique is better suited for a given analyte.
Head-to-Head Comparison for 12-oxo C18:0 Analysis
Sample Preparation and the Derivatization Dilemma
The Core Problem: The free form of 12-oxo C18:0 contains a polar carboxylic acid group. This group readily forms hydrogen bonds, making the molecule non-volatile and prone to thermal degradation at temperatures required for GC analysis.[5]
GC-MS: Derivatization is Mandatory To overcome the volatility challenge, chemical derivatization is an essential, non-negotiable step in the GC-MS workflow.[6][7] The primary goal is to cap the polar functional groups.
-
Causality behind the choice: The carboxylic acid must be converted into a less polar, more volatile ester. The most common method is esterification to form a fatty acid methyl ester (FAME).[5][8] This is typically achieved using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[5][9] The ketone group on 12-oxo C18:0 is less polar than the carboxylic acid and may not always require derivatization, but for comprehensive analysis, it can be converted to a methoxime derivative to improve peak shape and stability.
-
Workflow Impact: This adds significant time, complexity, and potential points of sample loss or variability to the protocol. The reaction must be quantitative and reproducible.[7]
LC-MS: Derivatization is Optional LC-MS stands out for its ability to analyze many compounds, including 12-oxo C18:0, in their native form.
-
Causality behind the choice: Since separation occurs in the liquid phase, volatility is not a concern.[3][10] A simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components like proteins and phospholipids is often sufficient.[10][11]
-
The Exception - Derivatization for Sensitivity: While not required for analysis, derivatization can be employed in LC-MS to enhance detection sensitivity. For keto-acids, reagents like 3-nitrophenylhydrazine (3-NPH) react specifically with the carbonyl (ketone) group to introduce a moiety that is more easily ionized by electrospray, significantly boosting the signal.[12][13][14] This is a strategic choice for improving limits of detection, not a prerequisite for analysis.
Chromatographic Separation
-
GC-MS: Following derivatization to its FAME, 12-oxo C18:0 is well-suited for separation on a mid-polarity capillary column. A programmed temperature gradient is used to elute compounds based on their boiling points and polarity. The high resolving power of capillary GC can be advantageous for separating closely related isomers.[15]
-
LC-MS: Reversed-phase chromatography is the standard. A C18 column effectively retains the long C18 carbon chain of 12-oxo C18:0.[16][17] A gradient elution using a mobile phase of water and an organic solvent (typically acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) provides robust separation. The acid modifier ensures the carboxyl group remains protonated for consistent retention on the column.[3]
Mass Spectrometric Detection and Specificity
-
GC-MS: The standard ionization technique is Electron Ionization (EI), which imparts high energy to the analyte, causing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is excellent for library matching and structural confirmation. For enhanced sensitivity, Negative Chemical Ionization (NCI) can be used with specific derivatives, as it is a softer ionization technique that often produces a strong molecular ion signal.[8]
-
LC-MS: Electrospray Ionization (ESI) is the most common interface. For 12-oxo C18:0, ESI in negative ion mode is ideal, as the carboxylic acid readily loses a proton to form a stable [M-H]⁻ ion.[17] This is a soft ionization technique, resulting in minimal fragmentation and a strong signal for the parent molecule. For unequivocal identification and quantification in complex matrices, tandem mass spectrometry (MS/MS) is essential.[4] By selecting the [M-H]⁻ parent ion and fragmenting it to produce specific product ions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS provides exceptional specificity and sensitivity, effectively filtering out background noise.[4][17]
Quantitative Performance: A Summary
The choice between GC-MS and LC-MS often comes down to performance metrics. The following table synthesizes typical performance characteristics for the analysis of keto fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Required (e.g., Esterification, Silylation)[18] | Optional (Often not needed, but can enhance sensitivity)[3][18] |
| Sample Volume | 100 - 500 µL plasma/serum[18] | 10 - 100 µL plasma/serum[18] |
| Limit of Quantification (LOQ) | 0.06 - 2 µM[18] | 0.01 - 5 µM (can be lower with derivatization)[18][19] |
| Precision (CV%) | < 15%[18] | < 15% (often < 10%)[3][18] |
| Accuracy/Recovery (%) | 85 - 115%[18] | 85 - 115%[2][3] |
| Workflow Complexity | High (multi-step derivatization) | Low to Medium (typically extraction only) |
| Throughput | Lower | Higher |
| Specificity | High (with characteristic EI fragmentation) | Very High (with MS/MS using MRM) |
Experimental Workflows and Protocols
To provide a practical perspective, detailed protocols for each technique are outlined below. The use of a stable isotope-labeled internal standard (e.g., 12-oxo C18:0-d4) is critical in both methods to ensure accuracy by correcting for sample loss during preparation and for matrix-induced ionization effects.[19][20]
Diagram: GC-MS Analytical Workflow
Caption: Workflow for 12-oxo C18:0 analysis using GC-MS, highlighting the mandatory derivatization step.
GC-MS Protocol (FAME Derivatization)
-
Sample Preparation: To 100 µL of plasma, add 10 µL of a deuterated internal standard solution.
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture.[18]
-
Evaporation: Transfer the organic phase to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 200 µL of 14% boron trifluoride in methanol.[9] Cap the tube tightly and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Final Sample: Centrifuge to separate the layers. Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[5]
Diagram: LC-MS/MS Analytical Workflow
Caption: Streamlined workflow for 12-oxo C18:0 analysis using LC-MS/MS without derivatization.
LC-MS/MS Protocol (Non-derivatized)
-
Sample Preparation: To 50 µL of plasma, add 10 µL of a deuterated internal standard solution.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. Perform a liquid-liquid extraction by adding 1 mL of methyl-tert-butyl ether (MTBE) and 250 µL of LC-MS grade water.[20] Vortex and centrifuge.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.[20]
-
Final Sample: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) and transfer to an LC vial for analysis.[20]
Conclusion and Recommendations
For the routine, high-throughput quantification of 12-oxo C18:0 in biological matrices, LC-MS/MS is the superior technique. Its primary advantages are the elimination of the mandatory derivatization step, leading to a simpler, faster, and more robust workflow with fewer opportunities for analytical error.[3][4] The high specificity afforded by MS/MS in MRM mode makes it exceptionally well-suited for targeted quantification in complex samples.
GC-MS remains a valuable tool , particularly for structural elucidation. The reproducible fragmentation patterns generated by EI are excellent for identifying unknown compounds by matching against spectral libraries. However, for targeted quantification of 12-oxo C18:0, the laborious and error-prone derivatization step makes it less practical and efficient than its LC-MS/MS counterpart.
Final Recommendation:
-
For quantitative bioanalysis, biomarker validation, and clinical research: Choose LC-MS/MS for its high throughput, specificity, and simplified workflow.
-
For structural confirmation or metabolic profiling where library matching is key: Consider GC-MS , but be prepared for a more intensive sample preparation protocol.
References
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A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). Molecules. Retrieved January 13, 2026, from [Link]
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Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. (2018). Journal of Chromatography A. Retrieved January 13, 2026, from [Link]
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Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2025). Analytical Chemistry. Retrieved January 13, 2026, from [Link]
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Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]
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12-Hydroxystearic acid. (n.d.). PubChem - NIH. Retrieved January 13, 2026, from [Link]
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Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. (n.d.). AKJournals. Retrieved January 13, 2026, from [Link]
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Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. (2021). Metabolites. Retrieved January 13, 2026, from [Link]
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(PDF) Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Quantitative Determination of Isostearic Acid Isomers in Skin Creams by GC-MS-SIM. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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NIH Public Access - A comprehensive method for the quantification of fatty acids in biological tissues. (n.d.). Jianhai Du Lab @ West Virginia University. Retrieved January 13, 2026, from [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules. Retrieved January 13, 2026, from [Link]
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Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (n.d.). AOCS. Retrieved January 13, 2026, from [Link]
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Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. (2026). ACS Catalysis. Retrieved January 13, 2026, from [Link]
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A Functional Comparison of 12-Oxooctadecanoic Acid with Other Signaling Lipids: A Guide for Researchers
In the intricate world of cellular communication, lipid signaling molecules play a pivotal role in orchestrating a vast array of physiological and pathological processes. While classical eicosanoids like prostaglandins and leukotrienes have long been in the spotlight, a growing body of evidence is illuminating the significant and often contrasting functions of other oxidized fatty acids. Among these, 12-Oxooctadecanoic acid (12-oxo-ODA), a cyclopentenone-containing oxylipin, is emerging as a potent signaling molecule with unique anti-inflammatory and anti-proliferative properties.
This guide provides a comprehensive functional comparison of 12-oxo-ODA with other key signaling lipids, namely prostaglandins, leukotrienes, and resolvins. We will delve into their distinct signaling pathways, compare their biological activities with available quantitative data, and provide detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of lipid signaling and explore the therapeutic potential of novel lipid mediators.
The Landscape of Lipid Signaling: An Overview
Lipid signaling molecules are broadly classified based on their biosynthetic pathways and functional roles. Here, we focus on four key classes:
-
This compound (12-oxo-ODA): A plant-derived oxylipin, also known as 12-oxo-phytodienoic acid (OPDA), with demonstrated anti-inflammatory and anti-cancer activities in mammalian cells.[1][2]
-
Prostaglandins (e.g., PGE2): Well-established mediators of inflammation, pain, and fever, but also involved in tissue homeostasis.[3][4]
-
Leukotrienes (e.g., LTB4): Potent pro-inflammatory mediators, particularly implicated in allergic and inflammatory diseases like asthma.
-
Resolvins (e.g., Resolvin D1): A class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation.
Comparative Analysis of Signaling Pathways
The biological effects of these lipids are dictated by their interaction with specific receptors and the subsequent activation of downstream signaling cascades.
This compound (12-oxo-ODA) Signaling
12-oxo-ODA exerts its anti-inflammatory effects in mammalian cells primarily through the modulation of key inflammatory signaling pathways. In microglia, the resident immune cells of the central nervous system, 12-oxo-ODA has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[5][6] This is achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] Furthermore, 12-oxo-ODA can induce the expression of Suppressor of Cytokine Signaling-1 (SOCS-1), a negative regulator of inflammation.[5][6] Some studies also suggest that 12-oxo-ODA and related phytoprostanes may interact with and activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions.[7]
Prostaglandin E2 (PGE2) Signaling
PGE2 signals through a family of four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. The activation of these receptors triggers diverse downstream signaling cascades, often with opposing effects. For instance, EP2 and EP4 receptor activation typically leads to increased cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation, which can have both pro- and anti-inflammatory consequences depending on the cellular context. Conversely, EP1 activation is coupled to increased intracellular calcium, while EP3 activation can lead to a decrease in cAMP. These pathways ultimately influence the activity of transcription factors such as NF-κB and AP-1, thereby regulating the expression of inflammatory genes.
Leukotriene B4 (LTB4) Signaling
LTB4 is a potent chemoattractant for leukocytes and exerts its pro-inflammatory effects by binding to two GPCRs: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] BLT1 is predominantly expressed on leukocytes, and its activation leads to a cascade of intracellular events including calcium mobilization, activation of protein kinase C (PKC), and the MAPK pathway, ultimately promoting cell migration, degranulation, and the production of reactive oxygen species (ROS).
Resolvin D1 (RvD1) Signaling
Resolvin D1 (RvD1) is a representative of the specialized pro-resolving mediators that actively promote the resolution of inflammation. RvD1 interacts with two GPCRs: ALX/FPR2 (also a receptor for lipoxin A4) and GPR32.[8] Activation of these receptors by RvD1 initiates signaling cascades that lead to the inhibition of pro-inflammatory pathways, such as NF-κB, and the promotion of anti-inflammatory and pro-resolving processes, including the efferocytosis of apoptotic neutrophils by macrophages.
Functional Comparison: A Quantitative Perspective
Direct, head-to-head quantitative comparisons of the biological activities of 12-oxo-ODA with other lipid mediators in the same experimental systems are limited in the current literature. However, by compiling available data, we can draw a semi-quantitative comparison of their potencies.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a key determinant of its biological potency.
| Signaling Lipid | Receptor(s) | Ligand Binding Affinity (Kd) | Cell/System |
| 12-Oxo-ODA | PPARγ (putative) | Data not available | - |
| Prostaglandin E2 (PGE2) | EP1 | ~16-25 nM[9] | Various |
| EP2 | Varies by species (e.g., mouse: low affinity)[9] | Various | |
| EP3 | ~0.33-2.9 nM[9] | Various | |
| EP4 | ~0.59-1.27 nM[5][9] | Various | |
| Leukotriene B4 (LTB4) | BLT1 (high affinity) | ~0.18 nM[10] | Sheep lung membranes |
| BLT2 (low affinity) | Lower affinity than BLT1[11] | Various | |
| Resolvin D1 (RvD1) | Leukocyte Receptors | ~0.17 nM[12][13] | Human leukocytes |
Note: Kd values can vary depending on the assay conditions and cell type.
Anti-Inflammatory and Anti-Proliferative Potency
The following table summarizes the available data on the functional potency of these lipids in various biological assays. It is important to note the lack of specific IC50/EC50 values for 12-oxo-ODA's anti-inflammatory effects in the reviewed literature, although effective concentrations are reported.
| Signaling Lipid | Biological Activity | Potency (IC50/EC50/Effective Concentration) | Cell Line/Model |
| 12-Oxo-ODA | Inhibition of NO, IL-6, TNF-α production | Effective at 7.5-30 μM[5][6] | Mouse microglia (MG5) |
| Inhibition of breast cancer cell proliferation | Dose-dependent inhibition[2] | MDA-MB-231, T47D | |
| 9-Oxo-ODA | Inhibition of cervical cancer cell proliferation | IC50: 25-50 μM[14] | HeLa, SiHa |
| Cyclopentenone Isoprostanes | Inhibition of nitrite production | IC50: ~360 nM[7] | RAW 264.7 macrophages |
| Inhibition of prostaglandin production | IC50: ~210 nM[7] | RAW 264.7 macrophages | |
| Resolvin D1 (RvD1) | Activation of GPR32 | EC50: in the pM range[13] | β-arrestin system |
This data suggests that while 12-oxo-ODA demonstrates clear anti-inflammatory and anti-proliferative effects, its potency may be in the micromolar range for some activities. In contrast, classical pro-inflammatory lipids like PGE2 and LTB4, and pro-resolving lipids like RvD1, often act at nanomolar to picomolar concentrations, reflecting their high-affinity receptor interactions. However, structurally related cyclopentenone isoprostanes show potent anti-inflammatory effects in the nanomolar range, suggesting that the potency of 12-oxo-ODA may vary depending on the specific biological context and endpoint measured.
Experimental Methodologies
To facilitate further comparative studies, we provide detailed protocols for key in vitro assays used to characterize the anti-inflammatory properties of these lipid mediators.
Measurement of Cytokine Production in Microglia
This protocol describes a method to quantify the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from microglial cells stimulated with LPS, and to assess the inhibitory effects of test compounds.
Materials:
-
Microglial cell line (e.g., BV-2 or primary microglia)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (12-Oxo-ODA and other signaling lipids)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 12-oxo-ODA, PGE2, LTB4, RvD1) for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each test compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Materials:
-
Macrophage or microglial cell line (e.g., RAW 264.7 or BV-2)
-
Cell culture medium
-
LPS
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treatment and Stimulation: Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.
Conclusion and Future Directions
This compound represents a fascinating class of signaling lipids with a distinct functional profile compared to classical eicosanoids and specialized pro-resolving mediators. Its ability to potently suppress key inflammatory pathways, such as NF-κB and p38 MAPK, underscores its therapeutic potential for inflammatory and hyperproliferative disorders.
However, this guide also highlights a critical gap in the current understanding of 12-oxo-ODA's biology: the lack of comprehensive quantitative data directly comparing its potency with other well-characterized lipid mediators. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of 12-oxo-ODA with prostaglandins, leukotrienes, and resolvins in standardized in vitro and in vivo models of inflammation and cancer.
-
Receptor Identification: Elucidating the specific cell surface and nuclear receptors that mediate the effects of 12-oxo-ODA in mammalian cells.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of 12-oxo-ODA in preclinical models of inflammatory diseases and cancer.
By addressing these questions, the scientific community can unlock the full therapeutic potential of this promising signaling lipid and pave the way for the development of novel therapeutic strategies.
References
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- Koya, Y., et al. (2022). 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. Scientific Reports, 12(1), 1-13.
- Zhang, Y., et al. (2024). Comparative study of anti-inflammatory effects of different processed products through the COX-2/PGE2 signaling pathway. Pharmacology Discovery, 4(2), 10.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 12-Oxooctadecanoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 12-Oxooctadecanoic acid (also known as 12-ketostearic acid), tailored for researchers, scientists, and drug development professionals. Our focus is on providing procedural, step-by-step guidance grounded in established safety protocols to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risk Profile
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] Safety Data Sheets (SDS) from multiple suppliers indicate that the compound has a low toxicity profile, with no pictogram or signal word required on its labeling.[1][3] However, a comprehensive safety protocol is built on understanding potential risks, even if they are minimal.
-
Physical Hazards : The primary physical hazard is related to its form as a solid powder. Like many organic powders, fine dust dispersed in the air in sufficient concentrations can form an explosive mixture, particularly in the presence of an ignition source.[4][5][6] The material is considered a combustible solid that may burn but does not ignite readily.[6]
-
Health Hazards : Under normal handling conditions, the health risks are low. It is generally not considered irritating to the skin or eyes.[2][7] However, prolonged or repeated contact may cause minimal skin irritation.[7] Inhalation of dust should be avoided as a general laboratory best practice to prevent any potential respiratory tract irritation.[4]
The causality behind our PPE recommendations stems from mitigating these specific risks: preventing dust generation and inhalation, and protecting skin and eyes from incidental contact.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the specific laboratory procedure being performed. The following table summarizes the required equipment for various common scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing & Handling (Solid) | Safety glasses with side shields | Nitrile or latex gloves | Standard laboratory coat | Recommended if dust is visibly generated (N95 respirator) |
| Preparing Solutions (Low Concentration) | Safety glasses with side shields | Nitrile or latex gloves | Standard laboratory coat | Not generally required with adequate ventilation |
| Large-Volume Transfers or Splash Potential | Safety goggles and/or face shield | Nitrile or latex gloves | Chemical-resistant apron over a lab coat | Not generally required with adequate ventilation |
| Cleaning Spills | Safety goggles | Chemical-resistant gloves (Nitrile) | Standard laboratory coat | Required if cleaning a large powder spill (N95 respirator) |
Rationale for PPE Choices:
-
Eye and Face Protection : Standard safety glasses with side shields are crucial to protect against accidental splashes or airborne particles during routine handling.[8][9] When handling larger volumes where the risk of splashing is higher, safety goggles or a full face shield provides more comprehensive protection.[10][11]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are standard for handling most laboratory chemicals to prevent skin contact.[7][12][13] Although this compound is not a significant skin irritant, gloves prevent contamination of both the user and the sample.
-
Body Protection : A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing.[9]
-
Respiratory Protection : Under normal use conditions in a well-ventilated area, respiratory protection is not required.[7][9] However, if procedures are likely to generate dust (e.g., vigorous scraping, weighing large quantities in an open space), a NIOSH-approved particulate respirator (such as an N95) should be worn to prevent inhalation.[4]
Procedural Guidance: Donning, Doffing, and Disposal
A self-validating safety protocol requires not just the right equipment, but the correct procedures for its use. Contamination often occurs during the removal (doffing) of PPE.
Experimental Workflow: PPE Donning and Doffing
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
